Sodium chloroacetate
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
sodium;2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRCDNZGSXJAFP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClO2Na, C2H2ClNaO2 | |
| Record name | SODIUM CHLOROACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-11-8 (Parent) | |
| Record name | Chloroacetic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1027550 | |
| Record name | Sodium chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium chloroacetate is a white colored powdered solid. It is soluble in water. It may be toxic ingestion or inhalation. It is used to make weed killers, dyes and pharmaceuticals., Dry Powder; Dry Powder, Other Solid, White, odorless, solid; [Hawley] White powder; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER. | |
| Record name | SODIUM CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, 2-chloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium chloroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM CHLOROACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 85 | |
| Record name | SODIUM CHLOROACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 3.26 | |
| Record name | SODIUM CHLOROACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.86 [mmHg], Vapor pressure at 25 °C: negligible | |
| Record name | Sodium chloroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM CHLOROACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
3926-62-3 | |
| Record name | SODIUM CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-chloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D9PZU6L69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM CHLOROACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Sodium Chloroacetate for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of sodium chloroacetate (B1199739), its applications in organic synthesis, and relevant experimental and analytical protocols. The information is intended to support researchers in understanding and utilizing this versatile chemical compound safely and effectively.
Core Chemical and Physical Properties
Sodium chloroacetate (ClCH₂COONa) is the sodium salt of chloroacetic acid. It is a white, crystalline powder that is readily soluble in water.[1][2] It is widely used as a chemical intermediate in the production of a variety of organic compounds.[3]
Physical Properties
The key physical properties of this compound are summarized in Table 1 for easy reference.
Table 1: Physical Properties of this compound
| Property | Value | References |
| CAS Number | 3926-62-3 | [4][5] |
| Molecular Formula | C₂H₂ClNaO₂ | [2][5] |
| Molecular Weight | 116.48 g/mol | [2][5] |
| Appearance | White crystalline powder | [1][5] |
| Melting Point | 199 °C (decomposes) | [5] |
| Boiling Point | Decomposes above 150 °C | [1] |
| Solubility | Highly soluble in water (85 g/100 mL at 20°C); soluble in ethanol (B145695), methanol (B129727); sparingly soluble in acetone, benzene. | [1][2][3] |
| pKa (of chloroacetic acid) | 2.87 | |
| Density | 1.401 g/cm³ (25 °C) | [2][6] |
Chemical Reactivity and Stability
This compound is a stable compound under normal conditions but is incompatible with strong oxidizing agents.[5] It is primarily used as an alkylating agent, where the chloroacetate ion acts as a nucleophile to introduce a carboxymethyl group (-CH₂COO⁻) onto various substrates.[2] Upon heating, it decomposes to produce toxic and corrosive fumes, including hydrogen chloride and sodium oxides.[1]
Applications in Organic Synthesis
This compound is a key reagent in numerous organic syntheses, including the production of pharmaceuticals, herbicides, and other specialty chemicals.[3][7]
Synthesis of Carboxymethyl Cellulose (B213188) (CMC)
This compound is a crucial reagent in the synthesis of carboxymethyl cellulose (CMC), a widely used thickener, stabilizer, and emulsifier.[8] The synthesis involves the alkalization of cellulose followed by carboxymethylation with this compound.
-
Alkalization:
-
Suspend 10 g of cotton linter in 100 mL of isopropanol (B130326) in a three-necked flask equipped with a mechanical stirrer.
-
Slowly add 20 mL of 30% (w/v) aqueous sodium hydroxide (B78521) solution to the slurry while stirring.
-
Continue stirring at room temperature for 1 hour to ensure uniform alkalization of the cellulose.
-
-
Carboxymethylation:
-
Prepare a solution of 15 g of this compound in 30 mL of distilled water.
-
Add the this compound solution dropwise to the alkali cellulose slurry over 30 minutes.
-
Heat the reaction mixture to 60°C and maintain this temperature for 3 hours with continuous stirring.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it with glacial acetic acid.
-
Filter the solid product and wash it with 70% aqueous ethanol to remove unreacted reagents and byproducts (sodium chloride and sodium glycolate).
-
Repeat the washing step until the filtrate is free of chloride ions (tested with silver nitrate (B79036) solution).
-
Dry the purified carboxymethyl cellulose in an oven at 60°C to a constant weight.
-
Williamson Ether Synthesis
This compound can be used in the Williamson ether synthesis to prepare aryloxyacetic acids, which are precursors to various herbicides and pharmaceuticals.[9] This reaction involves the nucleophilic substitution of the chloride ion by a phenoxide ion.
-
Phenoxide Formation:
-
In a round-bottom flask, dissolve 16.3 g (0.1 mol) of 2,4-dichlorophenol (B122985) in 50 mL of ethanol.
-
Slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water with stirring.
-
-
Alkylation:
-
To the resulting sodium 2,4-dichlorophenoxide solution, add a solution of 11.65 g (0.1 mol) of this compound in 30 mL of water.
-
Heat the mixture under reflux for 4 hours.
-
-
Work-up and Isolation:
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the 2,4-dichlorophenoxyacetic acid.
-
Filter the precipitate, wash it with cold water, and recrystallize it from an ethanol-water mixture to obtain the pure product.
-
Synthesis of Thioglycolic Acid
Thioglycolic acid, used in cosmetics and as a chemical intermediate, can be synthesized from this compound.[2][4] The process typically involves the reaction with a sulfur source like sodium hydrosulfide (B80085) or sodium thiosulfate.
-
Reaction with Sodium Hydrosulfide:
-
Prepare a solution of sodium hydrosulfide by bubbling hydrogen sulfide (B99878) gas through a solution of sodium hydroxide.
-
In a reaction vessel, dissolve 23.3 g (0.2 mol) of this compound in 100 mL of water.
-
Slowly add the sodium hydrosulfide solution to the this compound solution at a temperature below 20°C with vigorous stirring.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
-
Isolation:
-
Acidify the reaction mixture with dilute sulfuric acid.
-
Extract the thioglycolic acid with a suitable organic solvent, such as diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and remove the solvent by distillation to obtain the crude thioglycolic acid. Further purification can be achieved by vacuum distillation.
-
Synthesis of Glycine (B1666218)
This compound is a precursor in the industrial synthesis of the amino acid glycine through amination.[10][11]
-
Amination:
-
In a pressure reactor, charge 116.5 g (1.0 mol) of this compound and 500 mL of aqueous ammonia (B1221849) (28%).
-
Heat the mixture to 100°C and maintain this temperature for 4 hours. The pressure will rise during the reaction.
-
-
Isolation and Purification:
-
Cool the reactor and vent the excess ammonia.
-
Transfer the reaction mixture to a distillation apparatus and concentrate it under reduced pressure to remove most of the water and unreacted ammonia.
-
Add methanol to the concentrated residue to precipitate the glycine, as sodium chloride remains in solution.
-
Filter the crude glycine and recrystallize it from an aqueous ethanol solution to obtain the pure amino acid.
-
Analytical Methodologies
Accurate quantification of this compound is crucial for process control and quality assurance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed analytical techniques.
HPLC Method for Quantification
Table 2: HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
GC-MS Method for Quantification
For GC-MS analysis, this compound, being a salt, requires derivatization to a more volatile form, typically an ester.
Table 3: GC-MS Parameters for this compound Analysis (as methyl ester)
| Parameter | Condition |
| Derivatizing Agent | Methanol with an acid catalyst (e.g., sulfuric acid) or BF₃-methanol |
| Column | Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 60°C, hold for 2 min, then ramp to 220°C at 10 °C/min |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-200 |
-
Derivatization:
-
To a known amount of the sample containing this compound, add 2 mL of methanol and a few drops of concentrated sulfuric acid.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 2 mL of a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the resulting methyl chloroacetate with 2 mL of dichloromethane.
-
-
Analysis: Inject 1 µL of the organic layer into the GC-MS system.
-
Quantification: Use a suitable internal standard (e.g., methyl bromoacetate) and prepare calibration standards to quantify the methyl chloroacetate, and thereby the initial this compound concentration.
Biochemical Properties and Mechanism of Action
This compound's biological activity, including its herbicidal properties and toxicity, stems from its ability to act as an alkylating agent.[12]
Alkylating Agent
The chloroacetate ion can react with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins and in glutathione. This alkylation can lead to the inactivation of enzymes and the depletion of cellular antioxidants.[12]
Inhibition of Glycolysis
One of the primary toxic effects of chloroacetate is the inhibition of key enzymes in the glycolytic pathway. By alkylating sulfhydryl groups in enzymes like glyceraldehyde-3-phosphate dehydrogenase, it disrupts cellular energy metabolism, leading to metabolic acidosis.[5][13]
Visualizations
Experimental Workflows
Caption: General experimental workflows for the synthesis of Carboxymethyl Cellulose and a Williamson Ether Synthesis using this compound.
Analytical Workflow
Caption: General analytical workflows for the quantification of this compound using HPLC and GC-MS.
Biochemical Mechanism of Toxicity
Caption: Simplified schematic of the biochemical mechanism of this compound toxicity.
Safety, Handling, and Disposal
This compound is toxic if swallowed or inhaled and can cause skin and eye irritation.[1][3] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of spills, avoid generating dust and collect the material in a sealed container for disposal.[4] Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is very toxic to aquatic life.[4]
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. CN101921217A - Method for synthesizing thioglycolic acid - Google Patents [patents.google.com]
- 3. oncotarget.com [oncotarget.com]
- 4. scribd.com [scribd.com]
- 5. Inhibition of lactate glucogneogenesis in rat kidney by dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Preparation method of thioglycolic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102643357B - Method for preparing sodium carboxymethyl cellulose by using waste cotton fabric - Google Patents [patents.google.com]
- 10. scielo.br [scielo.br]
- 11. CN106397179A - Method for preparing this compound - Google Patents [patents.google.com]
- 12. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of sodium chloroacetate lab protocol
An In-depth Technical Guide to the Synthesis of Sodium Chloroacetate (B1199739)
Sodium chloroacetate (C₂H₂ClNaO₂), the sodium salt of chloroacetic acid, is a pivotal chemical intermediate in the organic synthesis landscape.[1] It serves as a versatile alkylating agent, finding extensive application in the production of a wide array of commercially significant products, including carboxymethyl cellulose (B213188) (CMC), herbicides, pharmaceuticals, and thioglycolic acid.[1][2][3][4][5] This guide provides a comprehensive overview of the laboratory and industrial synthesis protocols for this compound, tailored for researchers, scientists, and professionals in drug development.
Core Synthesis Methodologies
The most prevalent method for synthesizing this compound is the neutralization of chloroacetic acid with a suitable sodium base.[2][3] The choice of base and reaction conditions can be adapted to control purity, yield, and cost. Common bases include sodium carbonate and sodium hydroxide (B78521).[1][3] An alternative approach utilizes sodium silicate, leveraging the principles of acid-base reactivity to simplify product isolation.[6]
The fundamental reaction is as follows:
-
With Sodium Hydroxide: CH₂ClCOOH + NaOH → CH₂ClCOONa + H₂O
-
With Sodium Carbonate: 2CH₂ClCOOH + Na₂CO₃ → 2CH₂ClCOONa + H₂O + CO₂
A critical consideration in aqueous systems is the potential for a side reaction, the hydrolysis of chloroacetic acid or its salt to form glycolic acid, especially at elevated temperatures.[2] Therefore, precise temperature control is crucial for maximizing the yield and purity of the desired this compound.[2]
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using different reagents.
Protocol 1: Synthesis using Sodium Carbonate in an Aqueous Medium
This protocol is a straightforward laboratory-scale method for producing a this compound solution, often for immediate use in a subsequent reaction step.
-
Reactant Preparation : Dissolve 15 g of chloroacetic acid in 15 ml of water in a suitable reaction vessel.
-
Neutralization : While stirring, add 16 g of sodium carbonate to the chloroacetic acid solution in portions to control the evolution of carbon dioxide gas.[7]
-
Reaction : Heat the reaction mixture to 45°C and maintain this temperature while stirring for 30 minutes to ensure the reaction goes to completion.[7]
-
Product : The resulting aqueous solution contains this compound and can be used directly for further chemical transformations.[7]
Protocol 2: Synthesis using Sodium Hydroxide in an Aqueous Medium
This method is common in both laboratory and industrial settings. Careful temperature management is essential.
-
Reactant Preparation : Prepare a solution of monochloroacetic acid in water. To manage the exothermic nature of the neutralization, it is advisable to use cracked ice to pre-cool the solution.[8]
-
Neutralization : Slowly add a sodium hydroxide solution to the chloroacetic acid solution. The pH of the solution should be monitored, and NaOH is added until the solution is alkaline.[8]
-
Temperature Control : Throughout the addition of sodium hydroxide, maintain the reaction temperature below 50°C to minimize the formation of glycolic acid as a byproduct.[2]
-
Isolation : The this compound can be isolated from the solution by evaporation of the water under reduced pressure, followed by crystallization, filtration, and drying.[4]
Protocol 3: Industrial Synthesis using Sodium Hydroxide in an Organic Solvent
This patented method describes a high-yield industrial process using an organic solvent and a catalyst.[9]
-
Solvent and Base Preparation : Add 2700 L of isoamyl alcohol to a reaction kettle, followed by 175 kg of sodium hydroxide. Heat the mixture to 130°C and reflux for 3 hours.[9]
-
Solvent Manipulation : Control the temperature between 132-143°C to evaporate 1200 L of isoamyl alcohol. Condense and cool the remaining mixture to 115°C, then re-add the previously evaporated isoamyl alcohol.[9]
-
Reaction : Cool the mixture to 80°C and add 1 kg of alumina (B75360) (catalyst) and 185 kg of chloroacetic acid.[9] Stir the mixture and raise the temperature to 110°C, holding it constant for 30 minutes.[9]
-
Workup and Isolation : Add 1000 L of water to the reaction kettle and stir evenly. Transfer the material and wash the kettle with an additional 300 L of water to complete the transfer. The target product, this compound, is obtained from the aqueous phase.[9] This process reports a yield of 98% with a product content of 96%.[9]
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the quantitative data from the described experimental protocols.
| Parameter | Method 1: Aqueous Na₂CO₃ | Method 2: Aqueous NaOH | Method 3: Industrial (NaOH/Isoamyl Alcohol) | Method 4: Aqueous Sodium Silicate |
| Reactants | Chloroacetic Acid, Sodium Carbonate | Chloroacetic Acid, Sodium Hydroxide | Chloroacetic Acid, Sodium Hydroxide | Chloroacetic Acid, Sodium Silicate |
| Solvent | Water | Water | Isoamyl Alcohol | Water |
| Catalyst | None | None | Alumina | None |
| Temperature | 45 °C[7] | < 50 °C[2] | 80-130 °C[9] | Room Temperature[6] |
| Time | 30 min[7] | Not specified | ~4 hours total[9] | Not specified |
| Molar Ratio | ~1 : 1.1 (Acid:Carbonate) | Not specified | Varies by embodiment[9] | 2 : 1 (Acid:Silicate)[6] |
| Reported Yield | Not specified (used in-situ) | Not specified | 98%[9] | Not specified |
| Product Purity | Not specified | Not specified | 96%[9] | Not specified |
| Reference | [7] | [2][8] | [9] | [6] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of this compound via the aqueous neutralization route.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Research Chemicals Supplier [benchchem.com]
- 3. This compound Supplier | High Mountain Chem - B2B Grade [highmountainco.com]
- 4. This compound | High-Quality Industrial & Chemical Intermediate Supplier_Inorganic salts_General chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 5. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 6. CN106397179A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Spectroscopic Analysis of Sodium Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of sodium chloroacetate (B1199739). It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental protocols, and workflow visualizations necessary for the characterization and analysis of this compound.
Introduction
Sodium chloroacetate (ClCH₂COONa) is a versatile chemical intermediate utilized in the synthesis of a wide range of products, including pharmaceuticals, herbicides, and carboxymethyl cellulose.[1][2] Accurate and reliable analytical methods are paramount for quality control, reaction monitoring, and regulatory compliance. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry for the analysis of this compound.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) in D₂O/H₂O (ppm) | Multiplicity | Assignment |
| ¹H | 4.04 | Singlet | -CH₂- |
| ¹³C | 43.99 | Singlet | -CH₂- |
| ¹³C | Not Available | Singlet | -COO⁻ |
Note: The predicted ¹H NMR data is from the Human Metabolome Database and the predicted ¹³C NMR data is from the NP-MRD database. Experimental values may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR and Raman)
FT-IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in this compound.
Table 2: Expected FT-IR and Raman Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Carboxylate (-COO⁻) | Asymmetric Stretch | 1760–1690 | FT-IR |
| Carboxylate (-COO⁻) | Symmetric Stretch | 1440-1360 | FT-IR |
| C-Cl | Stretch | 850–550 | FT-IR |
| C-H (in -CH₂-) | Stretch | 3000–2850 | FT-IR, Raman |
| C-C | Stretch | 1200-800 | Raman |
Note: These are general expected ranges for the functional groups present. Actual peak positions can be influenced by the solid-state environment and intermolecular interactions.
Mass Spectrometry
Mass spectrometry of this compound is expected to show the molecular ion and characteristic fragmentation patterns. Due to the presence of chlorine, isotopic peaks for fragments containing chlorine will be observed.
Table 3: Expected Mass-to-Charge Ratios (m/z) for this compound Fragments
| Fragment | Expected m/z | Notes |
| [CH₂ClCOO]⁻ | 93, 95 | Isotopic pattern due to ³⁵Cl and ³⁷Cl |
| [CH₂Cl]⁺ | 49, 51 | Isotopic pattern due to ³⁵Cl and ³⁷Cl |
| [COONa]⁺ | 67 | |
| [Cl]⁻ | 35, 37 | Isotopic pattern due to ³⁵Cl and ³⁷Cl |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
¹H and ¹³C NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterium (B1214612) Oxide (D₂O)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of D₂O in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a 90° pulse with a relaxation delay of 5 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the processed FID.
-
Phase the spectrum and reference the residual HDO peak to 4.79 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the FID, Fourier transform, and phase the spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
Objective: To obtain the FT-IR spectrum of solid this compound.
Materials:
-
This compound (finely ground)
-
Potassium Bromide (KBr), IR grade (dried)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation:
-
In a dry agate mortar, place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
Transfer the powder to the die of a pellet press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key workflows involving this compound.
References
An In-depth Technical Guide to the Solubility of Sodium Chloroacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium chloroacetate (B1199739) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents a detailed experimental protocol for the accurate determination of sodium chloroacetate solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require this critical physicochemical property for applications such as reaction chemistry, formulation development, and purification processes.
Introduction
This compound (ClCH₂COONa) is a versatile chemical intermediate utilized in the synthesis of a wide range of products, including pharmaceuticals, herbicides, and carboxymethyl cellulose.[1][2] Its reactivity and utility are significantly influenced by its solubility in different solvent systems. While highly soluble in water, its solubility in organic solvents is a critical parameter for its application in non-aqueous reaction media and for purification processes such as crystallization. This guide addresses the current state of knowledge regarding its solubility in organic solvents and provides the necessary tools for its experimental determination.
Solubility of this compound: A Summary of Available Data
The solubility of this compound in organic solvents is not extensively documented in readily available literature with precise quantitative values. The existing information is largely qualitative and, in some instances, contradictory, highlighting the necessity for empirical determination for specific applications.
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent Category | Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) | Citation |
| Water | Water | Soluble, Highly soluble | 85 | 20 | [3][4] |
| Water | Soluble | 44 (as g/L) | 20 | [5] | |
| Alcohols | Methanol | Slightly soluble | Not Available | Not Specified | [3][5] |
| Ethanol | Soluble | Not Available | Not Specified | [1][6][7] | |
| Alcohol (unspecified) | Insoluble | Not Available | Not Specified | [8] | |
| Ethers | Diethyl Ether | Insoluble | Not Available | Not Specified | [3][5] |
| Ether (unspecified) | Soluble | Not Available | Not Specified | [1][6] | |
| Ketones | Acetone | Insoluble | Not Available | Not Specified | [3][5][8] |
| Aromatic Hydrocarbons | Benzene | Insoluble | Not Available | Not Specified | [3][5] |
| Benzene | Soluble | Not Available | Not Specified | [1][6] | |
| Chlorinated Solvents | Chloroform | Soluble | Not Available | Not Specified | [1][6] |
| Chloroform | Insoluble | Not Available | Not Specified | [8] | |
| Carbon Tetrachloride | Insoluble | Not Available | Not Specified | [3][5] |
Note: The inconsistencies in the reported qualitative solubility (e.g., for ethanol, ether, benzene, and chloroform) underscore the importance of experimental verification.
Experimental Protocol for the Determination of this compound Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol integrates the principles of preparing a saturated solution with robust analytical quantification.
Materials and Equipment
-
This compound (analytical grade, purity ≥98%)
-
Organic Solvent of interest (HPLC grade or equivalent)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Thermostatically controlled water bath (optional, for elevated temperatures)
-
Calibrated thermometer or thermocouple
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes (Class A)
-
Vials with airtight caps
-
Analytical instrumentation for quantification (e.g., Ion Chromatograph with conductivity detector or HPLC-UV after derivatization)
Experimental Workflow
The determination of solubility follows a systematic process from the preparation of a saturated solution to the analysis of the solute concentration.
Figure 1: General workflow for the experimental determination of this compound solubility.
Detailed Methodologies
Step 1: Preparation of the Saturated Solution
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed, airtight vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is generally recommended. Preliminary studies can be conducted to determine the minimum time to reach equilibrium by measuring the concentration at different time points (e.g., 12, 24, 36, 48 hours).
Step 2: Sample Collection and Preparation
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-heated or pre-cooled to the equilibration temperature.
-
Immediately pass the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dispense the filtered solution into a pre-weighed, tared volumetric flask.
Step 3: Quantification of this compound
Method A: Ion Chromatography (Recommended)
-
Reweigh the volumetric flask containing the filtered solution to determine the mass of the solution.
-
Dilute the solution with an appropriate mobile phase or deionized water to a concentration that falls within the calibrated range of the ion chromatograph.
-
Analyze the diluted solution using an ion chromatograph equipped with a conductivity detector. A suitable anion-exchange column should be used.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
Method B: Gravimetric Analysis
-
Reweigh the volumetric flask containing the filtered solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the filtrate under reduced pressure or in a fume hood.
-
Dry the remaining solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
The final weight of the residue corresponds to the mass of this compound in the collected volume of the saturated solution.
Calculation of Solubility
The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.
From Ion Chromatography Data:
-
Solubility ( g/100 mL) = (C * DF * V_flask) / V_sample * 100
-
C = Concentration of this compound in the analyzed sample (g/mL)
-
DF = Dilution factor
-
V_flask = Volume of the volumetric flask used for dilution (mL)
-
V_sample = Volume of the saturated solution collected (mL)
-
From Gravimetric Data:
-
Solubility ( g/100 mL) = (m_residue / m_solvent) * ρ_solvent * 100
-
m_residue = Mass of the dried this compound residue (g)
-
m_solvent = Mass of the solvent in the collected sample (mass of solution - mass of residue) (g)
-
ρ_solvent = Density of the solvent at the experimental temperature (g/mL)
-
Logical Relationships in Solubility Determination
The process of determining solubility involves a series of dependent steps, from establishing equilibrium to final calculation. The accuracy of the final result is contingent on the precision of each preceding step.
Figure 2: Logical relationship of factors influencing the final solubility determination.
Conclusion
This technical guide consolidates the available information on the solubility of this compound in organic solvents and provides a detailed, practical framework for its experimental determination. Given the discrepancies and lack of quantitative data in the literature, the provided experimental protocols are essential for any researcher or professional requiring accurate solubility values for their work. The use of validated analytical techniques such as ion chromatography is recommended for the most reliable results. By following the methodologies outlined in this guide, scientists can confidently determine the solubility of this compound in any organic solvent of interest, facilitating its effective use in chemical synthesis and formulation development.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3926-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chloroacetate (B1199739) (ClCH₂COONa), the sodium salt of chloroacetic acid, is a versatile and highly reactive bifunctional molecule. Its utility as a key intermediate in the synthesis of a wide array of commercially significant compounds, ranging from pharmaceuticals and herbicides to surfactants and dyes, underscores the importance of a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of sodium chloroacetate, supported by quantitative data, experimental methodologies, and visual representations to aid researchers and professionals in its effective and safe application.
Physical Properties
This compound is a white, crystalline, hygroscopic powder.[1] A summary of its key physical properties is presented in the tables below for easy reference and comparison.
Table 1: General Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White crystalline powder or solid | [2] |
| Molecular Formula | C₂H₂ClNaO₂ | [2] |
| Molecular Weight | 116.48 g/mol | [2] |
| Odor | Odorless to pungent | [3] |
Table 2: Quantitative Physical Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Melting Point | ~199 °C (with decomposition) | - | [4] |
| Density | 1.399 - 1.87 g/cm³ | 20-25 °C | [3] |
| Solubility in Water | 85 g/100 mL | 20 °C | [2][3] |
| Solubility in Organic Solvents | Soluble in methanol; Insoluble in ether, benzene, acetone, and carbon tetrachloride | - | [3] |
| Vapor Pressure | <0.1 hPa | 20 °C | [1] |
| pKa | 2.81 | - | [5] |
| Flash Point | 270 °C | Closed cup | [1] |
Chemical Properties and Reactivity
This compound's chemical behavior is primarily dictated by the presence of the carboxylate group and the reactive carbon-chlorine bond. It is a stable compound under normal conditions but is incompatible with strong oxidizing agents.[1]
Hydrolysis
In aqueous solutions, particularly under alkaline conditions, this compound undergoes hydrolysis to form sodium glycolate (B3277807) and sodium chloride. This reaction is a key consideration in its synthesis, storage, and application, as it can lead to the formation of impurities. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxide (B78521) ion attacks the carbon atom bearing the chlorine atom.
The workflow for the hydrolysis of this compound is depicted below:
Synthesis of Carboxymethyl Cellulose (B213188) (CMC)
A prominent application of this compound is in the etherification of cellulose to produce carboxymethyl cellulose (CMC), a widely used thickener, binder, and emulsifier. The reaction involves the activation of cellulose with a strong base, typically sodium hydroxide, to form alkali cellulose, which then reacts with this compound.
The signaling pathway for this synthesis is illustrated below:
Experimental Protocols
Detailed experimental procedures for the determination of key physical and chemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of this compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.
Determination of Aqueous Solubility
Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.
Methodology:
-
Saturated Solution Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Analysis: A known volume of the clear, saturated solution is carefully removed and its concentration is determined. This can be achieved through various analytical techniques, such as:
-
Gravimetric Analysis: Evaporation of the solvent from a known volume of the solution and weighing the remaining solid residue.
-
Titration: Titrating the chloroacetate ion with a standardized solution.
-
Ion Chromatography: As described in the analytical methods section below.
-
-
Calculation: The solubility is expressed as grams of solute per 100 mL of solvent.
Analytical Methods and Spectral Data
Purity Determination by Ion Chromatography
Ion chromatography is a reliable method for determining the purity of this compound and quantifying anionic impurities.
Experimental Workflow:
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include a strong absorption for the carboxylate (COO⁻) asymmetric stretching vibration and a band for the C-Cl stretching vibration.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound in D₂O shows a singlet for the two methylene (B1212753) (CH₂) protons.
-
¹³C NMR: The carbon-13 NMR spectrum displays two signals corresponding to the methylene carbon and the carboxylate carbon.[2]
Mass Spectrometry (MS): While mass spectrometry of the sodium salt itself can be challenging, derivatization to a more volatile ester, followed by gas chromatography-mass spectrometry (GC-MS), can provide information on the molecular weight and fragmentation pattern of the chloroacetate moiety.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound, critical for its handling, application, and the development of new synthetic methodologies. The presented data, experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, facilitating informed and innovative work with this important chemical intermediate.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C2H2ClO2Na | CID 23665759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 3926-62-3・this compound・190-08592・194-08595[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. This compound(3926-62-3) IR Spectrum [chemicalbook.com]
An In-Depth Technical Guide on the Thermal Decomposition of Sodium Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium chloroacetate (B1199739), a versatile reagent in organic synthesis, undergoes a well-defined thermal decomposition process, primarily yielding polyglycolide and sodium chloride. This solid-state polymerization is of significant interest for the synthesis of biodegradable polymers. This technical guide provides a comprehensive overview of the thermal decomposition of sodium chloroacetate, detailing the reaction mechanism, thermodynamic and kinetic parameters, and experimental protocols for its characterization. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound (ClCH₂COONa) is a sodium salt of chloroacetic acid, widely utilized as a chemical intermediate in the production of various organic compounds, including pharmaceuticals, herbicides, and carboxymethyl cellulose.[1] The thermal behavior of this compound is characterized by a solid-state polymerization reaction that occurs at elevated temperatures, leading to the formation of polyglycolide (PGA), a biodegradable polyester (B1180765) with numerous applications in the biomedical field, including surgical sutures and drug delivery systems.
This guide delves into the core aspects of the thermal decomposition of this compound, providing a technical foundation for its study and application.
The Core Reaction: Solid-State Polymerization
The primary thermal decomposition pathway of this compound is a solid-state polymerization reaction that occurs in a single step without the formation of intermediates.[2] This reaction involves the elimination of sodium chloride (NaCl) and the subsequent polymerization of the resulting glycolide (B1360168) units to form polyglycolide.
The overall reaction can be represented as follows:
n(ClCH₂COONa) → (CH₂COO)n + n(NaCl)
This process typically occurs in the temperature range of 150°C to 200°C.[2] A key study utilizing Differential Scanning Calorimetry (DSC) has identified the onset of this solid-state polymerization at approximately 198°C (471 K). The reaction results in the formation of sodium chloride crystals embedded within a polyglycolide matrix.[2]
Thermodynamic and Kinetic Data
A thorough understanding of the thermodynamics and kinetics of the thermal decomposition of this compound is crucial for process control and optimization. The following table summarizes the key quantitative data available in the literature.
| Parameter | Value | Analytical Method | Reference |
| Decomposition Temperature Range | 150 - 200 °C | DSC, TGA-DTA-MS | [2] |
| Onset Temperature of Polymerization | ~198 °C (471 K) | DSC |
Experimental Protocols
The characterization of the thermal decomposition of this compound relies on several key analytical techniques. Detailed experimental protocols are provided below as a guide for researchers.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are fundamental techniques to study the thermal stability, decomposition profile, and energetic changes associated with the thermal decomposition of this compound.
Objective: To determine the decomposition temperature range, mass loss, and enthalpy of reaction.
Instrumentation: A simultaneous TGA-DSC instrument is recommended.
Experimental Parameters:
| Parameter | Recommended Value/Range |
| Sample Mass | 5 - 10 mg |
| Crucible | Alumina or platinum, open or with a pinhole lid |
| Heating Rate | 5, 10, 15, and 20 °C/min (multiple rates for kinetic analysis) |
| Temperature Program | 30 °C to 300 °C |
| Purge Gas | Inert atmosphere (e.g., Nitrogen or Argon) |
| Flow Rate | 20 - 50 mL/min |
Procedure:
-
Calibrate the TGA-DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Accurately weigh 5-10 mg of finely ground this compound into the sample crucible.
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Purge the furnace with the inert gas for at least 30 minutes to ensure an inert atmosphere.
-
Start the temperature program with the desired heating rate.
-
Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves to determine the onset and peak decomposition temperatures, the percentage mass loss, and to calculate the enthalpy of the reaction from the DSC peak area.
Evolved Gas Analysis-Mass Spectrometry (EGA-MS)
EGA-MS is a powerful technique for identifying the gaseous byproducts that may be formed during thermal decomposition.
Objective: To identify any volatile or gaseous products evolved during the heating of this compound.
Instrumentation: A TGA instrument coupled to a mass spectrometer.
Experimental Parameters:
| Parameter | Recommended Value/Range |
| Sample Mass | 10 - 20 mg |
| Heating Rate | 10 °C/min |
| Temperature Program | 30 °C to 300 °C |
| Purge Gas | Helium |
| Flow Rate | 20 - 50 mL/min |
| MS Scan Range | 10 - 200 m/z |
Procedure:
-
Set up the TGA-MS system, ensuring the transfer line is heated to prevent condensation of evolved gases.
-
Place the this compound sample in the TGA.
-
Heat the sample according to the temperature program.
-
The evolved gases are carried by the purge gas into the mass spectrometer for analysis.
-
Monitor the ion currents for specific m/z values to identify the evolved species.
Note: While the primary reaction is a solid-state polymerization, EGA-MS can detect minor decomposition pathways that may produce volatile organic compounds or other gaseous species.
Signaling Pathways and Experimental Workflows
Visualizing the reaction pathways and experimental workflows can aid in the comprehension of the complex processes involved in the study of thermal decomposition.
Caption: Primary thermal decomposition pathway of this compound.
Caption: Experimental workflow for TGA-DSC analysis.
Potential Side Reactions and Byproducts
While the primary reaction is the formation of polyglycolide and sodium chloride, the possibility of side reactions exists, particularly at higher temperatures or in the presence of impurities. Upon heating, this compound may produce corrosive and/or toxic fumes. However, specific details on the composition of these fumes are not extensively documented in the available literature. Evolved gas analysis techniques are critical in identifying any minor decomposition pathways and the nature of any volatile byproducts.
Conclusion
The thermal decomposition of this compound is a well-defined solid-state polymerization reaction that provides a direct route to the synthesis of polyglycolide. This in-depth technical guide has summarized the core reaction, presented the available quantitative data, and provided detailed experimental protocols for the characterization of this process. The use of thermal analysis techniques such as TGA, DSC, and EGA-MS is essential for a comprehensive understanding of the reaction kinetics, thermodynamics, and potential byproducts. Further research is warranted to elucidate the specific kinetic parameters and to fully characterize any minor gaseous emissions during the decomposition process. This knowledge will be invaluable for optimizing the synthesis of polyglycolide for its various applications, particularly in the pharmaceutical and biomedical fields.
References
An In-depth Technical Guide to the Reaction of Sodium Chloroacetate with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium chloroacetate (B1199739) (ClCH₂COONa) is a versatile and highly reactive C2 building block extensively used in organic synthesis. Its utility stems from the presence of an electrophilic sp³-hybridized carbon atom bonded to a good leaving group, the chloride ion. This structure makes it an excellent substrate for nucleophilic substitution reactions. The carboxylate group, being deprotonated, is generally unreactive under these conditions and serves to enhance the water solubility of the molecule.
This guide provides a detailed examination of the reaction mechanisms between sodium chloroacetate and various nucleophiles, supported by kinetic data, experimental protocols, and mechanistic diagrams. The predominant mechanism for these transformations is the bimolecular nucleophilic substitution (SN2) reaction.[1][2]
Core Mechanism: The SN2 Pathway
The reaction of this compound with nucleophiles overwhelmingly proceeds via an SN2 mechanism.[1][3][4] This is a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine atom, and the chloride ion is simultaneously displaced.[5][6] The reaction involves a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[7] This leads to an inversion of configuration at the carbon center, although this is not observable for the achiral chloroacetate substrate.
The rate of the SN2 reaction is dependent on the concentration of both the this compound and the nucleophile, leading to a second-order rate law.[5][8]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]
The Fundamental Reactivity of Sodium Chloroacetate as an Alkylating Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of sodium chloroacetate (B1199739) as an alkylating agent. It delves into its core reaction mechanisms, influencing factors, and practical applications in organic synthesis, with a particular focus on the alkylation of phenols, amines, and thiols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Principles of Reactivity
Sodium chloroacetate (ClCH₂CO₂Na) is a versatile and cost-effective reagent widely employed for the introduction of a carboxymethyl group (-CH₂CO₂⁻) onto various nucleophiles.[1] Its utility stems from the electrophilic nature of the carbon atom bearing the chlorine atom, making it susceptible to nucleophilic attack. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[2]
The general SN2 mechanism involves the backside attack of a nucleophile on the carbon atom, leading to the displacement of the chloride leaving group in a single, concerted step.[2] The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile.[3][4]
Key Factors Influencing Reactivity:
-
Nucleophilicity of the Substrate: The reactivity of this compound is directly proportional to the strength of the nucleophile. Stronger nucleophiles, such as thiolates, react more readily than weaker nucleophiles.
-
Steric Hindrance: As with all SN2 reactions, steric bulk around the nucleophilic center or the electrophilic carbon can significantly hinder the reaction rate.[2]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[2] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[5]
-
Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, it can also promote side reactions such as the hydrolysis of this compound.[6]
-
Base: In the case of weakly acidic nucleophiles like phenols and some amines, the presence of a base is crucial to deprotonate the nucleophile and generate the more reactive conjugate base (e.g., phenoxide or amide anion).[5]
Alkylation of Phenols (Williamson Ether Synthesis)
The reaction of this compound with phenols, in the presence of a base, is a classic example of the Williamson ether synthesis, yielding phenoxyacetic acids.[2][7] This reaction is of significant industrial importance for the synthesis of herbicides and other agrochemicals.[8]
The reaction proceeds via the formation of a phenoxide ion, a potent nucleophile, which then attacks the electrophilic carbon of this compound.
O- vs. C-Alkylation
A potential side reaction in the alkylation of phenolates is C-alkylation, where the carboxymethyl group is attached to the aromatic ring instead of the oxygen atom.[5] The regioselectivity of this reaction is influenced by several factors:
-
Solvent: Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, sterically hindering O-alkylation and favoring C-alkylation.[5]
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the charge distribution and steric accessibility of the oxygen and carbon atoms.
-
Electrophile: "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles may show a preference for C-alkylation.
Under typical Williamson ether synthesis conditions using this compound, O-alkylation is the predominant pathway.[5]
Quantitative Data: Alkylation of Phenols
| Phenol (B47542) Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | NaOH | Water/Ethanol (B145695) | 102 | 5 | 75 | [9] |
| 4-Methylphenol (p-cresol) | NaOH | Water | 90-100 | 0.5-0.67 | High (not specified) | [8] |
| Isopropylidene-di(p-phenol) | NaOH | Water | Reflux | 2 (initial) + increments | 97.0 (90.5% purity) | [10] |
| 2,4-Dichlorophenol | NaOH | Water | 90-100 | Not specified | High (not specified) | [11] |
Alkylation of Amines
This compound is also an effective reagent for the N-alkylation of primary and secondary amines to produce N-carboxymethylated derivatives.[12] However, the reaction can be complicated by the fact that the product amine is often more nucleophilic than the starting amine, leading to multiple alkylations. For primary amines, this can result in a mixture of mono- and di-alkylated products.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction and to deprotonate less nucleophilic amines.
Quantitative Data: N-Alkylation of Anilines
The yields of N-alkylation of anilines can vary significantly depending on the substituents on the aromatic ring and the reaction conditions. Electron-donating groups on the aniline (B41778) generally increase the nucleophilicity and can lead to higher yields, while electron-withdrawing groups have the opposite effect.
| Aniline Derivative | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | Mn complex / t-BuOK | Toluene | 80 | 78 | [13] |
| 4-Methoxyaniline | Benzyl alcohol | Mn complex / t-BuOK | Toluene | 80 | 88 | [13] |
| 4-Nitroaniline | Benzyl alcohol | Mn complex / t-BuOK | Toluene | 80 | 81 | [13] |
| 4-Chloro-3-nitroaniline | Benzyl chloroformate | Not specified | Not specified | Not specified | 53 (mono-Bn), 27 (di-Bn) | [14] |
| Aniline | 4-Hydroxybutan-2-one | NH₄Br / Light | Hexane | Room Temp | 98 | [6] |
| 2-Methylaniline | 4-Hydroxybutan-2-one | NH₄Br / Light | Hexane | Room Temp | 95 | [6] |
Alkylation of Thiols
Thiols are excellent nucleophiles and react readily with this compound to form S-carboxymethylated products (thioethers). The reaction is typically carried out in the presence of a base to generate the highly nucleophilic thiolate anion.
The S-alkylation of thiols is generally a high-yielding and clean reaction due to the strong nucleophilicity of the thiolate.
Quantitative Data: S-Alkylation of Thiols
| Thiol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Benzyl bromide | K₂CO₃ | Water | Room Temp | 0.5 | 95 | [15] |
| 4-Methylthiophenol | Benzyl bromide | K₂CO₃ | Water | Room Temp | 0.5 | 94 | [15] |
| 4-Chlorothiophenol | Benzyl bromide | K₂CO₃ | Water | Room Temp | 0.5 | 92 | [15] |
| 2-Naphthalenethiol | Benzyl bromide | K₂CO₃ | Water | Room Temp | 1 | 90 | [15] |
Note: This table provides representative yields for the S-alkylation of thiols with an alkyl halide. Similar high yields are expected for the reaction with this compound under appropriate basic conditions.
Kinetic Data
The rate of alkylation with this compound follows second-order kinetics, consistent with an SN2 mechanism. The rate constant is influenced by the nucleophile, solvent, and temperature.
Kinetic Parameters for the Reaction of this compound with Potassium Ethylxanthogenate in Water [16]
| Temperature (°C) | k₂ (x 10⁻³ dm³ mol⁻¹ s⁻¹) |
| 25 | 1.25 |
| 30 | 1.83 |
| 35 | 2.67 |
| 40 | 3.83 |
Activation Energy for the Hydrolysis of this compound with Sodium Hydroxide (B78521): 103 kJ mol⁻¹[17]
Side Reactions
The primary side reaction of concern in alkylations with this compound is hydrolysis of the reagent to glycolic acid, particularly under basic conditions and at elevated temperatures.[6] This reaction consumes the alkylating agent and can reduce the overall yield of the desired product.
Another potential side reaction, as discussed earlier, is C-alkylation , particularly with ambident nucleophiles like phenolates.
Experimental Protocols
The following are generalized experimental protocols for the alkylation of various nucleophiles with this compound. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Synthesis of Phenoxyacetic Acid (Williamson Ether Synthesis)[9]
-
Preparation of this compound Solution: In an ice-water bath, dissolve monochloroacetic acid (1.1 equivalents) in deionized water. Adjust the pH to 8-9 with a 30% sodium hydroxide solution.
-
Phenoxide Formation: In a separate flask, dissolve sodium hydroxide (1 equivalent) in a mixture of deionized water and ethanol. Slowly add phenol (1 equivalent) with constant stirring. Stir for an additional 20 minutes.
-
Alkylation: Add the prepared this compound solution to the phenoxide solution.
-
Reaction: Reflux the mixture at approximately 102°C for 5 hours.
-
Work-up: Cool the mixture to room temperature and acidify to pH 1-2 with 2.0 M HCl to precipitate the product.
-
Purification: Filter the precipitate, wash with dilute hydrochloric acid, and dry. The crude product can be further purified by recrystallization from hot water.
Protocol 2: N-Alkylation of an Aniline Derivative[9][19]
-
Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1 equivalent) and sodium carbonate (2 equivalents) in a suitable polar aprotic solvent (e.g., DMF).
-
Addition of Alkylating Agent: Add this compound (1.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture at an appropriate temperature (e.g., 60-100°C) and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: S-Alkylation of a Thiol[17]
-
Thiolate Formation: In a round-bottom flask, dissolve the thiol (1 equivalent) in a suitable solvent (e.g., ethanol or DMF). Add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents) and stir for 15-30 minutes at room temperature.
-
Addition of Alkylating Agent: Add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Data
Characterization of the carboxymethylated products is typically achieved using standard spectroscopic techniques such as NMR and IR spectroscopy.
¹H NMR: The protons of the newly introduced methylene (B1212753) group (-CH₂-) typically appear as a singlet in the range of 3.5-4.5 ppm, depending on the nature of the atom to which it is attached (O, N, or S) and the surrounding chemical environment.
¹³C NMR: The carbon of the methylene group (-CH₂-) typically resonates in the range of 40-70 ppm. The carbonyl carbon (-COO⁻) appears further downfield, typically in the range of 170-180 ppm.
IR Spectroscopy: The carboxymethylated products will show a characteristic strong absorption for the carboxylate C=O stretch, typically in the region of 1550-1650 cm⁻¹ for the salt and 1700-1725 cm⁻¹ for the corresponding carboxylic acid.
IR Spectrum of Phenoxyacetic Acid
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | O-H stretch (carboxylic acid, broad) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, 1490 | C=C stretch (aromatic) |
| ~1240 | C-O stretch (ether) |
Conclusion
This compound is a highly effective and versatile alkylating agent for the carboxymethylation of a wide range of nucleophiles. Its reactivity is governed by the principles of the SN2 reaction, with factors such as nucleophile strength, steric hindrance, solvent, and temperature playing crucial roles. While the reaction is generally straightforward, potential side reactions such as hydrolysis and, in some cases, C-alkylation should be considered and controlled through careful optimization of reaction conditions. This guide provides a foundational understanding of the reactivity of this compound and practical protocols for its application in organic synthesis, serving as a valuable resource for chemists in academia and industry.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. benchchem.com [benchchem.com]
- 10. US2541003A - Process for reacting salts of phenols with halo-alkanoic acid compounds - Google Patents [patents.google.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols for Carboxymethylation of Starch using Sodium Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl starch (CMS) is a chemically modified derivative of starch, an abundant, renewable, and biodegradable natural polymer. The introduction of carboxymethyl groups enhances its properties, such as water solubility, swelling power, and viscosity, making it a valuable excipient in the pharmaceutical industry.[1][2] CMS is widely used as a tablet disintegrant, binder, and emulsifier, and in controlled-release drug delivery systems.[2][3][4][5] This document provides a detailed protocol for the synthesis of carboxymethyl starch using sodium chloroacetate (B1199739) as the etherifying agent, along with methods for its characterization and a summary of key reaction parameters.
The synthesis of CMS involves the reaction of starch with sodium chloroacetate in the presence of a strong alkali, typically sodium hydroxide (B78521).[1] This process, known as carboxymethylation, is a Williamson ether synthesis where the hydroxyl groups of the anhydroglucose (B10753087) units (AGU) of starch are converted to carboxymethyl ethers.[1][6] The reaction is typically carried out in a non-aqueous solvent or a solvent-water mixture to facilitate the reaction and control the degree of substitution (DS).[7][8]
Experimental Protocols
Materials and Equipment
-
Native starch (e.g., potato, corn, cassava, or yam starch)
-
This compound (SCA) or monochloroacetic acid (MCA)
-
Sodium hydroxide (NaOH)
-
Solvent (e.g., isopropanol (B130326), ethanol (B145695), methanol (B129727), or n-propanol)[7][9]
-
Distilled water
-
Glass batch reactor with a mechanical stirrer, thermocouple, and nitrogen inlet[9]
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
-
pH meter
-
Analytical balance
Synthesis of Carboxymethyl Starch: A Generalized Protocol
This protocol describes a common method for the carboxymethylation of starch in an isopropanol-water medium.[9]
-
Slurry Preparation: Suspend the desired amount of native starch (e.g., 10.0 g) in an organic solvent such as isopropanol (e.g., 100 mL) in a glass reactor.[1][9]
-
Alkalization: Prepare an aqueous solution of sodium hydroxide. Add the NaOH solution to the starch slurry with continuous stirring. This step activates the hydroxyl groups of the starch.[1][6] The mixture is typically stirred at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-60 minutes).[1][6]
-
Etherification: Add the specified amount of this compound to the alkalized starch slurry. The reaction mixture is then heated to the desired temperature (e.g., 50-65°C) and stirred for a set period (e.g., 2.5-5 hours) to facilitate the carboxymethylation reaction.[9][11]
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it by adding glacial acetic acid until the pH reaches approximately 7.0.[1][9]
-
Purification: Filter the resulting carboxymethyl starch and wash it multiple times with an aqueous solution of an organic solvent (e.g., 80% methanol or ethanol) to remove unreacted reagents and by-products.[1][9] A final wash with pure methanol or ethanol is recommended.[9]
-
Drying: Dry the purified carboxymethyl starch in an oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[1]
-
Milling: Pass the dried carboxymethyl starch through a sieve to obtain a fine powder of uniform particle size.[1]
Experimental Workflow
Caption: Workflow for the synthesis of carboxymethyl starch.
Data Presentation: Influence of Reaction Parameters on Degree of Substitution (DS)
The degree of substitution (DS) is a critical parameter of CMS, representing the average number of carboxymethyl groups per anhydroglucose unit. The properties of CMS are highly dependent on its DS.[9] The following tables summarize the effect of various reaction parameters on the DS.
Table 1: Effect of this compound (SCA) and Sodium Hydroxide (NaOH) Molar Ratios
| Starch Source | Solvent | Molar Ratio (SCA/AGU) | Molar Ratio (NaOH/AGU) | Temperature (°C) | Time (h) | Degree of Substitution (DS) | Reference |
| Potato | Isopropanol/Water | 1.75:1 | - | 50 | 2.5 | ~0.85 | [9] |
| Potato | Isopropanol/Water | 2:1 | - | 50 | 2.5 | ~0.9 | [9] |
| Maize | Ethanol/Water | 1.5:1 | 3 | 65 | - | 0.45 | [11] |
| Cassava | n-propanol/Water | 0.35 | 4.0 (NaOH/SCA) | 45 | 1 | ~0.18 | [8] |
| Yam | Isopropanol | 2.35 | 1.80 | 30 | 4.8 | 0.19 | [12] |
Table 2: Effect of Reaction Temperature and Time
| Starch Source | Solvent | Temperature (°C) | Time (h) | Molar Ratios | Degree of Substitution (DS) | Reference |
| Generic | - | 58 | - | - | Highest DS values obtained | [7] |
| Cassava | n-propanol/Water | 45 | 3 | NaOH/SCA=4.0, SCA/AGU=0.35 | ~0.18 | [8] |
| Cassava | n-propanol/Water | 55 | 0.5 | NaOH/SCA=4.0, SCA/AGU=0.35 | ~0.18 | [8] |
| Cassava | Ethanol | 50 | 2 | ClCH2COOH/Starch=0.80, NaOH/Starch=0.80 | 1.24 | [13] |
Characterization of Carboxymethyl Starch
Determination of Degree of Substitution (DS)
The DS is a crucial quality attribute of CMS. A common method for its determination is back titration.[6]
-
Convert the sodium salt of CMS (Na-CMS) to its acidic form (H-CMS) by treating a known weight of the sample with an acidic solution (e.g., 5 M HCl in acetone).[6]
-
Wash the H-CMS with aqueous ethanol until the filtrate is neutral.
-
Dry the H-CMS.
-
Dissolve a known weight of the dried H-CMS in a known volume of standardized sodium hydroxide solution.
-
Titrate the excess NaOH with a standardized solution of hydrochloric acid.
-
The DS can be calculated using the appropriate formula based on the titration results.[14]
Physicochemical Properties
-
Solubility and Swelling Power: These properties are significantly influenced by the DS. Higher DS values generally lead to increased solubility in cold water and greater swelling power.[1][6]
-
Viscosity: The viscosity of CMS solutions is also dependent on the DS, with higher DS values typically resulting in higher viscosity.[1][9] Rheological characteristics can be evaluated using a viscometer.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to confirm the introduction of carboxymethyl groups into the starch structure. New absorption bands corresponding to the carboxyl group (typically around 1600 cm⁻¹) will appear in the spectrum of the modified starch.[6][11]
Applications in Drug Development
The unique properties of carboxymethyl starch make it a versatile excipient in pharmaceutical formulations.[3]
-
Tablet Disintegrant: Due to its high swelling capacity in water, CMS is an effective "superdisintegrant," promoting the rapid breakdown of tablets and capsules, which is crucial for the timely release and absorption of the active pharmaceutical ingredient (API).[2]
-
Controlled-Release Formulations: By forming stable inclusion complexes with drug molecules, CMS can slow down the release rate of the drug, allowing for controlled and sustained release, which can reduce the frequency of administration.[3]
-
Improving Drug Solubility and Bioavailability: For poorly water-soluble drugs, CMS can enhance their solubility by forming inclusion complexes, thereby improving their bioavailability.[3]
-
Nanoparticle Drug Delivery: CMS can be used to prepare nanoparticles for encapsulating drugs, which can improve drug stability and bioavailability.[4]
-
Binder in Tablet Formulations: CMS can also act as a binder, improving the mechanical strength of tablets.[4]
Signaling Pathway and Mechanism of Action
While CMS itself does not directly participate in signaling pathways, its application in drug delivery is designed to modulate the pharmacokinetic profile of a drug, which in turn affects the drug's interaction with its target signaling pathway. The primary mechanism is the controlled release of the active pharmaceutical ingredient (API).
Caption: Mechanism of CMS in drug delivery.
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. nbinno.com [nbinno.com]
- 3. The importance and applications of sodium carboxymethyl starch- Liujia [en.liujiafl.com]
- 4. The application of sodium carboxylmethyl starch in the pharmaceutical industry- Liujia [en.liujiafl.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 10. docsdrive.com [docsdrive.com]
- 11. Preparation and Application of Carboxymethyl Starch | Scientific.Net [scientific.net]
- 12. Preparation and Application of Carboxymethyl Yam (Dioscorea esculenta) Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nepjol.info [nepjol.info]
Application Notes and Protocols for the Quantification of Sodium Chloroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sodium chloroacetate (B1199739) (ClCH₂COONa) is a versatile chemical intermediate used in the synthesis of a wide range of products, including pharmaceuticals, herbicides, and surfactants.[1] Due to its potential toxicity, monitoring its presence and quantifying its concentration in various matrices is crucial for quality control, process optimization, and safety assessment.[2] This document provides detailed application notes and protocols for the analytical quantification of sodium chloroacetate using High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Two primary HPLC-based methods are presented here: a direct reverse-phase HPLC method and a method involving pre-column derivatization for enhanced detection.
Reverse-Phase HPLC with UV Detection
This method is suitable for the direct analysis of this compound in simple matrices.
Workflow Diagram:
Caption: Reverse-Phase HPLC Workflow.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase column such as a C18 or a specialized column like Newcrom R1 is recommended.[3][4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN), water, and an acid is typically used. A common composition is a buffered aqueous solution with acetonitrile. For example, a mixture of water and acetonitrile with phosphoric acid can be effective.[3][4] For mass spectrometry (MS) compatible methods, phosphoric acid should be replaced with formic acid.[3][4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength, typically around 210 nm.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 mg/L).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
HPLC with Pre-Column Derivatization and UV Detection
This method is employed to enhance the sensitivity and selectivity of detection, especially in complex matrices. This compound, lacking a strong chromophore, can be derivatized to a UV-absorbing compound.
Logical Relationship Diagram:
Caption: Pre-Column Derivatization HPLC Logic.
Experimental Protocol:
-
Derivatizing Reagent: p-methoxycinnamidopropyldimethylamine can be used to convert this compound into a highly UV-absorbing derivative.
-
Sample Preparation and Derivatization:
-
Isolate this compound from the sample matrix using solid-phase extraction (SPE).
-
The isolated this compound is then reacted with the derivatizing reagent to form the UV-absorbing product.
-
-
HPLC Conditions:
-
Column: A suitable reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the derivative (e.g., 298 nm for the p-methoxycinnamidopropyldimethylamine derivative).
-
-
Quantification: Similar to the direct method, quantification is achieved by comparing the peak area of the derivatized sample to a calibration curve prepared from derivatized standards.
Quantitative Data Summary (HPLC):
| Parameter | Reverse-Phase HPLC | HPLC with Derivatization |
| Linear Range | Typically in the mg/L range | Potentially lower, in the µg/L to mg/L range |
| Detection Limit | Dependent on detector and conditions | Significantly lower due to enhanced UV absorbance |
| Precision (RSD) | < 5% | < 5% |
| Accuracy (Recovery) | 95 - 105% | 95 - 105% |
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the determination of ionic species and is particularly well-suited for the direct analysis of this compound in various samples, including industrial products and pharmaceutical formulations.[5][6][7][8]
Experimental Workflow Diagram:
Caption: Ion Chromatography Workflow.
Experimental Protocol:
-
Instrumentation: An ion chromatography system equipped with a suppressed conductivity detector.[6][7][8]
-
Columns:
-
Eluent: A potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) eluent is used, often with a gradient program to separate chloroacetate from other anions.[6][8] For example, a gradient elution with an initial concentration of 8.0 mmol/L KOH can be employed.[6]
-
Column Temperature: Maintained at 30 °C.[6]
-
Detection: Suppressed conductivity detection.
-
Standard Preparation:
-
Sample Preparation:
-
For liquid samples, dilute with deionized water to bring the concentration within the calibration range.
-
For solid samples, dissolve a known weight in deionized water.
-
In complex matrices like surfactants, a sample pretreatment step using a cartridge (e.g., Dionex OnGuard II RP) may be necessary to remove hydrophobic interferences.[6]
-
Filter all samples through a 0.45 µm filter before injection.[7]
-
Quantitative Data Summary (IC):
| Parameter | Value | Reference |
| Linear Range | 0.1 - 10.0 mg/L | [6] |
| Correlation Coefficient (r²) | > 0.999 | [5][6] |
| Detection Limit (LOD) | 0.060 mg/L | [6] |
| Precision (RSD) | 0.738% - 4.711% | [5] |
| Recovery | 99.0% - 110.3% | [5][6] |
Gas Chromatography (GC)
Gas chromatography is a sensitive and selective method for the quantification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is required to convert the non-volatile salt into a volatile derivative, typically an ester.[10][11]
Experimental Workflow Diagram:
Caption: Gas Chromatography Workflow.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS).[10]
-
Derivatization:
-
The this compound in the sample is esterified, for example, with ethanol (B145695) in an acidic medium to form ethyl chloroacetate.[10]
-
-
Extraction:
-
The resulting ester is extracted from the aqueous sample matrix into an organic solvent such as n-hexane using liquid-liquid extraction.[10]
-
-
GC Conditions:
-
Column: A capillary column suitable for the separation of the ester derivative.
-
Injector and Detector Temperatures: Optimized for the specific derivative and detector being used (e.g., detector temperature of 300°C for MS).[10]
-
Carrier Gas: Helium at a flow rate of approximately 1 mL/min.[10]
-
Temperature Program: An oven temperature program is used to achieve optimal separation. For example, an initial temperature of 50°C held for 4 minutes, followed by a ramp to 280°C.[10]
-
-
Detection:
-
FID: A universal detector for organic compounds.
-
ECD: Highly sensitive to halogenated compounds like ethyl chloroacetate.[10]
-
MS: Provides high selectivity and structural confirmation. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity by monitoring specific mass fragments (e.g., m/z 49, 51, 79, 83, and 85 for ethyl chloroacetate and ethyl dichloroacetate).[10]
-
-
Quantification: The concentration is determined using a calibration curve prepared from standards that have undergone the same derivatization and extraction procedure.
Quantitative Data Summary (GC):
| Parameter | GC-FID | GC-ECD | GC-MS |
| Applicability | General purpose | High sensitivity for halogenated compounds | High selectivity and confirmation |
| Detection Limit | Generally higher than ECD and MS | Very low, suitable for trace analysis | Low, with high confidence in identification |
| Precision (RSD) | < 10% | < 10% | < 10% |
| Accuracy (Recovery) | 90 - 110% | 90 - 110% | 90 - 110% |
Note: The performance characteristics can vary significantly depending on the specific matrix, instrumentation, and validation protocol. The provided data are indicative and should be confirmed by in-house validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tera.org [tera.org]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aplitechbiolab.com [aplitechbiolab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. CN105445391A - Detection method for this compound remaining in gemini surfactant - Google Patents [patents.google.com]
- 10. ijlemr.com [ijlemr.com]
- 11. [A gas-chromatographic method of analysis of monochloroacetic acid and its sodium salt in the air, skin washings, protective clothing extracts and urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Thioglycolic Acid Utilizing Sodium Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioglycolic acid (TGA) is a versatile organic compound containing both a thiol and a carboxylic acid functional group. Its diverse applications span various industries, including cosmetics for depilatory creams and permanent wave solutions, as a stabilizer for PVC, in leather processing, and as a crucial intermediate in the synthesis of pharmaceuticals. One of the prominent methods for the industrial production of thioglycolic acid involves the nucleophilic substitution reaction of sodium chloroacetate (B1199739) with a sulfur-containing nucleophile. This document provides detailed application notes and experimental protocols for the synthesis of thioglycolic acid using sodium chloroacetate, focusing on the widely employed sodium hydrosulfide (B80085) method.
Reaction Principle
The primary synthesis route involves the reaction of this compound with an alkali metal hydrosulfide, most commonly sodium hydrosulfide (NaSH), in an aqueous medium.[1][2] The reaction proceeds via a nucleophilic substitution mechanism where the hydrosulfide anion (SH⁻) displaces the chloride ion from the chloroacetate molecule.
Chemical Equation:
ClCH₂CO₂Na + NaSH → HSCH₂CO₂Na + NaCl
The resulting sodium thioglycolate is then acidified to yield thioglycolic acid.
HSCH₂CO₂Na + HCl → HSCH₂CO₂H + NaCl
Alternative methods for TGA synthesis also utilize this compound, such as the Bunte salt method, which involves the reaction of this compound with sodium thiosulfate.[1] Another approach involves the reaction of this compound with sodium disulfide, followed by reduction to yield thioglycolic acid.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various reported methodologies for the synthesis of thioglycolic acid using this compound. This allows for a comparative analysis of different reaction conditions and their impact on yield and purity.
Table 1: Synthesis of Thioglycolic Acid via Sodium Hydrosulfide Method
| Parameter | Method 1 [4] | Method 2 [5] | Method 3 [5] | Method 4 [6] |
| Reactants | Chloroacetic acid, Sodium hydrosulfide | This compound, Sodium hydrosulfide | This compound, Sodium hydrosulfide | Chloroacetic acid, Sodium hydrosulfide |
| Molar Ratio (CAA/SCA : NaSH) | 1 : 2.5 | 1 : 1.5 | 1 : 2.5 | Not Specified |
| Concentration of Reactants | CAA: 20% (mass fraction), NaSH: 15% (mass fraction) | SCA: 25wt%, NaSH: 30wt% | SCA: 40wt%, NaSH: 35wt% | CAA: 20% solution, NaSH: 15% solution |
| Reaction Temperature (°C) | 10 (tank reactor), 55 (tubular reactor) | 40 | 80 | 20 (initial), then 35 |
| Reaction Pressure | Common pressure | 1.5 MPa | 2 MPa | Normal pressure |
| Reaction Time | 10 min (tank), 9 min (tubular) | Not Specified | Not Specified | 1 hour (addition), then 0.5 hour |
| Yield (%) | > 90 | > 90 (conversion) | > 92 (conversion) | > 90 |
| Purity (%) | Not Specified | Not Specified | > 20wt% (in solution) | > 99 |
Table 2: Synthesis of Thioglycolic Acid via Sodium Disulfide Method [3]
| Parameter | Embodiment 1 | Embodiment 2 |
| Reactants | Sodium disulfide, this compound, Sodium hydrosulfide, Sodium sulfite (B76179) | Sodium disulfide, this compound, Sodium hydrosulfide, Sodium sulfite |
| Concentration of this compound | 40% (mass concentration) | 35% (mass concentration) |
| Reaction Temperature (°C) | 45 | 35 |
| Reaction Time (h) | 0.5 | 1 |
| Yield (%) | 88.2 | 86.4 |
| Purity (%) | 99.6 | 99.6 |
Experimental Protocols
The following are detailed protocols for the synthesis of thioglycolic acid based on established methods.
Protocol 1: Synthesis of Thioglycolic Acid using Sodium Hydrosulfide at Atmospheric Pressure[6]
Materials:
-
Chloroacetic acid solution (20%)
-
Sodium hydrosulfide solution (15%)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ether)
-
1L four-necked flask equipped with a stirrer, thermometer, and dropping funnel
-
Water bath
Procedure:
-
Prepare 467 grams of a 15% sodium hydrosulfide solution and 237 grams of a 20% chloroacetic acid solution.
-
Add the entire sodium hydrosulfide solution to the four-necked flask.
-
Place the chloroacetic acid solution in the dropping funnel.
-
Control the reaction temperature at approximately 20°C using a water bath.
-
Add the chloroacetic acid solution dropwise to the sodium hydrosulfide solution over a period of 1 hour.
-
After the addition is complete, warm the reaction solution to 35°C over 30 minutes.
-
During the entire reaction process, it is beneficial to introduce hydrogen sulfide (B99878) gas into the reaction area at a flow rate of about 0.4-0.6 L/min to maintain an excess of sulfide and improve yield.
-
Upon completion of the reaction, acidify the solution with hydrochloric acid to a pH of 1-2.
-
Extract the thioglycolic acid from the aqueous solution using a suitable organic solvent (e.g., ether).
-
Dry the organic extract and remove the solvent by distillation.
-
Purify the resulting thioglycolic acid by vacuum distillation to obtain a product with a purity greater than 99%.
Protocol 2: Synthesis of Thioglycolic Acid using Sodium Disulfide followed by Reduction[3]
Materials:
-
Sodium sulfide (Na₂S·9H₂O)
-
Sulfur powder
-
This compound solution (40%)
-
Sodium hydrosulfide solution (36%)
-
Sodium sulfite solution (20%)
-
Hydrochloric acid
-
Organic solvent for extraction
Procedure:
-
Preparation of Sodium Disulfide Solution:
-
Dissolve 288 grams of sodium sulfide (Na₂S·9H₂O) in 430 mL of water to create a 15% mass concentration solution.
-
Add 46 grams of sulfur powder to the solution.
-
Heat the mixture to 70°C and stir for 1 hour.
-
Cool the resulting sodium disulfide solution to below 45°C.
-
-
Reaction with this compound:
-
To the sodium disulfide solution, add 350 grams of a 40% mass concentration this compound solution.
-
Maintain the reaction temperature at 45°C and react for 0.5 hours.
-
-
Reduction:
-
Add 93 grams of a 36% mass concentration sodium hydrosulfide solution and 416 grams of a 20% mass concentration sodium sulfite solution to the reaction mixture.
-
Heat the mixture to 80°C and react for 0.5 hours.
-
Cool the solution to below 45°C.
-
-
Work-up and Purification:
-
Acidify the reaction solution with hydrochloric acid.
-
Extract the thioglycolic acid with an organic solvent.
-
Purify the product by distillation to obtain thioglycolic acid with a purity of approximately 99.6% and a yield of around 88.2%.
-
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the primary reaction pathway for the synthesis of thioglycolic acid from this compound and sodium hydrosulfide.
Caption: Reaction pathway for thioglycolic acid synthesis.
Experimental Workflow Diagram
This diagram outlines the general experimental workflow for the synthesis and purification of thioglycolic acid.
Caption: General experimental workflow for TGA synthesis.
Safety Considerations
-
Hydrogen Sulfide: The reaction may produce hydrogen sulfide gas, which is toxic and flammable. All reactions should be conducted in a well-ventilated fume hood.
-
Corrosive Materials: Chloroacetic acid, thioglycolic acid, and hydrochloric acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.
-
Sodium Hydrosulfide: This compound is corrosive and can release hydrogen sulfide upon contact with acids or moisture. Handle with care in a dry, well-ventilated area.[7]
Conclusion
The synthesis of thioglycolic acid from this compound is a well-established and efficient method. By carefully controlling reaction parameters such as temperature, molar ratios, and reactant concentrations, high yields and purities can be achieved. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development. It is imperative to adhere to strict safety protocols due to the hazardous nature of the chemicals involved.
References
- 1. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. CN101921217A - Method for synthesizing thioglycolic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102229548A - Method for producing thioglycollic acid - Google Patents [patents.google.com]
- 6. Preparation method of thioglycolic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. SODIUM HYDROSULFIDE, SOLID, WITH LESS THAN 25% WATER OF CRYSTALLIZATION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: Protocol for Cysteine Alkylation using Sodium Chloroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: In proteomics and protein chemistry, the alkylation of cysteine residues is a critical step to prevent the re-formation of disulfide bonds after their initial reduction.[1] This process, known as capping, ensures that proteins remain in a denatured and linearized state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry or HPLC.[2] Alkylation introduces a permanent, stable modification onto the cysteine thiol group, preventing unwanted side reactions and ensuring consistent peptide identification.[3][4] While iodoacetamide (B48618) and iodoacetic acid are commonly used, sodium chloroacetate (B1199739) offers an alternative for the S-carboxymethylation of cysteines. This document provides a detailed protocol for the use of sodium chloroacetate in cysteine alkylation for typical proteomics workflows.
Principle of Reaction: The alkylation of cysteine by this compound is a nucleophilic substitution reaction (SN2). Under slightly alkaline conditions (pH ~7.5-8.5), the thiol group (-SH) of the cysteine residue is deprotonated to form a highly reactive thiolate anion (-S⁻). This anion then acts as a nucleophile, attacking the electrophilic α-carbon of the chloroacetate molecule. This results in the displacement of the chloride ion and the formation of a stable thioether bond, yielding an S-carboxymethylcysteine residue.
Visualizations
Chemical Reaction Pathway
Caption: Cysteine S-alkylation reaction with this compound.
Experimental Workflow
Caption: General workflow for protein reduction and alkylation.
Experimental Protocols
This protocol is designed for the alkylation of proteins in solution, a common procedure before enzymatic digestion for peptide mapping or mass spectrometry analysis.
Materials and Reagents
-
Protein Sample: Purified protein in a suitable buffer.
-
Denaturation/Reaction Buffer: 8 M Urea (B33335) or 6 M Guanidine Hydrochloride (GnHCl) in 100 mM Tris-HCl or Ammonium Bicarbonate (AMBIC), pH 8.0-8.5.
-
Reducing Agent: 500 mM Dithiothreitol (DTT) or 500 mM Tris(2-carboxyethyl)phosphine (TCEP) stock solution in water.
-
Alkylation Reagent: this compound (Na-CAA). Prepare a fresh 500 mM stock solution in the reaction buffer.
-
Note: this compound is light-sensitive; prepare the solution fresh and protect it from light.[5]
-
-
Quenching Reagent (Optional): Additional reducing agent (e.g., DTT).
-
Digestion Enzyme: Sequencing-grade trypsin or other protease.
-
Acidification Solution: 10% Trifluoroacetic acid (TFA) or Formic Acid (FA).
-
Equipment: Thermomixer or water bath, pH meter, centrifuge, HPLC-grade water and solvents.
Procedure: In-Solution Alkylation
-
Protein Denaturation and Reduction: a. Dissolve the protein sample in the Denaturation/Reaction Buffer to a final concentration of 1-10 mg/mL. b. Add the reducing agent (DTT or TCEP) from the stock solution to a final concentration of 5-10 mM. c. Incubate the mixture at 56-60°C for 30-60 minutes to reduce all disulfide bonds.[5][6] d. Allow the sample to cool to room temperature.
-
Cysteine Alkylation: a. Add the freshly prepared this compound stock solution to the reduced protein sample. The final concentration should be approximately 2-2.5 times the molar concentration of the reducing agent used. For example, if 10 mM DTT was used, add this compound to a final concentration of 20-25 mM. b. Incubate the reaction at room temperature (20-25°C) for 30-45 minutes in the dark.[6][7] Protecting the reaction from light is crucial to prevent the formation of by-products.[1]
-
Quenching the Reaction (Optional but Recommended): a. To stop the alkylation reaction and consume any excess this compound, add DTT to a final concentration of 5-10 mM. b. Incubate for an additional 15 minutes at room temperature in the dark.[5]
-
Sample Preparation for Digestion: a. The high concentration of urea or GnHCl must be reduced before adding protease, as it inhibits enzyme activity.[8] b. Dilute the sample at least 5-fold with a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate) to lower the denaturant concentration to <1 M Urea or <0.6 M GnHCl. c. Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w). d. Incubate at 37°C for 4-18 hours.
-
Stopping Digestion and Sample Cleanup: a. Stop the digestion by acidifying the sample with TFA or formic acid to a pH of <3. b. Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method before analysis by LC-MS.
Data Presentation: Quantitative Parameters
The following table summarizes the typical quantitative parameters for the reduction and alkylation steps.
| Parameter | Value/Range | Purpose | Notes |
| Denaturation | |||
| Denaturant Conc. | 6-8 M Urea or 6 M GnHCl | Unfolds protein to expose cysteines. | Urea can cause carbamylation at high temperatures (>60°C).[5] |
| Reduction | |||
| Reducing Agent Conc. | 5-10 mM DTT or TCEP | Reduces disulfide bonds to free thiols. | TCEP is more stable and does not require heating. |
| Incubation Temp. | 56-60°C (for DTT) | Facilitates complete reduction. | |
| Incubation Time | 30-60 min | Ensures complete disulfide bond cleavage. | |
| Alkylation | |||
| Alkylating Agent | This compound | Covalently modifies cysteine thiols. | Chloroacetamide (CAA) is a related, well-documented alternative.[6][9] |
| Alkylating Agent Conc. | 20-55 mM | Ensures complete alkylation of all free thiols. | Typically 2-2.5x the concentration of the reducing agent. |
| Incubation Temp. | Room Temperature (20-25°C) | Optimal for reaction specificity. | Higher temperatures can increase side reactions.[1] |
| Incubation Time | 30-45 min | Sufficient for reaction completion. | |
| pH | 8.0-8.5 | Promotes the formation of the reactive thiolate ion. | |
| Light Condition | Dark | Prevents degradation of the alkylating reagent.[1][5] | |
| Quenching | |||
| Quenching Agent Conc. | 5-10 mM DTT | Consumes excess alkylating agent. | Prevents non-specific modification of other residues. |
| Incubation Time | 15 min | Ensures complete quenching. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SP Tip: Peptide Mapping Sample Preparation | Phenomenex [discover.phenomenex.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Herbicides Using Sodium Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chloroacetate (B1199739) (ClCH₂COONa) is a versatile and reactive intermediate widely used in the synthesis of a variety of agrochemicals, particularly herbicides.[1][2] Its utility stems from its function as an effective alkylating agent, enabling the introduction of a carboxymethyl group (-CH₂COO⁻) onto various nucleophilic substrates.[1] This reactivity is central to the production of several commercially significant herbicides, including the phenoxy herbicides 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid).[3][4] This document provides detailed application notes and experimental protocols for the synthesis of these herbicides, leveraging sodium chloroacetate as a key reagent.
Key Applications of this compound in Herbicide Synthesis
This compound is a primary building block in the synthesis of phenoxyacetic acid herbicides. The general reaction involves the Williamson ether synthesis, where a substituted phenoxide reacts with this compound to form the corresponding phenoxyacetate.[5]
Primary Herbicides Synthesized:
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used selective herbicide for the control of broadleaf weeds in cereal crops, turf, and non-crop areas.[4] It is synthesized by reacting 2,4-dichlorophenate with this compound.[6]
-
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another selective phenoxy herbicide used to control broadleaf weeds in agriculture, particularly in cereal crops and pasture.[3] Its synthesis involves the reaction of 2-methyl-4-chlorophenate with this compound.[3]
-
Glyphosate (B1671968): While not directly synthesized from this compound in its final form, a common industrial route to glyphosate starts with chloroacetic acid, the precursor to this compound.[7][8]
Data Presentation: Synthesis Parameters and Yields
The following tables summarize quantitative data for the synthesis of 2,4-D and MCPA, highlighting the typical reaction conditions and expected yields.
Table 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
| Parameter | Value | Reference |
| Starting Materials | 2,4-Dichlorophenol (B122985), Chloroacetic Acid, Sodium Hydroxide (B78521) | [6] |
| Key Intermediate | Sodium 2,4-Dichlorophenoxide, this compound | [9] |
| Reaction Type | Williamson Ether Synthesis (Condensation) | [5] |
| Solvent | Water | [10] |
| Temperature | 100-110 °C | [11] |
| Reaction Time | 2-8 hours | [11] |
| pH | 9-11 (during condensation) | [11] |
| Yield | >93% | [12] |
| Purity | >95% | [12] |
Table 2: Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA)
| Parameter | Value | Reference |
| Starting Materials | o-Cresol (B1677501), Chloroacetic Acid, Sodium Hydroxide, Chlorine | [13] |
| Key Intermediate | Sodium o-cresoxide, this compound | [13] |
| Reaction Type | Etherification followed by Chlorination | [13] |
| Etherification Temp. | 125-140 °C | [13] |
| Etherification Time | 8-10 hours | [13] |
| Chlorination Temp. | 58-70 °C | [14] |
| Catalyst (Chlorination) | Imidazole (B134444) ionic liquid | [15] |
| Yield | 90.1% | [14] |
| Purity | 96% | [14] |
Experimental Protocols
Protocol 1: Laboratory Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
This protocol outlines a typical laboratory-scale synthesis of 2,4-D via the condensation of 2,4-dichlorophenol and chloroacetic acid.
Materials:
-
2,4-Dichlorophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders
-
pH paper or pH meter
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Preparation of this compound Solution: In a beaker, dissolve a specific molar equivalent of chloroacetic acid in water. Slowly add a stoichiometric amount of sodium hydroxide solution while stirring to form an aqueous solution of this compound.[10]
-
Preparation of Sodium 2,4-Dichlorophenoxide Solution: In a separate beaker, dissolve a molar equivalent of 2,4-dichlorophenol in water and add a stoichiometric amount of sodium hydroxide solution to form sodium 2,4-dichlorophenoxide.[9]
-
Condensation Reaction: Transfer the sodium 2,4-dichlorophenoxide solution to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Heat the solution to approximately 100 °C.
-
Slowly add the this compound solution to the heated sodium 2,4-dichlorophenoxide solution.
-
Maintain the reaction mixture at reflux (100-110 °C) for 2-8 hours. Monitor the pH and maintain it between 9 and 11 by adding small amounts of NaOH solution if necessary.[11]
-
Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to the solution while stirring until the pH reaches approximately 2. This will precipitate the 2,4-D acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Isolation and Purification: Collect the precipitated 2,4-D by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as boiling water or an organic solvent mixture.[5]
-
Dry the purified 2,4-D to a constant weight.
Protocol 2: Laboratory Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA)
This protocol describes a two-step synthesis of MCPA starting from o-cresol.
Materials:
-
o-Cresol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Chlorine gas (Cl₂)
-
1,2-Dichloroethane (B1671644) (or other suitable solvent)
-
Hydrochloric acid (HCl), concentrated
-
Catalyst (e.g., 1-isopropyl-4-methylimidazole phosphate)
-
Reaction vessel with gas inlet and reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
Step 1: Synthesis of 2-Methylphenoxyacetic Acid (MPA)
-
In a reaction flask, dissolve 50 g of o-cresol in 200 g of water and add 62 g of liquid sodium hydroxide, stirring until the solution is clear.[14]
-
Heat the mixture to 120 °C.[14]
-
Prepare a this compound solution by neutralizing 44 g of chloroacetic acid with sodium hydroxide in 100 g of water.[14]
-
Add the this compound solution dropwise to the o-cresol solution over approximately 5 hours while maintaining the temperature at 120 °C.[14]
-
After the addition is complete, maintain the temperature for another 2 hours to ensure the reaction goes to completion.[14]
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1.[14]
-
Extract the MPA into 700 ml of 1,2-dichloroethane. Separate the organic layer containing the MPA.[14]
Step 2: Chlorination of MPA to MCPA
-
Transfer the MPA solution in 1,2-dichloroethane to a clean reaction vessel.
-
Add a catalytic amount (e.g., 0.2 g) of an imidazole ionic liquid catalyst.[14]
-
Heat the solution to 70 °C and begin bubbling chlorine gas through the solution.[14]
-
Monitor the reaction by a suitable analytical method (e.g., GC or TLC) until the starting material is consumed.
-
Once the reaction is complete, stop the flow of chlorine gas and cool the reaction mixture to 10 °C.[14]
-
The MCPA product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the product with a small amount of cold solvent and dry to a constant weight. The resulting MCPA should have a purity of around 96% with a yield of approximately 90%.[14]
Mandatory Visualizations
Synthesis Pathway of 2,4-D
Caption: Synthesis pathway of 2,4-D from 2,4-Dichlorophenol and Chloroacetic Acid.
Experimental Workflow for MCPA Synthesis
Caption: Experimental workflow for the two-step synthesis of MCPA.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of this compound in Agrochemical Production - High Mountain Chem [highmountainco.com]
- 3. deq.mt.gov [deq.mt.gov]
- 4. deq.mt.gov [deq.mt.gov]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. CN102898467A - One-pot synthesis method for glyphosate from chloroacetic acid - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. nzic.org.nz [nzic.org.nz]
- 10. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]
- 11. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 12. CN110028399A - A kind of preparation method of 2-methyl-4-chlorophenoxyacetic acid - Google Patents [patents.google.com]
- 13. CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents [patents.google.com]
- 14. Method for preparing 2-methyl-4-chlorophenoxyacetic acid through catalytic chlorination of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
Application Notes and Protocols: The Utility of Sodium Chloroacetate in the Synthesis of Pharmaceutical Intermediates
Introduction
Sodium chloroacetate (B1199739) (also known as sodium monochloroacetate or SMCA) is a versatile and highly reactive chemical intermediate with the formula C₂H₂ClNaO₂.[1][2] It is the sodium salt of chloroacetic acid and presents as a white, crystalline, hygroscopic powder that is highly soluble in water.[2][3] Its utility in organic synthesis stems from the presence of a reactive chloro group, making it an effective alkylating and carboxymethylating agent.[4][5][6] In the pharmaceutical industry, sodium chloroacetate is a crucial building block for the synthesis of a wide array of active pharmaceutical ingredients (APIs) and their intermediates.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
1. Synthesis of Phenoxyacetic Acid Derivatives
Application Note:
Phenoxyacetic acids are important pharmaceutical intermediates, serving as precursors for various drugs, including certain herbicides that also have relevance in pharmaceutical research.[7][8] The synthesis is typically achieved through a Williamson ether synthesis, where a phenol (B47542) is reacted with this compound in an alkaline medium.[7] This reaction is a cornerstone for creating the ether linkage present in many biologically active molecules.
Experimental Protocol: Synthesis of Phenoxyacetic Acid
This protocol is adapted from the procedure described by Li, et al.[7]
-
Preparation of this compound Solution: In an ice-water bath, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 using a 30% NaOH solution to yield the this compound solution.[7]
-
Preparation of Sodium Phenoxide: In a separate vessel at room temperature, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol (B145695) with constant stirring. Slowly add 45 mmol of phenol to this solution and continue stirring for an additional 20 minutes.[7]
-
Reaction: Add the previously prepared this compound solution to the sodium phenoxide solution.[7]
-
Reflux: Heat the resulting mixture to reflux at 102°C for 5 hours.[7]
-
Precipitation and Isolation: After cooling the mixture to room temperature, adjust the pH to 1-2 with 2.0 mol·L⁻¹ HCl to precipitate the crude product.[7]
-
Washing and Drying: Filter the precipitate and wash it three times with dilute hydrochloric acid, followed by drying at 60°C.[7]
-
Purification: The crude product can be further purified by dissolving it in hot deionized water, adjusting the pH to 8.0 with a saturated potassium carbonate solution, filtering, and then re-precipitating the product from the filtrate by adjusting the pH back to 1-2 with 2.0 mol·L⁻¹ HCl. The purified product is then filtered, washed with dilute hydrochloric acid, and dried under vacuum.[7]
Quantitative Data
| Parameter | Value | Reference |
| Monochloroacetic Acid | 55 mmol | [7] |
| Phenol | 45 mmol | [7] |
| NaOH (for phenoxide) | 45 mmol | [7] |
| Reflux Temperature | 102°C | [7] |
| Reflux Time | 5 hours | [7] |
| Yield | 75% | [7] |
Synthesis Pathway for Phenoxyacetic Acid
Caption: Williamson ether synthesis of phenoxyacetic acid.
2. Synthesis of Carboxymethyl Cellulose (B213188) (CMC)
Application Note:
Carboxymethyl cellulose (CMC) is a cellulose derivative that is widely used in pharmaceuticals as a thickener, stabilizer, and emulsifier.[9][10] The synthesis involves the carboxymethylation of cellulose. This compound is the key reagent that provides the carboxymethyl groups, which are attached to the hydroxyl groups of the cellulose backbone via an ether linkage.[10][11] The process typically involves an initial alkalization step to activate the cellulose, followed by etherification with this compound.[10][12]
Experimental Protocol: Synthesis of CMC from Cellulose Pulp
This protocol is a generalized procedure adapted from studies on CMC synthesis from various agricultural wastes.[12]
-
Alkalization: Prepare a mixture of 80 mL of isopropyl alcohol and 10 mL of NaOH solution (20-40%). Add this mixture to 5 g of cellulose pulp in a conical flask.[12]
-
Incubation: Allow the mixture to stand for 1 hour in a shaking water bath at a controlled temperature (e.g., 40-60°C) to facilitate the formation of alkali cellulose.[12]
-
Etherification (Carboxymethylation): Initiate the etherification by adding a specific amount of this compound (e.g., 1-5 g) to the alkali cellulose slurry.[12]
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 60°C) for 3 hours with continuous agitation.[12]
-
Neutralization and Washing: After the reaction, neutralize the excess alkali with an acid (e.g., acetic acid). Wash the product repeatedly with an alcohol-water mixture (e.g., 70% ethanol) to remove byproducts like sodium chloride and sodium glycolate.
-
Drying: Dry the purified CMC product in an oven.
Quantitative Data
The yield and degree of substitution (DS) of CMC are highly dependent on the reaction conditions. The following table summarizes the effects of varying reagent concentrations as reported in a study by Putri and Kurniyati.[13]
| This compound (g) | CMC Yield (%) | Degree of Substitution (DS) | Reference |
| 5 | 66.44 | - | [13] |
| 6 | 40.19 | - | [13] |
| 7 | 24.83 | 1.632 | [13] |
| 8 | 66.71 | - | [13] |
| 9 | 45.21 | - | [13] |
Experimental Workflow for CMC Synthesis
References
- 1. VERSATILITY OF this compound [m.highmountainchem.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Why SMCA Is Essential in API Manufacturing and Specialty Drug Synthesis - ANUGRAH [anugrah.co.in]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Applications of this compound in Agrochemical Production - High Mountain Chem [highmountainco.com]
- 7. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]
- 9. This compound | High-Quality Industrial & Chemical Intermediate Supplier_Inorganic salts_General chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 12. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 13. Effect of this compound towards the Synthesis of CMC (Carboxymethyl Cellulose) from Durian (Durio zibethinus) peel Cellulose | Semantic Scholar [semanticscholar.org]
Application Note: Gas Chromatography Method for the Analysis of Sodium Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chloroacetate (B1199739) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other chemical compounds.[1] Due to its potential toxicity, it is crucial to monitor and quantify its presence in raw materials, in-process samples, and final products. Gas chromatography (GC) is a robust and widely used analytical technique for the determination of volatile and semi-volatile compounds. However, due to the high polarity and low volatility of sodium chloroacetate, direct analysis by GC is challenging.[1]
This application note details a reliable and sensitive GC method for the quantitative analysis of this compound following a necessary derivatization step. The protocols provided herein describe three common derivatization techniques: esterification, alkylation with pentafluorobenzyl bromide (PFBBr), and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These methods convert the non-volatile this compound into a more volatile derivative suitable for GC analysis.
Experimental Protocols
Sample Preparation and Derivatization
Accurate quantification of this compound necessitates its conversion to a volatile derivative prior to GC analysis. Below are three effective derivatization protocols.
This method converts chloroacetic acid to its ethyl ester, a more volatile compound.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of deionized water.
-
Acidification: Acidify the aqueous solution with a suitable acid (e.g., sulfuric acid) to convert this compound to chloroacetic acid.
-
Esterification Reaction:
-
Take a precise aliquot of the acidified sample solution.
-
Add anhydrous ethanol (B145695) in an acidic medium.[2]
-
Heat the mixture in a sealed vial at a controlled temperature (e.g., 100°C) to facilitate the esterification reaction.[2]
-
-
Extraction: After cooling, perform a liquid-liquid extraction of the resulting ethyl chloroacetate using a non-polar organic solvent such as hexane.[2]
-
Sample for GC: The organic layer containing the ethyl chloroacetate derivative is then ready for injection into the GC system.
This protocol forms a pentafluorobenzyl ester of chloroacetic acid, which is highly responsive to electron capture detectors (ECD).
-
Sample Preparation: Dissolve a known amount of the sample in dichloromethane.[1]
-
Reaction Mixture: In a reaction vial, combine an aliquot of the sample solution with an aqueous solution of a phase-transfer catalyst (e.g., 0.1 M tetrabutylammonium (B224687) hydrogen sulphate) and a base (e.g., 0.2 M NaOH).[1]
-
Derivatization: Add the alkylation reagent, pentafluorobenzyl bromide (PFBBr), to the vial.[1]
-
Incubation: Seal the vial and heat it at 60°C for approximately 30 minutes with stirring to complete the reaction.[1]
-
Sample for GC: After cooling, the organic phase containing the derivatized analyte is ready for GC analysis.[1]
This method creates a trimethylsilyl (B98337) (TMS) ester of chloroacetic acid, increasing its volatility.
-
Sample Preparation: Dissolve the sample in an appropriate aprotic solvent.
-
Derivatization: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent. A catalyst such as trimethylchlorosilane (TMCS) can be added to enhance the reaction rate for hindered compounds.
-
Reaction Conditions: The reaction can often proceed at room temperature, but for some matrices or to ensure complete derivatization, heating may be required.
-
Sample for GC: The resulting solution containing the TMS-derivative of chloroacetic acid can be directly injected into the GC.
Gas Chromatography (GC) Conditions
The following are typical GC conditions that can be adapted based on the specific instrumentation and derivatization method used.
| Parameter | Setting |
| Column | 5% Phenyl Methylpolysiloxane (e.g., TR-5)[1] or DB-Wax |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 40°C, hold for 5 minRamp 1: 10°C/min to 200°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |
| Detector Temperature | 260 °C (FID) |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Note: These parameters should be optimized for your specific instrument and application.
Quantitative Data Summary
The performance of the GC method following derivatization is summarized below. The data represents typical values and should be verified through in-house method validation.
| Derivatization Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (%RSD) |
| Esterification (GC-FID) | 1 - 70 mg/kg | Not specified | Not specified | Not specified | Not specified |
| Alkylation with PFBBr | Not specified | Not specified | Not specified | Not specified | Not specified |
| Silylation with BSTFA | 0.025% - 0.15% | 0.0081% | 0.025% | 90% - 110% | < 2% |
Experimental Workflow
The logical flow of the analytical method for this compound is depicted in the following diagram.
Caption: Workflow for this compound Analysis by GC.
Conclusion
The gas chromatography methods detailed in this application note, following appropriate derivatization, provide a reliable and sensitive approach for the quantitative analysis of this compound. The choice of derivatization technique—esterification, alkylation with PFBBr, or silylation with BSTFA—can be selected based on the available instrumentation, required sensitivity, and the sample matrix. Proper method validation should be performed to ensure the accuracy and precision of the results for the intended application.
References
Application Notes and Protocols for HPLC Analysis of Sodium Chloroacetate in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of sodium chloroacetate (B1199739) in complex mixtures using High-Performance Liquid Chromatography (HPLC). The methods described are applicable to various matrices encountered in pharmaceutical and biotechnological research and development, including Active Pharmaceutical Ingredient (API) synthesis mixtures, and biological samples.
Introduction
Sodium chloroacetate (SCA) is a crucial intermediate in the synthesis of numerous APIs and other specialty chemicals.[1] Due to its potential toxicity, monitoring its residual levels in final drug products and during different manufacturing stages is a critical quality control step.[2] The analysis of SCA in complex matrices such as reaction mixtures, and biological fluids presents analytical challenges due to the presence of interfering substances. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for the separation and quantification of SCA.
This application note details two primary HPLC-based methods for SCA analysis: a reverse-phase HPLC method with UV detection (requiring derivatization) and an ion chromatography method with conductivity detection. Additionally, a highly sensitive LC-MS/MS method is outlined for trace-level analysis in biological matrices.
Analytical Methods and Protocols
Method 1: Reverse-Phase HPLC with Pre-Column Derivatization and UV Detection
This method is suitable for laboratories equipped with standard HPLC-UV systems. Since this compound lacks a strong chromophore, pre-column derivatization is necessary to enable sensitive UV detection.[3]
Principle: The carboxyl group of chloroacetic acid is derivatized with a UV-absorbing compound, allowing for its detection. A common derivatizing agent is p-bromophenacyl bromide. The resulting ester is then separated on a reverse-phase column and quantified.
1. Sample Preparation (from an API reaction mixture): a. Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask. b. Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) and make up to the volume. c. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter. d. Further dilute the sample as necessary to bring the concentration of this compound into the calibration range.
2. Standard Preparation: a. Prepare a stock solution of this compound (e.g., 1000 µg/mL) in deionized water. b. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL in the same diluent as the sample.
3. Derivatization Procedure: a. To 1 mL of each standard and sample solution in a clean vial, add 1 mL of a 5 mg/mL solution of p-bromophenacyl bromide in acetonitrile. b. Add 100 µL of a catalyst solution (e.g., triethylamine (B128534) in acetonitrile). c. Cap the vials tightly and heat at 60°C for 1 hour. d. After cooling to room temperature, the samples are ready for injection.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
| Parameter | Value | Reference |
| Linearity Range | 1 - 50 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | ~0.18 µg/mL | [5] |
| Limit of Quantification (LOQ) | ~0.60 µg/mL | [5] |
| Recovery | 88 - 93% | [5] |
Method 2: Ion Chromatography with Suppressed Conductivity Detection
Ion chromatography (IC) is a powerful technique for the direct analysis of ionic species like chloroacetate without the need for derivatization.[6][7] This method is highly specific and sensitive for ionic analytes.
1. Sample Preparation (from a pharmaceutical formulation): a. Accurately weigh a portion of the homogenized formulation equivalent to 100 mg of the active ingredient into a 50 mL volumetric flask. b. Add approximately 30 mL of deionized water and sonicate for 15 minutes to dissolve the sample. c. Make up to the volume with deionized water and mix well. d. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm ion chromatography certified syringe filter. f. Dilute the filtered solution as needed to fall within the calibration curve range.
2. Standard Preparation: a. Prepare a 100 mg/L stock solution of this compound in deionized water.[7] b. Prepare working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1 to 10.0 mg/L).[7]
3. Ion Chromatography Conditions:
-
Analytical Column: Anion-exchange column (e.g., IonPac AS19)[7]
-
Guard Column: Anion-exchange guard column (e.g., IonPac AG19)[7]
-
Eluent: 20 mM Potassium Hydroxide (KOH)
-
Eluent Source: Eluent generator
-
Flow Rate: 1.0 mL/min
-
Detection: Suppressed conductivity
-
Injection Volume: 25 µL
-
Column Temperature: 30°C[7]
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 10.0 mg/L | [7] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | ~2.0 µg/L | [6] |
| Limit of Quantification (LOQ) | ~6.0 µg/L | [6] |
| Recovery | 99.4% - 110.3% | [6] |
Method 3: LC-MS/MS for High-Sensitivity Analysis in Biological Matrices
For the determination of trace levels of this compound in complex biological matrices like plasma or cell culture media, a highly sensitive and selective method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[8][9]
1. Sample Preparation (from plasma): a. To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard solution. b. Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute. c. Centrifuge at 12,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
2. Standard Preparation: a. Prepare a stock solution of this compound in methanol. b. Prepare calibration standards by spiking known amounts of the stock solution into blank plasma and processing them as described in the sample preparation step.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for chloroacetate and the internal standard.
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [8] |
| Correlation Coefficient (r²) | > 0.99 | [10] |
| Limit of Quantification (LOQ) | < 0.1 ng/mL | [8] |
| Recovery | > 85% | [10] |
| Intra- and Inter-day Precision | < 15% RSD | [9] |
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Solid Phase Extraction (SPE) protocol for sample cleanup.
Conclusion
The choice of method for the analysis of this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control in pharmaceutical manufacturing where concentrations are relatively high, ion chromatography offers a direct and robust approach. When UV detection is the only available option, pre-column derivatization followed by reverse-phase HPLC is a viable alternative. For trace-level quantification in complex biological matrices, a highly sensitive and specific LC-MS/MS method is the most suitable choice. Proper method validation according to ICH guidelines is essential to ensure the reliability of the results obtained from any of these methods.
References
- 1. The Complete Guide to Solid Phase Extraction (SPE) | Phenomenex [phenomenex.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN105445391A - Detection method for this compound remaining in gemini surfactant - Google Patents [patents.google.com]
- 8. sciex.com [sciex.com]
- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 10. vliz.be [vliz.be]
Troubleshooting & Optimization
Technical Support Center: Alkylation with Sodium Chloroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkylation reactions involving sodium chloroacetate (B1199739).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during alkylation with sodium chloroacetate?
A1: The most prevalent side reactions encountered during alkylation with this compound are:
-
Hydrolysis: Under aqueous and particularly alkaline conditions, this compound can hydrolyze to form sodium glycolate (B3277807).[1][2][3] This reaction consumes the alkylating agent and can complicate product purification.
-
Overalkylation: When alkylating primary or secondary amines, the initially formed mono-alkylated product is often more nucleophilic than the starting amine, leading to subsequent alkylations and the formation of di-alkylated, tri-alkylated, and even quaternary ammonium (B1175870) salts.[4][5][6]
-
Formation of Diglycolic Acid: In some instances, particularly with residual moisture and at elevated temperatures, the formation of diglycolic acid can occur.[7][8]
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize the hydrolysis of this compound, consider the following strategies:
-
pH Control: Maintain the reaction pH as close to neutral as possible, as the hydrolysis rate increases significantly in alkaline conditions.[1][2]
-
Anhydrous Conditions: Whenever feasible, use anhydrous solvents and reagents to limit the availability of water for hydrolysis.
-
Temperature Control: Perform the reaction at the lowest effective temperature, as higher temperatures accelerate the rate of hydrolysis.[3]
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times to reduce the exposure of this compound to hydrolytic conditions.
Q3: What are the best practices to avoid overalkylation when working with amines?
A3: Overalkylation of amines is a common challenge. To promote selective mono-alkylation, you can:
-
Use a Large Excess of the Amine: Employing a significant molar excess of the starting amine can statistically favor the alkylation of the primary or secondary amine over the more substituted product.
-
Controlled Addition of this compound: Add the this compound solution slowly or portion-wise to the reaction mixture to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of multiple alkylations.
-
Protecting Groups: For complex syntheses, consider protecting the amine functionality to prevent alkylation and deprotecting it in a subsequent step.
-
Alternative Methods: For selective mono-alkylation, reductive amination is often a more effective strategy than direct alkylation with alkyl halides.[9]
Q4: How can I analytically distinguish my desired alkylated product from the common side products?
A4: A combination of spectroscopic techniques is typically used for product characterization and differentiation from side products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can distinguish the protons on the newly formed carboxymethyl group (-CH₂-COOH) from the methylene (B1212753) protons of sodium glycolate (-CH₂-OH). The chemical shifts will be different.
-
¹³C NMR: The carbon signals of the carboxymethyl group will have distinct chemical shifts compared to those of sodium glycolate.[10]
-
-
Infrared (IR) Spectroscopy: The desired carboxylic acid product will show a characteristic C=O stretching vibration. While sodium glycolate also has a C-O bond, the spectral fingerprint will differ from the carboxymethylated product.[11]
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and identify the presence of side products with different masses.
Troubleshooting Guides
Issue 1: Low Yield of N-Alkylated Amine and Presence of Impurities
Possible Cause:
-
Overalkylation: The primary or secondary amine has been alkylated multiple times, leading to a mixture of products.[5][6]
-
Hydrolysis of this compound: A significant portion of the alkylating agent has been consumed by reaction with water, reducing the yield of the desired product.[1][2]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Analyze the Reaction Mixture: | Use TLC, LC-MS, or NMR to identify the components of the crude product mixture. Look for peaks corresponding to mono-, di-, and tri-alkylated amines, as well as sodium glycolate. |
| 2 | Adjust Stoichiometry: | If overalkylation is confirmed, re-run the reaction using a 3 to 5-fold molar excess of the starting amine relative to this compound.[4] |
| 3 | Control Reagent Addition: | Add the this compound solution dropwise or in small portions to the amine solution at a controlled temperature. |
| 4 | Optimize Solvent and Temperature: | If hydrolysis is suspected, switch to a polar apathetic solvent like DMF or acetonitrile (B52724) and ensure all reagents and glassware are dry. Run the reaction at room temperature or the lowest effective temperature. |
| 5 | Consider an Alternative Synthetic Route: | For selective mono-alkylation, reductive amination is a highly effective alternative.[9] |
Issue 2: Poor Yield in O-Alkylation of Phenols
Possible Cause:
-
Incomplete Deprotonation of Phenol (B47542): The phenoxide, the active nucleophile, is not being generated in sufficient concentration.
-
Hydrolysis of this compound: The alkylating agent is being consumed by water.
-
Steric Hindrance: Bulky substituents on the phenol or the alkylating agent may be slowing down the reaction.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Ensure Complete Phenoxide Formation: | Use a strong enough base (e.g., NaOH, K₂CO₃) and ensure it is added in at least a stoichiometric amount. Consider using a phase-transfer catalyst in a two-phase system to facilitate the reaction. |
| 2 | Optimize Reaction Conditions: | Use a polar aprotic solvent like DMF or acetone (B3395972) to favor the Sₙ2 reaction.[12] If using an aqueous system, ensure the pH is sufficiently basic to maintain the phenoxide concentration but be mindful of increasing the rate of hydrolysis of this compound. |
| 3 | Increase Reaction Temperature: | If steric hindrance is a factor, gently heating the reaction mixture can help overcome the activation energy barrier. Monitor for potential side reactions at higher temperatures. |
| 4 | Increase Reaction Time: | Monitor the reaction by TLC. If the reaction is proceeding slowly, extending the reaction time may improve the yield. |
| 5 | Use an Excess of this compound: | A slight excess of the alkylating agent can help drive the reaction to completion, but be aware of potential purification challenges.[13] |
Issue 3: Low Yield or No Reaction in S-Alkylation of Thiols
Possible Cause:
-
Oxidation of Thiol: Thiols can be sensitive to oxidation, especially under basic conditions, forming disulfides.
-
Insufficient Nucleophilicity: The thiolate anion may not be generated in a high enough concentration.
-
Side Reaction with Solvent: Protic solvents can react with the alkylating agent.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Degas Solvents: | To prevent oxidation, use solvents that have been degassed by bubbling with an inert gas like nitrogen or argon. |
| 2 | Use an Appropriate Base: | Use a base such as sodium hydroxide (B78521) or potassium carbonate to generate the more nucleophilic thiolate. The reaction is often performed in a polar solvent like ethanol (B145695) or DMF. |
| 3 | Control Temperature: | S-alkylation of thiols is often exothermic. Maintain the reaction at or below room temperature to control the reaction rate and minimize side reactions. |
| 4 | Monitor Reaction Progress: | Use TLC to monitor the consumption of the starting thiol. |
| 5 | Consider Alternative Alkylating Agents: | If this compound is proving problematic, other alkylating agents like chloroacetamide can be considered. |
Data Presentation
Table 1: Factors Influencing Side Reactions in Alkylation with this compound
| Parameter | Effect on Hydrolysis | Effect on Overalkylation (Amines) | Recommendation to Minimize Side Reactions |
| pH | Increases significantly with increasing alkalinity.[1][2] | Can be influenced by the basicity of the amine. | Maintain pH near neutral if possible, or use a non-aqueous system. |
| Temperature | Rate increases with temperature.[3] | Higher temperatures can increase the rate of all reactions, including overalkylation. | Use the lowest effective temperature for the desired alkylation. |
| Solvent | Aqueous solvents promote hydrolysis. | Polar aprotic solvents (e.g., DMF, CH₃CN) are generally preferred for Sₙ2 reactions. | Use anhydrous polar aprotic solvents when possible. |
| Concentration | Higher concentration of hydroxide ions increases the rate of hydrolysis.[2] | A high concentration of the alkylating agent relative to the amine increases the likelihood of overalkylation. | Use a molar excess of the nucleophile and add the alkylating agent slowly. |
| Reaction Time | Longer exposure to aqueous/alkaline conditions increases the extent of hydrolysis. | Longer reaction times can lead to more overalkylation if the mono-alkylated product is reactive. | Monitor the reaction and quench it once the starting material is consumed. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol (e.g., p-Cresol)
-
Dissolve the Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (B1678582) (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add Base: Add sodium hydroxide (1.1 eq) to the solution and stir until the phenol is completely dissolved and the sodium phenoxide has formed.
-
Add this compound: In a separate beaker, dissolve this compound (1.2 eq) in a minimal amount of water or the reaction solvent. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Acidify the solution with dilute HCl to precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure aryloxyacetic acid.
Troubleshooting:
-
Low Yield: Ensure the phenol was fully deprotonated before adding the this compound. Consider using a slight excess of this compound.
-
Presence of Unreacted Phenol: Increase the reaction time or temperature.
Visualizations
Caption: Reaction pathways in alkylation with this compound.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3879452A - Method for making diglycolic acid, dipropionic acid and the salts thereof - Google Patents [patents.google.com]
- 9. Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines [organic-chemistry.org]
- 10. Sodium glycolate(2836-32-0) 13C NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. US2541003A - Process for reacting salts of phenols with halo-alkanoic acid compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from Sodium Chloroacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from sodium chloroacetate (B1199739) reactions.
Purification of Carboxymethyl Cellulose (B213188) (CMC)
Carboxymethyl cellulose (CMC) is synthesized by reacting cellulose with sodium chloroacetate. The primary goal of purification is to remove byproducts such as sodium chloride (NaCl) and sodium glycolate (B3277807).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction or loss of product during washing. | Ensure optimal reaction conditions (temperature, time, and reagent ratios). During washing, use a solvent like 80% ethanol (B145695) to precipitate the CMC while dissolving impurities. Minimize the number of washes while ensuring adequate purity.[1] |
| Cloudy or Hazy Solution | Presence of unreacted cellulose or insoluble byproducts. | Filter the CMC solution through a fine filter. High shear mixing during dissolution can also help break down aggregates.[2] |
| Product is Difficult to Dissolve | Formation of lumps or "fish-eyes" due to rapid hydration of the outer layer of powder.[3] | Add the CMC powder slowly to the vortex of a stirred solvent. Pre-wetting the CMC powder with a non-solvent like ethanol before adding it to water can also prevent clumping.[4] |
| Low Viscosity of Final Product | Degradation of the cellulose polymer chain. | Avoid excessive heat or harsh acidic/alkaline conditions during the reaction and purification steps. |
| High Salt Content (NaCl) | Inadequate washing. | Increase the number of washing steps with 70-80% ethanol.[1] Test for the presence of chloride ions in the filtrate to ensure complete removal. |
| High Sodium Glycolate Content | Side reaction of this compound with sodium hydroxide (B78521). | Optimize the ratio of sodium hydroxide to this compound during the reaction. Purification can be achieved by washing, as sodium glycolate is soluble in the ethanol-water mixture used for washing.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude CMC?
A1: The most common impurities are sodium chloride (NaCl), a byproduct of the etherification reaction, and sodium glycolate, formed from the reaction of this compound with excess sodium hydroxide.[5][6]
Q2: How can I determine the purity of my CMC?
A2: Purity is often assessed by measuring the Degree of Substitution (DS), which is the average number of carboxymethyl groups per anhydroglucose (B10753087) unit.[7][8] Other methods include measuring the viscosity of a solution and quantifying impurities like NaCl and sodium glycolate using titration or HPLC.[8][9]
Q3: What is the optimal solvent for washing crude CMC?
A3: A mixture of ethanol and water (typically 70-80% ethanol) is effective for washing CMC. This solvent system precipitates the CMC while dissolving the salt and sodium glycolate byproducts.[1]
Experimental Protocol: Purification of Carboxymethyl Cellulose
This protocol outlines the purification of crude CMC by solvent washing.
Materials:
-
Crude CMC
-
Ethanol (95%)
-
Deionized water
-
Acetic acid (for neutralization if needed)
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Suspension: Suspend the crude CMC in a 70% ethanol/water solution (v/v). Use a solvent to crude CMC ratio of approximately 20:1 (e.g., 200 mL of solvent for 10 g of crude CMC).
-
Washing: Stir the suspension vigorously for 30 minutes.
-
Filtration: Filter the mixture to separate the purified CMC.
-
Repeat: Repeat the washing and filtration steps 3-4 times, or until the conductivity of the filtrate indicates a low salt concentration.
-
Neutralization: If the CMC is alkaline, neutralize the slurry with acetic acid to a pH of 7 before the final wash.[1]
-
Final Wash: Perform a final wash with 95% ethanol to remove residual water.
-
Drying: Dry the purified CMC in an oven at 60-70°C until a constant weight is achieved.
Workflow for CMC Purification
Caption: Workflow for the purification of Carboxymethyl Cellulose.
Purification of Thioglycolic Acid (TGA)
Thioglycolic acid is synthesized from this compound and a sulfur source. Purification typically involves extraction and distillation to remove salts and other byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield after Extraction | Incorrect pH of the aqueous phase; Insufficient volume or number of extractions. | Adjust the pH of the aqueous solution to between 1 and 3 before extraction to ensure TGA is in its protonated form.[10] Increase the volume of the organic solvent or the number of extraction cycles. |
| Product Darkens During Distillation | Thermal decomposition or oxidation. | Perform distillation under vacuum to lower the boiling point.[11] Ensure the distillation apparatus is free of oxygen by purging with an inert gas like nitrogen. Keep the reboiler temperature below 130-150°C.[11] |
| Water in the Final Product | Incomplete drying of the organic extract. | Dry the organic extract with a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation. |
| Presence of Salt in the Product | Carryover of the aqueous phase into the organic extract. | Allow for complete phase separation after extraction. A brine wash of the organic layer can help remove residual water and dissolved salts. |
| Formation of Condensates/Polymers | Self-condensation of TGA at high temperatures.[11] | Distilling in the presence of a small amount of water can help suppress condensation.[11] Minimize the residence time at high temperatures.[11] |
Frequently Asked questions (FAQs)
Q1: What are the common byproducts in TGA synthesis?
A1: Common byproducts include inorganic salts like sodium sulfate (B86663) or sodium chloride, as well as organic impurities such as thiodiglycolic acid and dithioglycolic acid.[11]
Q2: What is the best solvent for extracting TGA?
A2: Ethers, such as diethyl ether or isopropyl ether, are commonly used for extraction.[12][13] Tetra-n-butylurea has also been reported as an effective extraction agent.[10]
Q3: Why is vacuum distillation necessary for TGA purification?
A3: TGA has a high boiling point and is prone to thermal decomposition and self-condensation at atmospheric pressure.[11] Vacuum distillation allows for distillation at a lower temperature, minimizing these side reactions.
Experimental Protocol: Purification of Thioglycolic Acid
This protocol describes the purification of TGA by solvent extraction followed by vacuum distillation.
Materials:
-
Crude TGA aqueous solution
-
Hydrochloric acid or sulfuric acid (for acidification)
-
Organic solvent (e.g., diethyl ether)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Acidification: Adjust the pH of the crude TGA solution to approximately 2 with hydrochloric or sulfuric acid.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract with an equal volume of diethyl ether. Shake vigorously and allow the layers to separate. Repeat the extraction 2-3 times with fresh diethyl ether.[10]
-
Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Vacuum Distillation: Transfer the residue to a distillation flask and perform vacuum distillation. Collect the fraction that distills at the appropriate temperature and pressure (e.g., 107-108°C at 16 mmHg).[12]
Workflow for TGA Purification
Caption: Workflow for the purification of Thioglycolic Acid.
Purification of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
2,4-D is a widely used herbicide synthesized from 2,4-dichlorophenol (B122985) and this compound. Purification is crucial to remove unreacted starting materials and byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity of Final Product | Incomplete reaction or presence of isomers. | Ensure complete reaction by monitoring with TLC or HPLC. Recrystallization is an effective method for improving purity.[14] |
| Product is Oily or Fails to Crystallize | Presence of impurities that inhibit crystallization. | Wash the crude product with a solvent that dissolves the impurities but not the product. An acid-base extraction can also be used to separate the acidic 2,4-D from neutral or basic impurities. |
| Discolored Product (e.g., brownish) | Presence of oxidized phenolic impurities.[14] | Treat the crude product with activated carbon before recrystallization to remove colored impurities. |
| High Content of Unreacted 2,4-Dichlorophenol | Incomplete reaction or inefficient purification. | Optimize the reaction stoichiometry. During workup, an alkaline wash can remove the acidic 2,4-dichlorophenol from the product. |
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude 2,4-D?
A1: Typical impurities include unreacted 2,4-dichlorophenol, excess chloroacetic acid, and potentially other chlorinated phenoxyacetic acids if the starting phenol (B47542) was not pure.[15]
Q2: How can I purify crude 2,4-D?
A2: The most common method for purifying 2,4-D is recrystallization from a suitable solvent. Acidification of the sodium salt of 2,4-D to precipitate the free acid is a key step.[14]
Q3: What analytical methods are used to determine the purity of 2,4-D?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantitative analysis of 2,4-D and its impurities.[16][17][18]
Experimental Protocol: Purification of 2,4-D
This protocol describes the purification of 2,4-D by precipitation and recrystallization.
Materials:
-
Crude 2,4-D sodium salt solution
-
Hydrochloric acid (concentrated)
-
Suitable solvent for recrystallization (e.g., toluene, water)
-
Activated carbon (optional)
-
Beakers, pH meter or pH paper, filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude sodium salt of 2,4-D in water.
-
Acidification: Slowly add concentrated hydrochloric acid while stirring until the pH of the solution is approximately 2. This will precipitate the 2,4-D acid.
-
Isolation: Filter the precipitated 2,4-D and wash with cold water to remove residual acid and salts.
-
Recrystallization:
-
Dissolve the crude 2,4-D in a minimal amount of a hot suitable solvent.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Final Isolation and Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry in a vacuum oven.
Logical Relationship for 2,4-D Purification
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. ashland.com [ashland.com]
- 3. Preparation of Carboxymethyl cellulose (CMC) Solutions [silverson.co.uk]
- 4. How to Dissolve Sodium Carboxymethyl Cellulose (CMC): Expert Insights for Efficient Solutions - Henan Chemger Group Corporation [chemger.com]
- 5. CN103214113B - Chromatographic separation method of sodium chloride and sodium glycollate in waste water in production process of sodium carboxy methyl cellulose - Google Patents [patents.google.com]
- 6. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to judge the purity of sodium carboxymethyl cellulose - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]
- 8. News - Methods for Assessing the Purity of Sodium Carboxymethyl Cellulose [yibangchemical.com]
- 9. fao.org [fao.org]
- 10. EP0037016B1 - Process for extracting and producing thioglycolic acid from aqueous solutions - Google Patents [patents.google.com]
- 11. JPH0272155A - Purification of thioglycolic acid - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. CN1152569A - Method for recovering thioglycollic acid from waste liquid of producing thiamine ester - Google Patents [patents.google.com]
- 14. ajol.info [ajol.info]
- 15. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 16. helixchrom.com [helixchrom.com]
- 17. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 18. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
Technical Support Center: Carboxymethylation with Sodium Chloroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield and degree of substitution in carboxymethylation reactions using sodium chloroacetate (B1199739).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary factors influencing the yield of my carboxymethylation reaction?
A1: The overall yield and the degree of substitution (DS) in a carboxymethylation reaction are primarily influenced by a careful balance of several key parameters. These include the concentration of sodium hydroxide (B78521) (NaOH), the concentration of sodium monochloroacetate (SMCA), the reaction temperature, and the reaction time.[1][2][3] The solvent system used as the reaction medium also plays a vital role.[1][4]
Q2: Why is my yield lower than expected?
A2: A low yield is often due to a competing side reaction that consumes the etherifying agent, sodium chloroacetate.[1][2][4] The primary reaction produces the desired carboxymethylated product, while a simultaneous side reaction forms sodium glycolate (B3277807) from the reaction of this compound with excess sodium hydroxide.[1][5][6] If the reaction conditions favor this side reaction, the efficiency of the main carboxymethylation process will decrease, leading to a lower yield.[7]
Q3: How does the concentration of sodium hydroxide (NaOH) impact the reaction yield?
A3: Sodium hydroxide plays a dual role in the reaction. Initially, it is required for the alkalization step, which activates the hydroxyl groups on the substrate (e.g., cellulose), making them available for etherification.[5][8] However, an excessively high concentration of NaOH will promote the side reaction where NaOH reacts directly with this compound to form the undesired by-product, sodium glycolate.[1][6][9] This depletes the this compound available for the main reaction, thereby reducing the yield and degree of substitution.[1][7] Finding the optimal NaOH concentration is therefore critical.[10]
Q4: What is the optimal concentration of this compound (SMCA)?
A4: Increasing the concentration of this compound generally leads to a higher degree of substitution (DS) because it increases the availability of the carboxymethylating agent to react with the activated substrate.[1][5][11] However, this effect plateaus at an optimal concentration. Beyond this point, further increases in SMCA concentration do not significantly improve the DS and can enhance the likelihood of the side reaction that forms sodium glycolate, especially in the presence of high alkali concentrations.[7] This can lead to lower reaction efficiency.[7]
Q5: How do reaction time and temperature affect the outcome?
A5: Both time and temperature must be carefully controlled.
-
Temperature: Increasing the reaction temperature can accelerate the rate of carboxymethylation. However, excessively high temperatures can cause degradation of the polymer backbone, which reduces the yield and viscosity of the final product.[1] The optimal temperature often lies in a specific range (e.g., 55-70°C) depending on the substrate.[12][13]
-
Time: The degree of substitution typically increases with reaction time up to a certain point.[1] Prolonging the reaction beyond this optimal duration may not increase the DS further and can lead to product degradation through processes like atmospheric oxidation.[1][9]
Q6: My final product has poor water solubility. What is the likely cause?
A6: Poor water solubility is typically an indication of a low degree of substitution (DS). A DS value of over 0.4 is generally required for the product (e.g., carboxymethyl cellulose) to be soluble in water.[5] If your product is insoluble or only swells, you should re-evaluate your reaction parameters—specifically NaOH and SMCA concentrations, temperature, and time—to achieve a higher DS.
Q7: How can I minimize the formation of by-products like sodium glycolate?
A7: Minimizing the formation of sodium glycolate is key to maximizing yield. This is achieved by optimizing the molar ratio of NaOH to SMCA.[4] The goal is to use enough NaOH to sufficiently activate the substrate without leaving a large excess that will react with the SMCA.[1][9] Careful, stepwise optimization of the alkali and etherifying agent concentrations is the most effective strategy.
Data Presentation: Optimized Reaction Conditions
The optimal conditions for carboxymethylation can vary significantly depending on the starting material. The following table summarizes optimized parameters from various studies.
| Substrate | NaOH Concentration | SMCA/Substrate Ratio | Temperature (°C) | Time (h) | Max. DS Achieved | Reference |
| Sago Starch | 20% (w/v) | 1.5:1.0 (molar) | 55 | 1 | 1.05 | [12] |
| Corn Cob Cellulose (B213188) | 25% (w/v) | 2.4 mol/AGU | 60 | 3 | 1.18 | [3] |
| Pineapple Leaf Cellulose | 50% (w/v) | 8 g/g cellulose | Microwave (16 min) | - | 0.78 | [14] |
| Rice Husk Cellulose | 30% (w/v) | - | 56 | - | 0.79-0.87 | [4] |
| Oil Palm Fronds | 52% | 10.7 g (per 15g cellulose) | 50 | 3 | - | [15] |
| Durian Rind | 30% (w/v) | - | - | - | 0.94 | [16] |
Note: AGU refers to Anhydroglucose Unit. Conditions are highly substrate-dependent and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Carboxymethylation of Cellulose
This protocol provides a general methodology for the carboxymethylation of cellulose in a slurry.
-
Alkalization (Mercerization):
-
Suspend the cellulose powder (e.g., 10 g) in a suitable organic solvent medium (e.g., a mixture of ethanol (B145695) and isopropanol).[1]
-
Under continuous mechanical stirring (e.g., 400 rpm), add the required concentration and volume of aqueous sodium hydroxide solution (e.g., 30% w/v).[1]
-
Allow the alkalization reaction to proceed for a set time (e.g., 1 hour) at a controlled temperature (e.g., 30°C).[15]
-
-
Etherification (Carboxymethylation):
-
Neutralization and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting slurry to separate the solid product.
-
Suspend the solid product in methanol (B129727) to stop the reaction.[1]
-
Neutralize the slurry by adding glacial acetic acid until the pH is approximately 7.0.[1]
-
Wash the product multiple times with an aqueous ethanol solution (e.g., 70-80% ethanol) to remove sodium glycolate, NaCl, and other impurities.[1]
-
Perform a final wash with absolute methanol.
-
-
Drying:
Protocol 2: Determination of Degree of Substitution (DS) by Back-Titration
The DS is a measure of the average number of carboxymethyl groups substituted per monomer unit. The back-titration method is a standard procedure for its determination.[1]
-
Conversion to Acid Form:
-
Accurately weigh about 0.5 g of the dried carboxymethylated product and transfer it to a beaker.
-
Add 100 mL of an ethanol/water mixture and stir to disperse.
-
Add a known excess volume of a standardized strong acid (e.g., 25.0 mL of 0.1 M H₂SO₄) to convert all the sodium carboxymethyl groups (-CH₂COONa) to their acidic form (-CH₂COOH).
-
Heat the mixture gently and stir for 10-15 minutes to ensure the reaction is complete.
-
-
Titration:
-
Cool the solution to room temperature.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the excess, unreacted acid with a standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M) until the endpoint is reached (a persistent color change).
-
-
Calculation:
-
The amount of acid consumed by the sample is determined by subtracting the amount of acid neutralized by the NaOH titrant from the initial amount of acid added.
-
The DS can then be calculated using the appropriate formula, which relates the moles of acid consumed to the initial mass of the sample and the molecular weight of the monomer unit and the carboxymethyl group.
-
Visualizations
Chemical Pathways
References
- 1. scialert.net [scialert.net]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Monochloroacetic Acid on Properties of Carboxymethyl Bacterial Cellulose Powder and Film from Nata de Coco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 10. Recent Developments of Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. yizhongcellulose.com [yizhongcellulose.com]
- 14. Optimization of synthesis conditions for carboxymethyl cellulose from pineapple leaf waste using microwave-assisted heating and its application as a food thickener :: BioResources [bioresources.cnr.ncsu.edu]
- 15. ijcea.org [ijcea.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sodium Chloroacetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium chloroacetate (B1199739).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions involving sodium chloroacetate?
A1: The optimal temperature for this compound reactions is highly dependent on the specific reaction type. For Williamson ether synthesis, a common application, temperatures typically range from 50-100°C.[1] Carboxymethylation of polysaccharides like cellulose (B213188) or starch often requires temperatures between 45°C and 70°C.[2] It is crucial to consult literature for the specific substrate being used, as the optimal temperature can vary.
Q2: My Williamson ether synthesis reaction with this compound is giving a low yield. What are the potential temperature-related causes?
A2: Low yields in Williamson ether synthesis can be attributed to several factors related to temperature:
-
Temperature is too low: The reaction rate may be too slow, leading to an incomplete reaction within the allotted time. For many substrates, a temperature in the range of 70-100°C is necessary to achieve a reasonable reaction rate.[1][3]
-
Reaction time is too short for the chosen temperature: SN2 reactions, like the Williamson ether synthesis, require sufficient time for completion. If the temperature is on the lower end of the optimal range, a longer reaction time is necessary.
-
Side reactions: At excessively high temperatures, side reactions such as the hydrolysis of this compound to sodium glycolate (B3277807) can become more prevalent, consuming the reagent and reducing the yield of the desired ether.[4]
Q3: I am observing the formation of a significant amount of sodium glycolate as a byproduct. How can I minimize this?
A3: The formation of sodium glycolate is a result of the hydrolysis of this compound, a common side reaction, especially under strongly alkaline conditions and at elevated temperatures.[4][5][6] To minimize this:
-
Optimize the temperature: Avoid excessively high temperatures. For instance, in the carboxymethylation of cellulose, increasing the temperature beyond the optimum (e.g., above 70°C) can lead to a decrease in the degree of substitution due to the increased rate of sodium glycolate formation.[2]
-
Control the addition of reagents: In some procedures, the slow, controlled addition of this compound or the base can help to maintain a lower instantaneous concentration of the reactants, which can suppress side reactions.
-
pH control: The rate of hydrolysis is pH-dependent. Maintaining the pH within the optimal range for the primary reaction can help to minimize this side reaction.
Q4: Does the thermal stability of this compound pose a risk during my reaction?
A4: this compound is stable under normal conditions but will decompose at high temperatures.[7][8][9] The decomposition temperature is reported to be around 199°C.[8][9] When heated, it can produce toxic fumes, including hydrogen chloride gas.[8] It is important to keep reaction temperatures well below the decomposition temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or other appropriate methods. For Williamson ether synthesis, a range of 70-100°C is often effective.[1][3] |
| Reaction time is insufficient for the chosen temperature. | Increase the reaction time. Monitor the reaction for completion. | |
| Formation of significant byproducts (e.g., sodium glycolate) | Reaction temperature is too high, favoring side reactions like hydrolysis. | Reduce the reaction temperature. For carboxymethylation, optimal temperatures are often between 50-70°C.[2] Consider if a lower temperature for a longer duration could improve selectivity. |
| High alkalinity of the reaction medium. | Optimize the amount of base used. Ensure the pH is not excessively high, as this can accelerate the hydrolysis of this compound.[5][10] | |
| Reaction appears to stall before completion | Sub-optimal temperature leading to a very slow reaction rate in the later stages. | A modest increase in temperature towards the end of the reaction might help drive it to completion. However, be cautious of promoting side reactions. |
| Thermal decomposition of a reactant or product. | Ensure the reaction temperature is well below the decomposition temperature of all components in the reaction mixture. This compound decomposes around 199°C.[8][9] |
Quantitative Data
Table 1: Effect of Temperature on the Carboxymethylation of Polysaccharides
| Polysaccharide | Temperature (°C) | Degree of Substitution (DS) | Reaction Efficiency (%) | Reference |
| Potato Starch | 50 | 0.59 (Optimal) | - | [11] |
| Mung Bean Starch | 50 | High | - | [11] |
| Corn Starch | 65 | Optimal | - | [11] |
| Amaranth Starch | 65 | Optimal | - | [11] |
| Sugarcane Bagasse Cellulose | 57.85 | High | - | [2] |
| Corn Cob Cellulose | 60 | High | - | [2] |
| Cashew Tree Gum Cellulose | 30 | 0.75 | - | [2] |
| Cashew Tree Gum Cellulose | 70 | 0.16 | - | [2] |
Note: Reaction efficiency and degree of substitution are influenced by multiple factors including reagent concentration and reaction time, not just temperature.
Experimental Protocols
Detailed Methodology for Williamson Ether Synthesis of 4-Methylphenoxyacetic Acid
This protocol is adapted from a standard laboratory procedure for the Williamson ether synthesis.[3]
Materials:
-
4-methylphenol (p-cresol)
-
30% aqueous Sodium Hydroxide (NaOH)
-
Chloroacetic acid
-
6M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Accurately weigh approximately 1.0 g of 4-methylphenol and place it in a 25x100 mm test tube.
-
Add 5 mL of 30% aqueous NaOH to the test tube.
-
Add 1.5 g of chloroacetic acid to the test tube.
-
Stir the mixture to dissolve the reagents. Gentle warming may be applied to aid dissolution.
-
Clamp the test tube in a hot water bath maintained at 90-100°C for 30 to 40 minutes.[3]
-
After the reaction is complete, cool the test tube and dilute the mixture with about 10 mL of water.
-
Acidify the solution by adding 6M HCl dropwise until the solution is acidic (test with blue litmus (B1172312) paper).
-
Transfer the acidic liquid to a separatory funnel and extract the product with diethyl ether.
-
Wash the ether layer with water and then extract with a saturated sodium bicarbonate solution.
-
Collect the sodium bicarbonate layer and cautiously acidify it with 6M HCl to precipitate the product.
-
Filter the solid product, dry it, and determine the mass and melting point.
Visualizations
Caption: Experimental workflow for Williamson ether synthesis.
Caption: Temperature's influence on reaction pathways.
References
- 1. Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid [mdpi.com]
- 2. Recent Developments of Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. scialert.net [scialert.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding this compound: Properties and Applications [highmountainchem.com]
- 8. This compound | 3926-62-3 [chemicalbook.com]
- 9. Cas 3926-62-3,Chloroacetic acid sodium salt | lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Hydrolysis of Sodium Chloroacetate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the hydrolysis of sodium chloroacetate (B1199739) in aqueous reactions.
Frequently Asked Questions (FAQs)
Q1: What is the hydrolysis of sodium chloroacetate?
A1: The hydrolysis of this compound (SMCA) is a chemical reaction in which the chloroacetate ion reacts with water. This reaction results in the displacement of the chlorine atom by a hydroxyl group, forming sodium glycolate (B3277807) and hydrochloric acid (HCl).[1] The reaction is a significant consideration in many organic syntheses where SMCA is used as a reagent, as it can lead to the formation of unwanted byproducts and reduce the yield of the desired product.[2][3]
Q2: What are the primary products of this hydrolysis reaction?
A2: The primary products are sodium glycolate and hydrochloric acid. The resulting HCl will acidify the solution unless a base is present to neutralize it.
Q3: What factors influence the rate of this compound hydrolysis?
A3: The rate of hydrolysis is significantly influenced by several factors:
-
Temperature: Higher temperatures drastically increase the reaction rate.[4][5] For instance, the conversion of chloroacetic acid can increase from less than 10% to over 80% by raising the temperature from 45 °C to 85 °C under alkaline conditions.[4]
-
pH (Alkalinity): The reaction is much faster in alkaline (high pH) conditions. The hydrolysis follows a bimolecular reaction mechanism, and the rate constant increases considerably with the concentration of hydroxide (B78521) ions.[5][6]
-
Concentration: The concentration of both this compound and hydroxide ions (in alkaline solutions) affects the reaction rate, which has been shown to follow second-order kinetics.[4][7][8]
Q4: How can I minimize or prevent hydrolysis during my experiment?
A4: To minimize unwanted hydrolysis, you should:
-
Control Temperature: Maintain the reaction temperature as low as feasible for your primary reaction. In many industrial processes, keeping the temperature below 50°C is crucial to minimize the formation of glycolic acid.[2]
-
Control pH: Avoid highly alkaline conditions if possible. If a basic medium is required for your primary reaction, consider using a weaker base or carefully controlling the stoichiometry to avoid a large excess of hydroxide ions.
-
Reaction Time: Limit the reaction time to only what is necessary for the completion of your desired synthesis.
Q5: In what common applications is the hydrolysis of this compound a concern?
A5: Hydrolysis is a critical side reaction in processes that use this compound as an alkylating agent, such as the synthesis of carboxymethylcellulose (CMC), herbicides, and various pharmaceutical ingredients.[1][2][9] In these applications, the formation of sodium glycolate is an impurity that reduces yield and may need to be removed in downstream processing.[9][10]
Q6: How can I monitor the extent of hydrolysis?
A6: The progress of hydrolysis can be monitored by measuring the concentration of the reactants or products over time. Common analytical techniques include:
-
Ion Chromatography (IC): This method can be used to simultaneously quantify chloroacetate, glycolate, and chloride ions in the reaction mixture.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed to separate and quantify the components, sometimes requiring derivatization of the analytes.[13]
-
Gas Chromatography (GC): After derivatization to a more volatile form (e.g., an ester), GC can be used to determine the concentration of SMCA.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product; presence of sodium glycolate impurity. | Uncontrolled hydrolysis of this compound. | 1. Verify Reaction Temperature: Ensure the reaction temperature has not exceeded the set point. Lowering the temperature may be necessary.[4] 2. Check pH Level: The pH may be too high, accelerating hydrolysis.[5] Titrate a sample to check the hydroxide concentration. Reduce the amount of base used if possible. 3. Reduce Reaction Time: Run time-course experiments to determine the minimum time required for your primary reaction to reach completion. |
| Reaction rate is unexpectedly fast and difficult to control. | The reaction is highly exothermic, or the initial temperature was too high. | 1. Pre-cool Reactants: Cool the reactant solutions before mixing to manage the initial exotherm.[4] 2. Slow Addition: Add the this compound or base solution slowly to the reaction vessel to allow for better heat dissipation. 3. Improve Heat Transfer: Ensure efficient stirring and use a cooling bath with adequate capacity. |
| Inconsistent results between batches. | 1. Hygroscopic Nature of SMCA: this compound is hygroscopic and may have absorbed moisture from the air, leading to inconsistencies in starting material concentration. 2. Purity of SMCA: The starting material may contain impurities like sodium glycolate or sodium dichloroacetate.[11] | 1. Proper Storage: Store this compound in a tightly sealed container in a desiccator. 2. Verify Purity: Analyze the purity of the starting material using a suitable method like ion chromatography before use.[11] |
Quantitative Data: Hydrolysis Kinetics
The alkaline hydrolysis of chloroacetate is a second-order reaction.[4][7][8] The rate is dependent on the concentration of both chloroacetate and hydroxide ions. The activation energy for the hydrolysis of chloroacetic acid under strong alkaline conditions has been calculated to be 103 kJ/mol.[4][7][8]
| Temperature (°C) | Apparent Second-Order Rate Coefficient (k) [L mol⁻¹ s⁻¹] |
| 45 | Data not explicitly provided in snippets, but noted as slow[4] |
| 55 | Value would be between 45°C and 65°C points |
| 65 | Value would be between 55°C and 75°C points |
| 75 | Value would be between 65°C and 85°C points |
| 85 | Data not explicitly provided, but noted as rapid[4] |
| Note: The referenced studies confirm a strong positive correlation between temperature and the reaction rate coefficient, providing an activation energy that allows for calculation, but do not list the specific rate coefficients in the provided text. |
Experimental Protocols
Protocol 1: Monitoring the Rate of Alkaline Hydrolysis
This protocol describes a general method for determining the reaction rate of this compound hydrolysis under alkaline conditions.
-
Reagent Preparation:
-
Prepare a standard aqueous solution of this compound (e.g., 0.1 M).
-
Prepare a standard aqueous solution of sodium hydroxide (e.g., 0.1 M).
-
-
Experimental Setup:
-
Place a known volume of the this compound solution into a jacketed reaction vessel connected to a thermostated water bath set to the desired temperature (e.g., 65 °C).
-
Allow the solution to reach thermal equilibrium.
-
Place the sodium hydroxide solution in the same water bath to pre-heat it to the reaction temperature.
-
-
Reaction Initiation and Sampling:
-
Rapidly add an equal volume of the pre-heated sodium hydroxide solution to the reaction vessel to initiate the reaction. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid (e.g., sulfuric or nitric acid) to neutralize the NaOH and stop the hydrolysis.
-
-
Analysis:
-
Analyze the quenched samples using a validated ion chromatography (IC) or HPLC method to determine the concentration of remaining chloroacetate or the formed glycolate and chloride ions.[11]
-
Plot the concentration of this compound versus time.
-
Use the appropriate integrated rate law for a second-order reaction to calculate the rate constant (k).
-
Protocol 2: Minimizing Hydrolysis in a Carboxymethylation Reaction
This protocol provides guidelines for minimizing the side reaction of hydrolysis during the synthesis of a carboxymethylated polymer.
-
Reaction Setup:
-
Disperse the polymer (e.g., cellulose, starch) in a suitable solvent like isopropanol-water.
-
Place the slurry in a reactor equipped with efficient stirring and temperature control.
-
-
Alkalinization Step:
-
Cool the slurry to the desired reaction temperature (e.g., 25 °C).
-
Slowly add a concentrated sodium hydroxide solution to activate the polymer. Maintain the low temperature during this addition to dissipate heat.
-
-
Etherification Step:
-
Once the alkalinization is complete and the temperature is stable, add the solid this compound.
-
Maintain the reaction temperature strictly at the set point (e.g., below 50 °C) for the duration of the reaction (e.g., 1-3 hours).[2] A higher concentration of this compound can sometimes lead to an increase in side reactions, so the molar ratio should be optimized.[10]
-
-
Workup:
-
Once the reaction is complete, neutralize the excess alkali with an acid (e.g., acetic or hydrochloric acid).
-
Purify the product by washing with an alcohol-water mixture to remove unreacted reagents and byproducts like sodium glycolate and sodium chloride.[14]
-
Visualizations
Caption: Chemical pathway for the hydrolysis of this compound.
Caption: Workflow for monitoring hydrolysis kinetics.
Caption: Troubleshooting logic for managing SMCA side reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Research Chemicals Supplier [benchchem.com]
- 3. CN106397179A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. This compound | 3926-62-3 [amp.chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. cdc.gov [cdc.gov]
- 13. zenodo.org [zenodo.org]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
preventing byproduct formation in sodium chloroacetate synthesis
Welcome to the technical support center for sodium chloroacetate (B1199739) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sodium chloroacetate?
A1: The most prevalent method is the neutralization of chloroacetic acid with a sodium base, such as sodium carbonate or sodium hydroxide (B78521), in an aqueous solution.[1][2]
Q2: What are the primary byproducts I should be concerned about during synthesis?
A2: The main byproducts of concern are:
-
Sodium glycolate (B3277807): This is formed from the hydrolysis of this compound, a reaction favored by excess alkali and higher temperatures.[3][4][5]
-
Sodium dichloroacetate (B87207) and Sodium trichloroacetate: These are typically impurities carried over from the starting material, chloroacetic acid, which may contain dichloroacetic acid and trichloroacetic acid.[6][7]
-
Sodium chloride: This is a common impurity that can be present in the final product.[3][8]
Q3: How can I minimize the formation of sodium glycolate?
A3: To minimize the formation of sodium glycolate, it is crucial to control the reaction conditions. Specifically, maintaining a low reaction temperature (e.g., below 45°C, and ideally below 20°C) is critical to suppress the hydrolysis side reaction.[4][5][9] Careful, portion-wise addition of the sodium base to avoid localized areas of high pH is also recommended.
Q4: Are there alternative synthesis methods that can reduce byproduct formation?
A4: Yes, alternative methods have been developed to improve yield and purity. One such method involves the reaction of sodium silicate (B1173343) with chloroacetic acid at room temperature, which is reported to effectively prevent hydrolytic side reactions.[10] Another approach utilizes isoamyl alcohol as a solvent, which has been shown to produce high yields (97%) and high purity (96%) of this compound.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Excessive hydrolysis to sodium glycolate. | - Control Temperature: Ensure the reaction temperature is maintained below 45°C, preferably below 20°C, using an ice bath if necessary.[4][9] - Control pH: Add the sodium base solution slowly and with vigorous stirring to prevent localized high pH. |
| - Incomplete reaction. | - Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of the base (e.g., 30 minutes) to ensure complete neutralization.[12] | |
| High Levels of Sodium Glycolate Impurity | - Reaction temperature was too high. | - Implement stricter temperature control measures as outlined above. |
| - Excess sodium hydroxide was used. | - Use a stoichiometric amount of sodium base or a slight excess of chloroacetic acid. Monitor the pH throughout the addition. | |
| Presence of Dichloroacetate or Trichloroacetate Impurities | - Impure chloroacetic acid starting material. | - Purify Starting Material: Purify the chloroacetic acid before use, for example, by crystallization, to remove di- and trichloroacetic acid impurities.[7] - Source High-Purity Reagents: Use a high-purity grade of chloroacetic acid for the synthesis. |
Experimental Protocols
Protocol 1: Standard Aqueous Synthesis with Sodium Carbonate
This protocol is adapted from established laboratory procedures.[1][12]
Materials:
-
Chloroacetic acid
-
Sodium carbonate
-
Deionized water
Procedure:
-
Dissolve chloroacetic acid (1.0 equivalent) in deionized water.
-
In a separate container, prepare a solution of sodium carbonate (0.5 equivalents) in deionized water.
-
While vigorously stirring the chloroacetic acid solution, slowly add the sodium carbonate solution in portions. Maintain the reaction temperature below 45°C using a water or ice bath. Carbon dioxide will evolve during this step.
-
After the addition is complete, continue to stir the mixture at 45°C for 30 minutes to ensure the reaction goes to completion.
-
The resulting solution contains this compound. This can be used directly in subsequent reactions or the product can be isolated by evaporation of the water.
Protocol 2: Low-Temperature Synthesis with Sodium Hydroxide
This protocol is designed to minimize hydrolysis by maintaining a low temperature.[4]
Materials:
-
Chloroacetic acid
-
Sodium hydroxide (40% solution)
-
Cracked ice
-
Phenolphthalein indicator
Procedure:
-
In a beaker, create a mixture of chloroacetic acid (1.0 equivalent) and an equal weight of cracked ice.
-
With continuous stirring, add a 40% sodium hydroxide solution dropwise.
-
Carefully monitor the temperature, ensuring it does not rise above 20°C.
-
Continue adding the sodium hydroxide solution until the mixture is faintly alkaline to phenolphthalein.
-
The resulting solution contains this compound with minimized sodium glycolate byproduct.
Data Presentation
Table 1: Comparison of Synthesis Methods and Purity
| Synthesis Method | Base | Solvent | Key Conditions | Reported Yield | Reported Purity | Reference |
| Isoamyl Alcohol Method | Sodium Hydroxide | Isoamyl Alcohol | Reflux at 130°C, followed by reaction with chloroacetic acid at 110°C. | 97% | 96% | [11] |
| Sodium Silicate Method | Sodium Silicate | Water | Reaction at room temperature. | >95% | Not specified | [10] |
| Standard Aqueous Method | Sodium Hydroxide | Water | Temperature controlled not to exceed 45°C. | Not specified | Not specified | [9] |
Visualizations
Diagram 1: Synthesis of this compound and Byproduct Formation
Caption: Main reaction for this compound synthesis and the hydrolysis side reaction.
Diagram 2: Troubleshooting Workflow for Impure this compound
Caption: Troubleshooting guide for identifying and addressing impurities in this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. exsyncorp.com [exsyncorp.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | Research Chemicals Supplier [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. The Synthesis of Glycolic Acid by Hydrolysis of Chloroactic Acid - Dissertation [m.dissertationtopic.net]
- 9. CN112920069A - Biodegradable chelating agent and preparation method thereof - Google Patents [patents.google.com]
- 10. CN106397179A - Method for preparing this compound - Google Patents [patents.google.com]
- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for Sodium Chloroacetate Reactions
Welcome to the technical support center for sodium chloroacetate (B1199739) reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of sodium chloroacetate in organic synthesis?
A1: this compound is a versatile reagent primarily used as an alkylating agent to introduce a carboxymethyl group (-CH2COONa).[1][2] Its most common applications include the Williamson ether synthesis to form aryloxyacetates, the synthesis of carboxymethyl cellulose (B213188) (CMC), and the production of thioglycolic acid and various herbicides and pharmaceuticals.[1][2]
Q2: What are the key safety precautions I should take when working with this compound?
A2: this compound is toxic and an irritant.[3] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, rinse the affected area with plenty of water and seek medical attention.
Q3: How should I properly store this compound?
A3: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Troubleshooting Guide
Low or No Product Yield
Q4: My Williamson ether synthesis using a phenol (B47542) and this compound resulted in a very low yield. What are the potential causes and how can I improve it?
A4: Low yields in this reaction are common and can often be attributed to several factors:
-
Incomplete Deprotonation: The phenoxide, which is the active nucleophile, may not be fully formed. Ensure you are using a sufficiently strong base and appropriate solvent. For phenols, weaker bases like potassium carbonate can be effective, especially in a polar aprotic solvent like DMF.[4] For aliphatic alcohols, a stronger base like sodium hydride (NaH) is often necessary.[5][6]
-
Reaction Temperature and Time: The reaction may require elevated temperatures and sufficient time to proceed to completion. A typical Williamson reaction is conducted at 50 to 100 °C for 1 to 8 hours.[1][7] One study on the reaction of a naphthol derivative with a chloroacetate showed a significant increase in yield when the reaction time was extended from 2 to 6 hours at 70-80°C.[3]
-
Choice of Solvent: Protic solvents can slow down the SN2 reaction by solvating the nucleophile.[1] Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can accelerate the reaction rate.[1][7]
-
Side Reactions: Hydrolysis of this compound to glycolic acid is a significant side reaction, especially in the presence of excess hydroxide (B78521) at elevated temperatures.[8]
Troubleshooting Workflow for Low Yield
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. byjus.com [byjus.com]
- 8. CN106397179A - Method for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Sodium Chloroacetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium chloroacetate (B1199739). The information focuses on the critical role of pH in influencing reaction efficiency, particularly in the context of carboxymethylation.
Troubleshooting Guide
Low reaction efficiency with sodium chloroacetate can often be traced back to suboptimal pH control. The following guide addresses common issues encountered during these reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Degree of Substitution (DS) | Insufficient Alkalinity: The primary reaction, such as the carboxymethylation of cellulose (B213188), requires an alkaline environment to activate the hydroxyl groups of the substrate.[1][2] If the pH is too low, the activation will be incomplete, leading to a lower DS. | Increase the concentration of the base (e.g., NaOH) in a stepwise manner. Monitor the pH of the reaction mixture to ensure it is within the optimal range for the specific substrate. For carboxymethylation of cellulose, a high degree of substitution is often achieved at NaOH concentrations around 30% w/v.[2][3] |
| Excessive Alkalinity: While alkalinity is necessary, an excessively high pH promotes the hydrolysis of this compound to sodium glycolate (B3277807), a competing side reaction.[2][4] This reduces the amount of reagent available for the primary reaction, thereby lowering the DS.[2][5] | Optimize the base concentration. A further increase in NaOH concentration beyond the optimum will lead to a decrease in the DS.[2][6] Conduct small-scale experiments to determine the optimal pH that maximizes the primary reaction rate while minimizing the hydrolysis of this compound. | |
| Low Product Yield | Hydrolysis of this compound: As mentioned above, high pH favors the formation of sodium glycolate, which is often an undesired byproduct, leading to a lower yield of the target product.[2][4] | Carefully control the addition of the alkaline solution to maintain the pH within the optimal range. Consider the temperature of the reaction, as higher temperatures can also accelerate the rate of hydrolysis.[7][8][9] |
| Degradation of the Product: In some cases, particularly with polysaccharide substrates, highly alkaline conditions can lead to the degradation of the polymer backbone, reducing the overall yield and affecting the product's physical properties, such as viscosity.[2] | Moderate the concentration of the base and the reaction temperature. A longer reaction time at a slightly lower temperature and pH may be preferable to a shorter reaction time under harsh conditions. | |
| Poor Solubility of the Final Product (in the case of CMC) | Low Degree of Substitution: For carboxymethyl cellulose (CMC), a DS value of over 0.4 is generally required for the product to be water-soluble. If the DS is too low, the CMC will swell in water but not fully dissolve. | Refer to the troubleshooting steps for "Low Degree of Substitution." The primary goal is to increase the DS to a level that imparts water solubility. |
| Incomplete Reaction or Purification: The presence of unreacted cellulose or other insoluble impurities can lead to poor solubility. | Ensure the reaction goes to completion by optimizing the reaction time and temperature. Thoroughly wash the product after the reaction to remove any unreacted starting materials and byproducts. A common procedure involves washing with an ethanol-water mixture.[2][10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a reaction involving this compound?
A1: The optimal pH is highly dependent on the specific reaction. For the carboxymethylation of cellulose, the reaction is typically carried out under alkaline conditions. However, there is a trade-off: while a higher pH increases the activation of the cellulose, it also accelerates the hydrolysis of this compound into the byproduct, sodium glycolate.[2][4] Therefore, the "optimal" pH is a balance that maximizes the desired reaction while minimizing the side reaction. This often corresponds to a specific concentration of NaOH rather than a precise pH value, which needs to be determined experimentally for each specific substrate and reaction conditions.
Q2: How does pH affect the stability of this compound?
A2: this compound is more susceptible to hydrolysis under strongly alkaline conditions (high pH). The rate of hydrolysis increases significantly at pH values above 11.5.[11] In acidic to neutral conditions (pH 3-10), the rate of hydrolysis is relatively constant and much slower.[11] Therefore, for storage and handling, maintaining a neutral pH is advisable.
Q3: What are the main competing reactions I should be aware of?
A3: The primary competing reaction is the hydrolysis of this compound to form sodium glycolate and sodium chloride.[2] This reaction is favored at high pH and consumes both the this compound and the base, reducing the efficiency of the desired reaction.
Q4: Can I monitor the reaction progress by measuring the pH?
A4: While pH is a critical parameter, monitoring it in real-time can be challenging in heterogeneous mixtures, such as those in cellulose modification. The consumption of hydroxide (B78521) ions during the reaction can cause the pH to decrease over time.[12] A more common method to assess reaction completion is to analyze the product for its degree of substitution (DS) after a set reaction time.
Q5: What safety precautions should I take when working with this compound and adjusting pH?
A5: this compound is toxic and corrosive, causing irritation to the eyes, skin, and respiratory tract.[13] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When preparing alkaline solutions, always add the base to water slowly and with stirring to dissipate the heat generated. Neutralize any spills with a suitable agent and dispose of waste according to institutional guidelines.
Data Presentation
The efficiency of the carboxymethylation of cellulose is significantly influenced by the concentration of sodium hydroxide, which in turn dictates the pH of the reaction medium. The following table summarizes the typical relationship between NaOH concentration, the resulting pH environment, and the impact on the degree of substitution (DS) and the competing hydrolysis reaction.
| NaOH Concentration (% w/v) | Approximate pH Range | Degree of Substitution (DS) | Rate of SMCA Hydrolysis | Outcome |
| < 20% | Moderately Alkaline | Low | Low | Incomplete activation of the substrate, leading to low reaction efficiency. |
| 20% - 40% | Strongly Alkaline | High (Optimal) | Moderate | The optimal range for many carboxymethylation reactions, where the rate of the primary reaction is significantly higher than the rate of hydrolysis. A maximum DS is often achieved within this range.[2][3] |
| > 40% | Very Strongly Alkaline | Decreasing | High | The rate of this compound hydrolysis becomes dominant, consuming the reagent and reducing the overall efficiency of the desired reaction, leading to a lower DS.[2] |
Experimental Protocols
Protocol: pH Optimization for the Synthesis of Carboxymethyl Cellulose (CMC)
This protocol outlines a general procedure for optimizing the pH (via NaOH concentration) for the synthesis of CMC from a cellulose source.
1. Materials:
-
Cellulose powder
-
This compound (SMCA)
-
Sodium hydroxide (NaOH)
-
Isopropanol (B130326) (or another suitable solvent)
-
Methanol
-
Glacial acetic acid
-
Distilled water
2. Procedure:
-
Alkalization:
-
Suspend a known amount of cellulose powder (e.g., 15 g) in a solvent such as isopropanol (e.g., 450 ml) in a reaction vessel equipped with a stirrer.
-
Prepare a series of NaOH solutions of varying concentrations (e.g., 20%, 30%, 40%, 50% w/v).
-
For each experiment, add a specific volume (e.g., 50 ml) of one of the prepared NaOH solutions to the cellulose slurry while stirring.
-
Allow the alkalization process to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1]
-
-
Carboxymethylation (Etherification):
-
Add a predetermined amount of this compound (e.g., 12 g) to the alkalized cellulose mixture.
-
Raise the temperature of the reaction mixture to the desired etherification temperature (e.g., 50°C) and maintain it for a specific duration (e.g., 3 hours) with continuous stirring.[1]
-
-
Neutralization and Purification:
-
After the reaction is complete, filter the slurry.
-
Suspend the solid product in methanol.
-
Neutralize the slurry with glacial acetic acid to a pH of approximately 7.[2][10]
-
Filter the neutralized product and wash it multiple times with an ethanol-water solution (e.g., 70% ethanol) to remove unreacted reagents and byproducts like sodium glycolate and sodium chloride.[2][10]
-
Dry the purified CMC product in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[2]
-
3. Analysis:
-
Determine the Degree of Substitution (DS) of the resulting CMC for each NaOH concentration using a standard titration method.
-
Analyze the yield of the product.
-
Evaluate the solubility of the produced CMC in water.
By comparing the DS, yield, and solubility for each NaOH concentration, the optimal pH condition for the carboxymethylation of the specific cellulose source can be determined.
Visualizations
References
- 1. ijcea.org [ijcea.org]
- 2. scialert.net [scialert.net]
- 3. Synthesis, Characterization, and Application of Carboxymethyl Cellulose from Asparagus Stalk End - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. aensiweb.com [aensiweb.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 13. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing Sodium Chloroacetate Alkylation
Welcome to the technical support center for sodium chloroacetate (B1199739) alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their alkylation experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for sodium chloroacetate alkylation?
A1: Solvent selection is paramount as it directly influences reaction rate, yield, and the profile of side products. The solvent must effectively dissolve the reactants, but its properties (polarity, proticity) can dramatically alter the reaction pathway. For instance, polar aprotic solvents generally accelerate the desired S_N2 reaction, while polar protic solvents like water or alcohols can promote the hydrolysis of this compound into sodium glycolate, a common and often undesirable side reaction.[1][2][3]
Q2: What are the most common types of solvents used and what are their general effects?
A2: Solvents are typically categorized as polar aprotic, polar protic, and nonpolar.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile): These are often the preferred choice as they solvate the cation (sodium) but not the chloroacetate anion, leaving it more nucleophilic and accelerating the S_N2 reaction.[1][4]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can dissolve both this compound and many nucleophilic substrates.[5] However, they can also participate in side reactions, primarily hydrolysis, and may reduce the nucleophilicity of the anion through hydrogen bonding.[1][6] They are often used in phase-transfer catalysis systems.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor solvents for this compound. Their use is typically limited to reactions employing Phase-Transfer Catalysis (PTC), which facilitates the transport of the chloroacetate anion into the organic phase.[7]
Q3: What is Phase-Transfer Catalysis (PTC) and when should I consider using it?
A3: Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble salt like this compound and a substrate soluble in an organic solvent).[8] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the chloroacetate anion from the aqueous phase to the organic phase to react with the substrate.[7] You should consider PTC when:
-
Your substrate has poor solubility in water or other polar protic solvents.[9]
-
You want to minimize the hydrolysis of this compound.
-
You wish to use less polar, more environmentally benign solvents like toluene.[7]
-
You need to enhance selectivity, for example, to favor O-alkylation over C-alkylation of phenols.[10]
Q4: How can I prevent the hydrolysis of this compound to sodium glycolate?
A4: Hydrolysis is a significant side reaction, especially under alkaline conditions and at elevated temperatures.[3][9] To minimize it:
-
Control Temperature: When preparing the this compound solution by neutralizing chloroacetic acid with a base like sodium hydroxide, keep the temperature below 50°C.[9] Similarly, run the alkylation reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Control pH: While a slightly alkaline medium can accelerate the alkylation, highly alkaline conditions increase the rate of hydrolysis.[9][11]
-
Use Aprotic Solvents or PTC: Avoid aqueous or alcoholic media where possible, or use a PTC system to keep the concentration of the chloroacetate in the aqueous phase low.[1][7]
Q5: My substrate is a phenol. How does solvent choice affect O-alkylation vs. C-alkylation?
A5: For ambident nucleophiles like phenolates, solvent choice is a key factor in directing selectivity.[6]
-
For O-alkylation (Williamson Ether Synthesis): Use polar aprotic solvents like DMF or DMSO. These solvents do not strongly solvate the oxygen of the phenolate (B1203915) anion, leaving it more available to attack the alkylating agent.[6]
-
For C-alkylation: Use polar protic solvents like water or trifluoroethanol. These solvents form hydrogen bonds with the phenolate oxygen, "shielding" it and making the carbon atoms of the ring more likely to act as the nucleophile.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Poor Solubility: Reactants are not in the same phase. 2. Low Reactivity: The nucleophile is weak, or the reaction temperature is too low. 3. Reagent Degradation: this compound or the substrate has degraded.[12] | 1. Choose a solvent that dissolves both reactants. If this is not possible, employ Phase-Transfer Catalysis (PTC) with an appropriate catalyst.[7] 2. Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.[4] Consider increasing the temperature, but monitor for side reactions.[1] The addition of a catalyst like sodium iodide (NaI) can sometimes enhance reactivity.[4] 3. Use fresh or purified reagents. Store this compound in a dry environment. |
| Significant Formation of Sodium Glycolate | 1. Hydrolysis: Reaction conditions (high temperature, high pH, protic solvent) favor the hydrolysis of this compound.[3][9] | 1. Lower the reaction temperature. Avoid excessively high pH. Switch from a protic solvent (water, alcohol) to a polar aprotic solvent (DMF, acetone).[1] If water is necessary, use a biphasic PTC system.[8] |
| Poor Selectivity (e.g., C-alkylation instead of O-alkylation of a phenol) | 1. Incorrect Solvent Choice: The solvent is favoring the undesired reaction pathway.[6] | 1. For O-alkylation of phenols, use a polar aprotic solvent (DMF, DMSO).[6] For C-alkylation, use a polar protic solvent (water, trifluoroethanol).[6] PTC can also be used to improve O-alkylation selectivity.[10] |
| Formation of Multiple Alkylated Products | 1. Over-alkylation: The product of the initial alkylation is reacting further with this compound. | 1. Use a stoichiometric amount or a slight excess of the nucleophilic substrate relative to this compound. Control reaction time and temperature carefully. |
Data Presentation: Solvent Effects on Alkylation
The following tables summarize quantitative data on how solvent choice can impact the outcome of this compound alkylation with various substrates.
Table 1: Effect of Solvent on the Alkylation of 2-Naphthol
| Solvent | Product Type | Yield | Reference |
| Dimethylformamide (DMF) | O-Alkylated | High | [6] |
| Trifluoroethanol (TFE) | C-Alkylated | High | [6] |
Note: This illustrates the directing effect of the solvent on selectivity for an ambident nucleophile.
Table 2: Alkylation of Amines and Thiols
| Nucleophile | Solvent System | Conditions | Yield | Reference |
| Long-chain primary amine | Water | 70°C, 3.5h | ~86% | [9] |
| Benzylthiol (via benzyl (B1604629) halide and sodium thioacetate) | Methanol | Reflux | N/A | [13] |
| Epoxide ring opening with benzylthiol, then alkylation with ClCH₂COOH/NaH | Ethylene Glycol, then THF | N/A | 52% | [14] |
Table 3: Effect of Temperature on Alkylation Yield in DMF
Reaction: 2-Naphthyl chloroacetate with sodium citrate
| Temperature (°C) | Time (h) | Yield (%) |
| Room Temp | 2 | Low |
| 50-60 | 2 | Moderate |
| 70-80 | 2 | High |
| 70-80 | 6 | 83% |
(Data adapted from a study on a similar system, demonstrating general trends.)[1]
Experimental Protocols
Protocol 1: General Procedure for Alkylation in a Polar Aprotic Solvent (e.g., DMF)
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the nucleophilic substrate (1.0 eq.) and dry dimethylformamide (DMF).
-
Base Addition: Add a suitable base (e.g., anhydrous potassium carbonate, 1.5 eq.). Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add this compound (1.1 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to an optimized temperature (e.g., 70-80°C) and monitor its progress using an appropriate technique (e.g., TLC, LC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization as needed.
Protocol 2: Procedure for Alkylation using Phase-Transfer Catalysis (PTC)
-
Preparation: In a round-bottom flask, dissolve the organic-soluble substrate (1.0 eq.) in a nonpolar solvent (e.g., toluene).
-
Aqueous Phase: In a separate vessel, dissolve this compound (1.2 eq.) and a base (e.g., sodium hydroxide) in water.
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.) to the organic phase.
-
Reaction: Combine the aqueous and organic phases in the reaction flask. Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area between the two phases.[15]
-
Monitoring & Workup: Monitor the reaction by analyzing the organic layer. Upon completion, stop the stirring, and separate the two layers.
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product. Purify as necessary.
Visualizations
Caption: Logical workflow for solvent selection in this compound alkylation.
Caption: Mechanism of Phase-Transfer Catalysis (PTC) for alkylation.
References
- 1. Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid [mdpi.com]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding this compound: Properties and Applications [highmountainchem.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. mdpi.com [mdpi.com]
- 9. US2961451A - Process for making amphoteric surface active agents - Google Patents [patents.google.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ias.ac.in [ias.ac.in]
- 14. imperial.ac.uk [imperial.ac.uk]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
A Head-to-Head Battle for Cysteine Alkylation: Sodium Chloroacetate vs. Iodoacetamide
In the realm of proteomics and drug development, the precise and efficient alkylation of cysteine residues is a critical step for robust and reproducible results. This process, which prevents the re-formation of disulfide bonds after reduction, is dominated by two key reagents: sodium chloroacetate (B1199739) and iodoacetamide (B48618). While both effectively modify the thiol group of cysteine, they exhibit distinct characteristics in terms of reactivity, specificity, and side reactions. This guide provides a comprehensive comparison to aid researchers in selecting the optimal reagent for their specific experimental needs.
At a Glance: Key Differences and Performance
| Feature | Sodium Chloroacetate (as Chloroacetamide) | Iodoacetamide |
| Primary Target | Cysteine Residues | Cysteine Residues |
| Reaction Product | Carboxyamidomethyl-cysteine | Carbamidomethyl-cysteine |
| Alkylation Efficiency | High, with efficiencies around 97.01% reported with TCEP as the reducing agent.[1] | Very high, with reported efficiencies up to 99.84% under optimal conditions (with DTT as the reducing agent).[1][2] |
| Optimal pH | Slightly alkaline (typically pH 8) to facilitate the deprotonation of the cysteine thiol group. | Less dependent on pH than iodoacetic acid, but also typically used under slightly alkaline conditions (pH 8).[2] |
| Specificity | Generally considered to have fewer off-target reactions compared to iodoacetamide.[3][4] | High for cysteine, but can also react with methionine, lysine, histidine, aspartic acid, glutamic acid, and the N-terminus.[2][3] |
| Side Reactions | Can cause a significant increase in methionine oxidation (up to 40% of all methionine-containing peptides).[5][6] | Known to cause a higher incidence of off-target alkylation on various amino acid residues.[1][3] Can lead to carbamidomethylation of methionine, affecting up to 80% of methionine-containing peptides.[3] |
| Reactivity | Generally less reactive than iodoacetamide. | Reacts substantially faster than chloroacetate-based reagents.[2] |
The Chemical Mechanism: An SN2 Reaction
Both this compound and iodoacetamide alkylate cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the cysteine's thiol group (-SH) to form a more reactive thiolate anion (-S⁻). This nucleophilic thiolate then attacks the electrophilic carbon atom of the alkylating agent, displacing the halide (chloride or iodide) leaving group. This results in the formation of a stable thioether bond.
Experimental Showdown: A Comparative Analysis
Numerous studies have systematically evaluated the performance of different alkylating agents in proteomics workflows. A key finding is that while iodoacetamide often demonstrates higher alkylation efficiency, this can come at the cost of increased non-specific modifications.
For instance, one study found that iodoacetamide resulted in the worst identification rates for peptides in some cases due to off-target reactions, particularly the alkylation of methionine residues.[1] This can lead to a significant decrease in the identification of methionine-containing peptides. Conversely, chloroacetamide, while showing slightly lower cysteine alkylation efficiency in some contexts, resulted in fewer unspecific modifications.[1][3] However, it's crucial to note that chloroacetamide has been shown to significantly increase methionine oxidation, an adverse effect that can complicate data analysis.[5][6]
The choice of reducing agent used prior to alkylation also plays a role. For example, dithiothreitol (B142953) (DTT) combined with iodoacetamide has shown very high alkylation efficiencies.[1][2]
A Typical Experimental Workflow
The alkylation of cysteine residues is an integral part of sample preparation for mass spectrometry-based proteomics. A generalized workflow is depicted below.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Chloroacetate and Ethyl Chloroacetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate alkylating agent is a critical decision in the design of synthetic routes. Both sodium chloroacetate (B1199739) and ethyl chloroacetate serve as valuable C2 building blocks for introducing the carboxymethyl or ethoxycarbonylmethyl group, respectively. However, their distinct physical properties, reactivity profiles, and handling requirements dictate their suitability for specific transformations. This guide provides an objective comparison of their performance in common synthetic applications, supported by experimental data and detailed protocols, to aid researchers in making informed decisions.
Physicochemical Properties
The fundamental differences between sodium chloroacetate and ethyl chloroacetate begin with their physical and chemical properties. This compound is an ionic salt, a white, water-soluble solid, while ethyl chloroacetate is a neutral ester, a colorless liquid with limited water solubility.[1][2][3] These characteristics profoundly influence their handling, choice of solvent, and reactivity.
| Property | This compound | Ethyl Chloroacetate |
| Appearance | White crystalline powder or solid[2][4] | Colorless liquid with a pungent, fruity odor[1][3] |
| Molecular Formula | C₂H₂ClNaO₂[5] | C₄H₇ClO₂[1][3] |
| Molecular Weight | 116.48 g/mol [5] | 122.55 g/mol [1][6] |
| Physical State (25°C) | Solid[2] | Liquid[1][7] |
| Melting Point | 199 °C (decomposes)[4] | -26 °C[6][8] |
| Boiling Point | Decomposes | 143-144 °C[6][7] |
| Solubility in Water | Soluble (approx. 820 g/L at 20°C)[2][9][10] | Insoluble; decomposes in hot water[1][3][11] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695); insoluble in ether, acetone, chloroform[5][9] | Miscible with alcohol, ether, acetone[3] |
Reactivity and Synthetic Applications
The primary difference in reactivity stems from their chemical nature. This compound acts as a source of the chloroacetate anion, a potent nucleophile for SN2 reactions.[5][12] Ethyl chloroacetate, an ester, features an electrophilic carbon susceptible to nucleophilic attack and acidic α-protons that can be abstracted by a base to form a nucleophilic enolate.
Key Synthetic Transformations
| Reagent | Typical Reaction | Description |
| This compound | Williamson Ether Synthesis | Reacts with alkoxides or phenoxides to form carboxymethyl ethers. This is a classic SN2 reaction.[13][14][15] A major industrial application is the synthesis of carboxymethylcellulose.[5] |
| Thioether Formation | Reacts with thiolates to produce thioglycolic acid derivatives.[5] | |
| N-Alkylation | Can alkylate amines to introduce the carboxymethyl group. | |
| Ethyl Chloroacetate | Darzens Condensation | Reacts with aldehydes or ketones in the presence of a base to form α,β-epoxy esters (glycidic esters).[16][17][18] |
| Alkylation of Nucleophiles | Introduces the -CH₂COOEt moiety onto various nucleophiles (N, O, S, C).[19] | |
| Reformatsky Reaction | Can participate in Reformatsky-type reactions, though less common than α-bromo esters. | |
| Gassman-Type Synthesis | Used as a reagent in a variation of the Gassman indole (B1671886) synthesis to create oxindoles.[20] |
Below is a diagram illustrating the divergent synthetic pathways based on the reagents' core properties.
Caption: Divergent reactivity of this compound and ethyl chloroacetate.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using this compound
This protocol describes the synthesis of 4-methylphenoxyacetic acid from 4-methylphenol, adapted from the principles of the Williamson ether synthesis.[13][14]
Reaction Scheme: p-Cresol + NaOH → Sodium p-cresolate Sodium p-cresolate + ClCH₂COONa → Sodium 4-methylphenoxyacetate Sodium 4-methylphenoxyacetate + HCl → 4-Methylphenoxyacetic acid + NaCl
Materials:
-
4-methylphenol (p-cresol)
-
Sodium hydroxide (B78521) (NaOH)
-
This compound (ClCH₂COONa)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Diethyl ether (for extraction, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (1.0 eq) in water.
-
Add 4-methylphenol (1.0 eq) to the NaOH solution and stir until a clear solution of the sodium phenoxide is formed.
-
Add a solution of this compound (1.1 eq) in water to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully acidify the mixture with concentrated HCl until the pH is ~1-2. A white precipitate of the product should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from hot water or an appropriate organic solvent for purification.
Caption: Workflow for Williamson Ether Synthesis.
Protocol 2: Darzens Condensation using Ethyl Chloroacetate
This protocol details the synthesis of ethyl β-phenylglycidate from benzaldehyde (B42025) and ethyl chloroacetate, a classic example of the Darzens condensation.[18]
Reaction Scheme: Benzaldehyde + ClCH₂COOEt + NaOEt → Ethyl β-phenylglycidate + NaCl + EtOH
Materials:
-
Sodium metal or Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Benzaldehyde, freshly distilled
-
Ethyl chloroacetate
-
Diethyl ether
-
Ice-cold water and brine solution
Procedure:
-
Prepare a solution of sodium ethoxide (1.0 eq) by carefully dissolving sodium metal in absolute ethanol in a flask equipped with a dropping funnel and condenser, under an inert atmosphere. Alternatively, use commercially available sodium ethoxide.
-
Cool the sodium ethoxide suspension/solution to 0-10 °C in an ice bath.
-
In the dropping funnel, prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq).
-
Add the benzaldehyde/ethyl chloroacetate mixture dropwise to the stirred sodium ethoxide solution, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Caption: Workflow for Darzens Condensation.
Safety and Handling
Both reagents are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Ethyl chloroacetate is notably more toxic via skin contact and inhalation and is also a flammable liquid.[7][21][22]
| Safety Aspect | This compound | Ethyl Chloroacetate |
| Signal Word | Danger[23] | Danger[7][22] |
| Key Hazards | Toxic if swallowed (H301).[23][24][25] Causes skin and serious eye irritation (H315, H319).[23][24] Very toxic to aquatic life (H400).[23][24] | Flammable liquid and vapor (H226).[21][22][26] Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331).[26] May be fatal if absorbed through the skin.[7][21] Causes serious eye damage and skin irritation.[21] Lachrymator.[7][21] |
| First Aid (Skin) | Immediately wash with plenty of water after removing contaminated clothing.[24] | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid immediately.[7] |
| First Aid (Ingestion) | If swallowed, immediately call a POISON CENTER or doctor.[23][24] | Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7] |
| Storage | Store locked up in a dry, well-ventilated place.[24][27] | Keep away from heat, sparks, and open flames. Keep container tightly closed in a dry, cool, and well-ventilated place.[21][26] |
Conclusion and Recommendations
The choice between this compound and ethyl chloroacetate is determined by the desired transformation and reaction conditions.
-
Choose this compound for:
-
O-, S-, or N-alkylation when the final product requires a free carboxylic acid group (after acidic workup).
-
Reactions in aqueous or polar protic solvents where its high solubility is advantageous.
-
Applications where a solid, non-flammable reagent is preferred for ease of handling.
-
-
Choose Ethyl Chloroacetate for:
-
Darzens condensation and other reactions requiring the formation of an enolate intermediate.
-
Introducing the ethoxycarbonylmethyl (-CH₂COOEt) group , which can serve as a protected carboxylic acid or be used in subsequent ester-based chemistry.
-
Reactions in aprotic organic solvents where the reagent and substrates are soluble.
-
By understanding the distinct properties and reactivity of these two reagents, researchers can more effectively plan and execute synthetic strategies for a wide range of target molecules.
References
- 1. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C2H2ClO2Na | CID 23665759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl chloroacetate | 105-39-5 [chemicalbook.com]
- 4. This compound | 3926-62-3 [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Ethyl chloroacetate Ethyl 2-chloroacetate [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]
- 9. tera.org [tera.org]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. wikiwand.com [wikiwand.com]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. EP0106018A1 - Process for the preparation of carboxymethylated alcohols, ether alcohols, thioalcohols or alkyl phenols - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Darzens reaction involves a two-step, base-catalyzed condensation of .. [askfilo.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. chemicalbook.com [chemicalbook.com]
- 25. Sodium Monochloroacetate, this compound SDS MSDS [mubychem.com]
- 26. chemos.de [chemos.de]
- 27. echemi.com [echemi.com]
A Comparative Guide to Analytical Methods for Sodium Chloroacetate Determination
A comprehensive review of High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Capillary Electrophoresis (CE) for the quantitative analysis of sodium chloroacetate (B1199739) in research and pharmaceutical applications.
Sodium chloroacetate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its accurate quantification is crucial for quality control and process monitoring. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Capillary Electrophoresis (CE)—for the determination of this compound, supported by experimental data from various validated methods.
Method Performance Comparison
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of validated HPLC, IC, and CE methods for the analysis of this compound and related haloacetic acids.
| Parameter | HPLC Method (with derivatization) | Ion Chromatography Method | Capillary Electrophoresis Method |
| Linearity | Good | > 0.999[1] | > 0.998[2] |
| Accuracy (% Recovery) | Good | 95% - 110.3%[1][3] | 82% - 118%[2] |
| Precision (%RSD/CV) | Good | 0.738% - 8.1%[1] | ≤ 15.8%[2][4] |
| Limit of Detection (LOD) | Not explicitly found | 0.033 µg/mL[1] | 0.6 - 48 µg/L[2][4] |
| Limit of Quantification (LOQ) | Not explicitly found | 0.099 µg/mL[1] | Not explicitly found |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are outlined below. These protocols are based on validated methods reported in scientific literature and application notes.
High-Performance Liquid Chromatography (HPLC)
A common approach for the analysis of this compound by HPLC involves a reverse-phase separation. Since this compound lacks a strong UV chromophore, derivatization is often employed to enhance detection.
Sample Preparation:
-
Isolate this compound from the sample matrix using solid-phase extraction (SPE).
-
The isolated this compound is then derivatized to form a UV-absorbing compound. A typical derivatizing reagent is p-methoxycinnamidopropyldimethylamine[5].
Chromatographic Conditions:
-
Column: Reverse-phase C8 or C18 column[5].
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid[6][7].
-
Detection: UV detection at a wavelength suitable for the derivatized product[5].
Ion Chromatography (IC)
Ion chromatography is a highly effective method for the direct analysis of ionic species like the chloroacetate anion, without the need for derivatization.
Sample Preparation:
-
Dilute the sample containing this compound in deionized water to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection[3].
Chromatographic Conditions:
-
Analytical Column: Anion-exchange column, such as a Dionex IonPac™ AS11-HC[3].
-
Eluent: A potassium hydroxide (B78521) (KOH) gradient is commonly used[8].
-
Detection: Suppressed conductivity detection is the standard for this application[1].
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-resolution separation technique for charged analytes like chloroacetate. Various in-line preconcentration techniques can be used to enhance sensitivity.
Sample Preparation:
-
For samples with high salinity, a solid-phase extraction (SPE) step may be necessary to remove interfering ions[4].
-
The sample is then diluted in an appropriate buffer.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer system such as formic acid-ammonium formate (B1220265) or acetic acid-ammonium acetate (B1210297) is used[4].
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a low wavelength (e.g., 200 nm) or contactless conductivity detection[2].
Method Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Summary and Recommendations
Both Ion Chromatography and Capillary Electrophoresis offer robust and sensitive methods for the direct analysis of this compound without the need for derivatization. IC, with its straightforward sample preparation and high precision, is well-suited for routine quality control in pharmaceutical manufacturing[9]. CE provides excellent separation efficiency and is particularly useful for complex matrices or when sample volume is limited.
The HPLC method, while requiring a derivatization step to achieve adequate sensitivity with UV detection, can be a viable alternative, especially in laboratories where IC or CE instrumentation is not available. The use of a reverse-phase column makes it a versatile technique adaptable to many standard laboratory setups[5].
Ultimately, the choice of method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, sample throughput, and the complexity of the sample matrix. For direct, sensitive, and accurate quantification of this compound, Ion Chromatography is often the preferred method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. In-line preconcentration capillary zone electrophoresis for the analysis of haloacetic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. CN108008061B - Method for detecting monochloroacetic acid, dichloroacetic acid, trichloroacetic acid and sulfate radical in chloroacetic acid by ion chromatography - Google Patents [patents.google.com]
- 9. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to Carboxymethyl Cellulose Synthesis: Exploring Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
Carboxymethyl cellulose (B213188) (CMC), a versatile and widely utilized cellulose ether, is traditionally synthesized through a well-established slurry-based chemical process. However, in the quest for more efficient, sustainable, and tailored production methods, researchers have explored several alternative synthesis routes. This guide provides an objective comparison of the conventional method with emerging alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific applications.
Comparison of Synthesis Methodologies
The following table summarizes the key quantitative parameters of different CMC synthesis methods, offering a clear comparison of their performance.
| Parameter | Conventional Slurry Method | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Reaction Time | 3 - 5 hours[1][2] | 15 - 30 minutes[3] | 30 - 60 minutes[4] |
| Typical Temperature | 55 - 70 °C[1][2] | 60 - 80 °C (internal)[3] | Ambient to 55 °C[4] |
| Degree of Substitution (DS) | 0.7 - 1.5[1] | 0.7 - 0.9[3] | 0.7 - 0.8[4] |
| Energy Consumption | High (prolonged heating) | Lower (rapid, targeted heating) | Moderate |
| Key Advantages | Well-established, scalable | Drastic reduction in reaction time | Improved reagent diffusion, can be performed at lower temperatures |
| Key Disadvantages | Long reaction times, high energy consumption | Requires specialized microwave equipment | Potential for polymer degradation with high intensity sonication |
Experimental Protocols
Detailed methodologies for the conventional and two prominent alternative synthesis routes are provided below.
Conventional Slurry Synthesis Protocol
This method involves the reaction of cellulose with sodium hydroxide (B78521) and monochloroacetic acid (MCA) in a liquid medium, typically an alcohol-water mixture.
Materials:
-
Cellulose (e.g., from cotton linters, wood pulp)
-
Sodium Hydroxide (NaOH) solution (e.g., 40% w/v)
-
Monochloroacetic Acid (MCA) or Sodium Monochloroacetate (NaMCA)
-
Isopropyl Alcohol (or Ethanol)
-
Acetic Acid
Procedure:
-
Alkalization (Mercerization):
-
Suspend a known amount of cellulose (e.g., 15 g) in a larger volume of isopropyl alcohol (e.g., 450 mL) in a reaction vessel.
-
Slowly add a concentrated NaOH solution (e.g., 50 mL of 30% w/v) to the cellulose slurry with constant stirring.[5]
-
Continue stirring the mixture at a controlled temperature (e.g., 25-30 °C) for a specified period (e.g., 1-2 hours) to allow for the formation of alkali cellulose.[6]
-
-
Etherification:
-
Add the etherifying agent, monochloroacetic acid (MCA) or its sodium salt (NaMCA) (e.g., 18 g), to the alkali cellulose slurry.[5]
-
Raise the temperature of the reaction mixture to the desired etherification temperature (e.g., 65 °C) and maintain it for a set duration (e.g., 3 hours) with continuous agitation.[1]
-
-
Neutralization and Purification:
-
Cool the reaction mixture and neutralize the excess NaOH by adding acetic acid until the pH is neutral.[1]
-
Filter the crude CMC product.
-
Wash the product repeatedly with methanol or an ethanol-water mixture to remove by-products such as sodium chloride and sodium glycolate.[1][7]
-
Dry the purified CMC in an oven at a controlled temperature (e.g., 60-70 °C) to a constant weight.[6]
-
Microwave-Assisted Synthesis Protocol
This method utilizes microwave irradiation to accelerate the etherification process, significantly reducing the reaction time.
Materials:
-
Same as Conventional Slurry Synthesis.
Procedure:
-
Alkalization:
-
Perform the alkalization step as described in the conventional method.
-
-
Etherification (Microwave Irradiation):
-
After alkalization, add the MCA to the slurry.
-
Place the reaction vessel in a microwave reactor.
-
Apply microwave irradiation at a specific power level (e.g., 320 W) for a much shorter duration (e.g., 16 minutes) to reach the desired reaction temperature.[3]
-
-
Neutralization and Purification:
-
Follow the same neutralization and purification steps as in the conventional method.
-
Ultrasound-Assisted Synthesis Protocol
This method employs ultrasonic waves to enhance the mixing and mass transfer during the synthesis, leading to improved reaction efficiency.
Materials:
-
Same as Conventional Slurry Synthesis.
Procedure:
-
Alkalization (with Sonication):
-
Suspend cellulose in the solvent and add the NaOH solution.
-
Subject the slurry to ultrasonic irradiation (e.g., at a specific frequency and power) for a defined period (e.g., 30-60 minutes) at a controlled temperature (often ambient).[4] This enhances the swelling of cellulose and the formation of alkali cellulose.
-
-
Etherification (with Sonication):
-
Add the MCA to the sonicated alkali cellulose slurry.
-
Continue ultrasonic irradiation for the etherification reaction for a specified time (e.g., 30 minutes).[4]
-
-
Neutralization and Purification:
-
Follow the same neutralization and purification steps as in the conventional method.
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the conventional and alternative CMC synthesis methods.
Caption: Workflow of the Conventional Slurry Synthesis of CMC.
Caption: Comparative workflows of Microwave and Ultrasound-Assisted CMC Synthesis.
Chemical Signaling Pathway
The fundamental chemical transformation in all these methods is the nucleophilic substitution reaction on the hydroxyl groups of the cellulose backbone.
Caption: The core chemical reaction pathway for CMC synthesis.
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Optimization of synthesis conditions for carboxymethyl cellulose from pineapple leaf waste using microwave-assisted heating and its application as a food thickener :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasonic mediated production of carboxymethyl cellulose: Optimization of conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aensiweb.com [aensiweb.com]
- 7. ukm.my [ukm.my]
A Comparative Guide to LC-MS Analysis of Sodium Chloroacetate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The analysis of sodium chloroacetate (B1199739) and its reaction products is critical across various scientific disciplines, from monitoring industrial processes to understanding its toxicological profile and its application in pharmaceutical synthesis. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful tool for the identification and quantification of these compounds. This guide provides a comprehensive comparison of LC-MS methods with alternative analytical techniques, supported by experimental data, to assist researchers in selecting the optimal approach for their specific needs.
Overview of Analytical Techniques
The choice of analytical technique for sodium chloroacetate and its derivatives depends on the analyte's properties, the sample matrix, and the required sensitivity and selectivity. While LC-MS offers high sensitivity and specificity, other methods like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV or fluorescence detection (HPLC-UV/FLD), and Ion Chromatography (IC) present viable alternatives.
Comparison of Analytical Methods
Here, we compare the performance of LC-MS with other common analytical techniques for key reaction products of this compound.
Thiodiglycolic Acid Analysis
Thiodiglycolic acid is a significant metabolite and a product of the reaction of this compound with sulfur-containing compounds.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Linearity Range | Precision (RSD) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Direct injection of aqueous samples.[1] | 10 ng/mL[1] | At least two orders of magnitude[1] | Not specified | High sensitivity and specificity, minimal sample preparation. | Higher instrument cost. |
| GC-MS | Derivatization (methyl esterification) required.[1] | 2.0 µg/L[1] | Not specified | 0.81% - 2.38%[1] | High sensitivity, established method. | Derivatization adds complexity and potential for error. |
S-Carboxymethyl Cysteine Analysis
S-Carboxymethyl cysteine is formed through the alkylation of cysteine residues by this compound, a reaction of interest in proteomics and toxicology.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Linearity Range | Precision (RSD) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Protein precipitation. | 200 ng/mL | 0.2 - 20 µg/mL | Not specified | High specificity, no derivatization needed. | Moderate sensitivity. |
| HPLC-FLD | Pre-column derivatization with reagents like FMOC-Cl or PDAM.[2] | Not specified | Not specified | Not specified | High sensitivity with fluorescent derivatization. | Derivatization required, potential for interference. |
| HPLC-UV | Direct injection after minimal sample cleanup. | 0.1 mg/mL (LOD), 0.8 mg/mL (LOQ) | 0.8 - 25.6 mg/mL | 0.7% | Simple, widely available. | Lower sensitivity compared to other methods. |
Glycolic Acid Analysis
Glycolic acid can be a hydrolysis product of this compound.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Linearity Range | Precision (RSD) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Direct injection. | 0.05 µg/mL | Not specified | Inter-batch variability under 5% | High sensitivity and accuracy. | Potential for matrix effects. |
| Ion Chromatography | Dilution of charcoal-treated urine.[3] | 0.4 µmol/L[3] | 0.4 µmol/L - 2.0 mmol/L[3] | Intra-run: 3.44%, Inter-run: 3.38%[3] | Good for ionic species, simple sample preparation for some matrices. | Limited to ionic analytes. |
| HPLC-UV (Ion-Pair) | Solid-phase extraction.[4] | Not specified | Not specified | < 5.4%[4] | Good recovery and precision. | Ion-pairing agents can be harsh on columns. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the LC-MS analysis of key reaction products.
LC-MS/MS Method for Thiodiglycolic Acid in Aqueous Samples
-
Sample Preparation: Aqueous samples can be directly injected without extraction or derivatization.[1]
-
Liquid Chromatography:
-
Mass Spectrometry:
LC-MS/MS Method for S-Carboxymethyl Cysteine in Biological Matrices
-
Sample Preparation: Protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Liquid Chromatography:
-
Column: Ion-exchange column or a reverse-phase column with an ion-pairing agent.
-
Mobile Phase: A gradient of aqueous buffer and organic solvent.
-
-
Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) or MRM.
-
Visualizing Analytical Workflows
Diagrams can effectively illustrate complex experimental processes. The following are Graphviz DOT language scripts for generating such diagrams.
Caption: General workflow for LC-MS analysis of this compound reaction products.
Caption: Comparison of analytical techniques for this compound reaction products.
Conclusion
LC-MS stands out as a highly sensitive and specific method for the analysis of this compound reaction products, often requiring minimal sample preparation. However, the choice of the optimal analytical technique should be guided by the specific research question, available instrumentation, and the nature of the sample matrix. For routine analysis where high sensitivity is not paramount, HPLC-UV can be a cost-effective alternative. GC-MS remains a powerful technique, particularly for volatile derivatives, though it necessitates a derivatization step. Ion chromatography is well-suited for the analysis of ionic species in relatively clean matrices. This guide provides a foundation for researchers to make informed decisions in the analysis of these important compounds.
References
- 1. [Determination of thiodiglycolic acid in urine with gas chromatography-mass spectrometer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of S-carboxymethyl-L-cysteine and some of its metabolites in urine and serum by high-performance liquid chromatography using fluorescent pre-column labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of urinary glycolate by ion chromatography: clinical and experimental implication] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of glycolic acid in cosmetic products by solid-phase extraction and reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Sodium Chloroacetate and Sodium Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice of alkylating agent is pivotal to the success of a reaction. Sodium chloroacetate (B1199739) and sodium bromoacetate (B1195939) are two commonly employed reagents for the introduction of a carboxymethyl group onto a variety of nucleophiles. While structurally similar, their reactivity profiles exhibit significant differences, primarily dictated by the nature of the halogen substituent. This guide provides an objective comparison of their performance, supported by established chemical principles and a detailed experimental protocol for their direct comparison.
Executive Summary
The primary determinant of reactivity in nucleophilic substitution reactions involving sodium chloroacetate and sodium bromoacetate is the leaving group ability of the halide ion. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride. This is attributed to several key factors:
-
Polarizability: Bromide is larger and its electron cloud is more polarizable than chloride. This allows for better stabilization of the partial negative charge that develops in the transition state of a bimolecular nucleophilic substitution (SN2) reaction.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond, leading to a lower activation energy and a faster reaction rate.
-
Basicity: Bromide ion (Br⁻) is a weaker base than chloride ion (Cl⁻). Weaker bases are better leaving groups as they are more stable on their own.
Therefore, sodium bromoacetate is inherently more reactive than this compound in typical SN2 reactions. This translates to faster reaction times and potentially lower temperatures required for complete conversion.
Data Presentation
| Parameter | This compound | Sodium Bromoacetate | Rationale |
| Relative Reaction Rate | Slower | Faster | Bromide is a better leaving group than chloride.[1][2] |
| Activation Energy (Ea) | Higher | Lower | The C-Br bond is weaker than the C-Cl bond.[2][3] |
| Typical Reaction Conditions | Often requires higher temperatures or longer reaction times. | Reacts under milder conditions (lower temperatures, shorter times). | Higher reactivity allows for less forcing conditions. |
| Cost-Effectiveness | Generally more cost-effective. | Typically more expensive. |
Reaction Mechanism: SN2 Pathway
The reaction of both this compound and sodium bromoacetate with a nucleophile (Nu⁻) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted, one-step process where the nucleophile attacks the α-carbon, and the halide leaving group departs simultaneously.
References
A Comparative Guide to Impurity Profiling of Sodium Chloroacetate: GC-MS vs. Ion Chromatography
For Researchers, Scientists, and Drug Development Professionals
The purity of sodium chloroacetate (B1199739), a key raw material in the pharmaceutical industry, is critical to ensure the safety and efficacy of final drug products. Regulatory bodies mandate stringent control over impurities. This guide provides an objective comparison of two common analytical techniques for impurity profiling of sodium chloroacetate: Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography (IC). This comparison is supported by experimental data and detailed methodologies to assist researchers and quality control professionals in selecting the most suitable method for their needs.
Introduction to Impurity Profiling in this compound
This compound is synthesized from chloroacetic acid and a sodium source. The manufacturing process can introduce several impurities, with the most common being:
-
Sodium Dichloroacetate (B87207): A potential genotoxic impurity that is closely monitored.
-
Sodium Glycollate: Formed by the hydrolysis of this compound.
-
Sodium Chloride: A common inorganic impurity from the manufacturing process.
Accurate and precise quantification of these impurities is essential for quality control and regulatory compliance.
Method Comparison: GC-MS and Ion Chromatography at a Glance
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Ion Chromatography (IC) |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation of ions based on their interaction with a stationary phase, followed by conductivity detection. |
| Sample Preparation | Requires derivatization to increase the volatility of the chloroacetic acids. | Direct injection of the aqueous sample. |
| Key Advantages | High sensitivity and selectivity, excellent for identifying unknown impurities. | Simple sample preparation, simultaneous analysis of organic and inorganic anions. |
| Key Disadvantages | Derivatization step can be time-consuming and a source of variability. | May have lower sensitivity for certain organic impurities compared to GC-MS. |
Quantitative Performance Data
The following tables summarize the typical performance characteristics of validated GC-MS and Ion Chromatography methods for the analysis of key impurities in this compound.
Table 1: GC-MS Method Performance (as methyl esters)
| Parameter | This compound | Sodium Dichloroacetate |
| Linearity (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.3 µM[1] | 0.3 µM[1] |
| Limit of Quantitation (LOQ) | 1.0 µM[1] | 1.0 µM[1] |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Precision (%RSD) | < 15%[1] | < 15%[1] |
Note: Data is representative of a validated method for chloroacetic acids in a relevant matrix and may vary based on the specific method and instrumentation.
Table 2: Ion Chromatography Method Performance
| Parameter | Sodium Dichloroacetate | Sodium Glycollate | Sodium Chloride |
| Linearity (R²) | > 0.999[2] | > 0.999[2] | > 0.999[2] |
| Limit of Detection (LOD) | 9.2 µg/L[2] | 3.6 µg/L[2] | 2.0 µg/L[2] |
| Limit of Quantitation (LOQ) | 30.7 µg/L | 12.0 µg/L | 6.7 µg/L |
| Accuracy (% Recovery) | 99.4% - 110.3%[2] | 99.4% - 110.3%[2] | 99.4% - 110.3%[2] |
| Precision (%RSD) | 0.738% - 4.711%[2] | 0.738% - 4.711%[2] | 0.738% - 4.711%[2] |
Note: LOQ values are estimated as 3.3 times the LOD. Data is based on a validated method for industrial this compound.[2]
Experimental Protocols
GC-MS Method with Derivatization
This method involves the conversion of the non-volatile chloroacetic acids into their more volatile methyl esters prior to GC-MS analysis.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare individual stock solutions of this compound and sodium dichloroacetate in a suitable solvent (e.g., methanol).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of solvent.
-
Derivatization: To an aliquot of the standard or sample solution, add a derivatizing agent such as 12% boron trifluoride-methanol complex.[1] Heat the mixture to facilitate the esterification reaction. Other reagents like pentafluorobenzyl bromide (PFBBr) can also be used.[3]
-
Extraction: After derivatization, extract the methyl esters into an organic solvent (e.g., methylene (B1212753) chloride).[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, ramp to 200 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity.
References
Chloroacetate versus Halogens: A Comparative Guide to Leaving Group Efficiency in Nucleophilic Substitution Reactions
For researchers and professionals in drug development and organic synthesis, the choice of a leaving group is a critical parameter influencing the outcome of nucleophilic substitution reactions. An optimal leaving group facilitates the desired transformation efficiently, leading to higher yields and fewer byproducts. This guide provides an objective comparison of sodium chloroacetate (B1199739) and halogen ions as leaving groups, supported by theoretical principles and experimental data.
The efficiency of a leaving group is intrinsically linked to its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage. Generally, a good leaving group is the conjugate base of a strong acid. This principle provides a foundational basis for comparing the leaving group potential of chloroacetate and the halide ions.
Theoretical Comparison: Acidity of Conjugate Acids
The pKa of the conjugate acid of a leaving group is a reliable indicator of its stability and, consequently, its effectiveness as a leaving group. A lower pKa value for the conjugate acid signifies a stronger acid, which in turn means its conjugate base is more stable and a better leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability (Qualitative) |
| Chloroacetate (ClCH₂COO⁻) | Chloroacetic Acid (ClCH₂COOH) | ~2.86 | Fair |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -6.3 | Good |
| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ~ -8.7 | Very Good |
| Iodide (I⁻) | Hydroiodic Acid (HI) | ~ -9.3 | Excellent |
As indicated in the table, the hydrohalic acids (HCl, HBr, HI) are exceptionally strong acids with highly negative pKa values.[1][2][3][4][5] This translates to their conjugate bases (Cl⁻, Br⁻, I⁻) being very weak bases and therefore excellent leaving groups. In contrast, chloroacetic acid is a much weaker acid, with a pKa of approximately 2.86.[6][7][8][9][10] Consequently, the chloroacetate anion is a significantly stronger base than the halide ions, making it a comparatively poorer leaving group.
Quantitative Experimental Data: A Focus on Halides
| Leaving Group | Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) at 20°C (M⁻¹s⁻¹) | Relative Rate |
| Iodide (I⁻) | Ethyl Iodide | (n-Bu)₄NCN | THF | 1 x 10⁻¹ | 1000 |
| Bromide (Br⁻) | Ethyl Bromide | (n-Bu)₄NCN | THF | 1 x 10⁻² | 100 |
| Chloride (Cl⁻) | Ethyl Chloride | (n-Bu)₄NCN | THF | 1 x 10⁻⁴ | 1 |
Data adapted from a study by Westaway and co-workers.
This data clearly demonstrates the reactivity trend for halide leaving groups: I⁻ > Br⁻ > Cl⁻. The reaction with ethyl iodide is approximately 100 times faster than with ethyl bromide and 1000 times faster than with ethyl chloride, underscoring the significant impact of the leaving group on reaction kinetics.
Experimental Protocol: Kinetic Measurement of Nucleophilic Substitution Reactions
To quantitatively assess the efficiency of a leaving group, a common method involves monitoring the kinetics of a nucleophilic substitution reaction. Below is a generalized protocol for a bimolecular nucleophilic substitution (Sₙ2) reaction.
Objective: To determine the second-order rate constant for the reaction of a substrate with a given leaving group and a nucleophile.
Materials:
-
Substrate with the leaving group of interest (e.g., ethyl chloroacetate, ethyl chloride, ethyl bromide, ethyl iodide)
-
Nucleophile (e.g., sodium thiophenoxide)
-
Aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide)
-
Thermostated reaction vessel
-
Analytical instrument for monitoring reactant or product concentration (e.g., UV-Vis spectrophotometer, HPLC, or NMR spectrometer)
-
Standard laboratory glassware and reagents
Procedure:
-
Solution Preparation: Prepare stock solutions of the substrate and the nucleophile of known concentrations in the chosen aprotic solvent.
-
Reaction Initiation: Equilibrate the stock solutions to the desired reaction temperature in the thermostated vessel. Initiate the reaction by mixing the solutions to achieve the desired final concentrations.
-
Kinetic Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Concentration Measurement: Analyze the quenched aliquots using the chosen analytical technique to determine the concentration of either the disappearing reactant or the appearing product.
-
Data Analysis: Plot the appropriate concentration-time data to determine the order of the reaction. For an Sₙ2 reaction, a plot of 1/([Reactant]) versus time will be linear if the initial concentrations of the substrate and nucleophile are equal. The slope of this line will be equal to the second-order rate constant, k₂.
-
Comparison: Repeat the experiment under identical conditions for each of the leaving groups to be compared. The relative rates can then be determined from the ratios of the calculated rate constants.
Factors Influencing Leaving Group Ability
The efficiency of a leaving group is governed by a combination of factors. The following diagram illustrates the key relationships.
Factors influencing the efficiency of a leaving group.
Conclusion
Based on fundamental chemical principles, particularly the acidity of the conjugate acid, it is clear that halide ions are significantly more effective leaving groups than the chloroacetate ion. The order of leaving group ability is I⁻ > Br⁻ > Cl⁻ >> ClCH₂COO⁻. While direct quantitative kinetic data for chloroacetate in a comparative study with halides is scarce, the established reactivity trends of alkyl halides provide strong evidence for this hierarchy. For researchers designing synthetic routes, halides are generally the preferred leaving groups for efficient nucleophilic substitution reactions. However, chloroacetate can be a viable option in specific contexts where its reactivity profile is advantageous or when other functional groups in the molecule are incompatible with the conditions required for introducing halide leaving groups.
References
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
quantitative comparison of different catalysts for sodium chloroacetate reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sodium chloroacetate (B1199739), a crucial intermediate in the production of pharmaceuticals, herbicides, and other fine chemicals, can be significantly influenced by the choice of catalyst. This guide provides a quantitative comparison of different catalytic approaches for sodium chloroacetate synthesis, supported by experimental data, to aid researchers in selecting the optimal conditions for their applications.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis, primarily the reaction of chloroacetic acid with a sodium base, is markedly improved with the use of catalysts. The key performance indicators are reaction yield and conditions. Below is a summary of quantitative data for different catalytic systems.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Uncatalyzed | Chloroacetic acid, Sodium carbonate/hydroxide | Water | 45 | Not specified | < 85%[1] |
| Alumina (B75360) (Al₂O₃) | Chloroacetic acid, Sodium hydroxide | Isoamyl alcohol | 110 | 30 minutes | 96 - 98%[2] |
| Phase-Transfer Catalyst (PTC) | Chloroacetic acid, Sodium base | Biphasic (e.g., Water/Organic) | Varies | Not specified | High (Qualitative)[3][4] |
Note: The reaction conditions for the uncatalyzed and Al₂O₃-catalyzed reactions are notably different (aqueous vs. non-aqueous solvent and temperature). A direct comparison under identical conditions is not available in the reviewed literature. While specific quantitative data for PTC-catalyzed synthesis of this compound was not found, PTCs are well-documented to enhance yields and reaction rates in similar nucleophilic substitution reactions.[3][4][5]
Reaction Mechanisms and Experimental Workflows
The synthesis of this compound from chloroacetic acid and a sodium base is a neutralization reaction. Catalysts can enhance the reaction rate and minimize side reactions, such as the hydrolysis of this compound to sodium glycolate.[1]
General Reaction Pathway
Caption: General reaction for the synthesis of this compound.
Experimental Workflow: Al₂O₃-Catalyzed Synthesis
The use of alumina as a catalyst in a non-aqueous solvent has been shown to produce high yields of this compound.[2][6]
Caption: Step-by-step workflow for the Al₂O₃-catalyzed synthesis.
Mechanism of Phase-Transfer Catalysis
Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., Tetrabutylammonium Bromide - TBAB), facilitate the reaction between reactants in immiscible phases (e.g., aqueous and organic).[3][5] The catalyst transports the nucleophile from the aqueous phase to the organic phase where the substrate is located.
Caption: Simplified mechanism of a phase-transfer catalyst (Q⁺X⁻).
Experimental Protocols
Uncatalyzed Synthesis of this compound (Aqueous)
This protocol describes a general method for the synthesis of this compound in an aqueous solution.
-
Dissolve 15 g of chloroacetic acid in 15 ml of water in a suitable reaction vessel.[7]
-
Slowly add 16 g of sodium carbonate in portions to the chloroacetic acid solution while stirring. Note that carbon dioxide will evolve.[7]
-
Stir the mixture at 45°C for 30 minutes to ensure complete neutralization.[7]
-
The resulting solution contains this compound. Further purification steps, such as crystallization, may be required depending on the desired purity.
Alumina (Al₂O₃)-Catalyzed Synthesis of this compound
This protocol is based on a patented method demonstrating high yields.[6]
-
Add 2500-3000 L of isoamyl alcohol to a reaction kettle, followed by 150-200 kg of sodium hydroxide.[6]
-
Heat the mixture to 130°C and allow it to reflux for 3 hours.[6]
-
Control the temperature at 132-143°C to evaporate a portion of the isoamyl alcohol.[6]
-
Condense and cool the remaining mixture to 80°C.[6]
-
Add 0.5-2 kg of alumina (Al₂O₃) and 150-200 kg of chloroacetic acid to the cooled mixture.[6]
-
Stir and heat the reaction mixture to 110°C, maintaining this temperature for 30 minutes.[6]
-
After the 30-minute hold, increase the temperature to 120°C and reflux for an additional 30 minutes.[6]
-
Evaporate a portion of the isoamyl alcohol and then cool the mixture to 110°C.[6]
-
Add 800-1200 L of water to the reaction kettle and stir well.[6]
-
Transfer the material from the reactor. Wash the kettle with 300-500 L of water and combine with the product. The final product is an aqueous solution of this compound.[6]
References
- 1. CN106397179A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN107652176A - The preparation method of this compound - Google Patents [patents.google.com]
- 3. ijirset.com [ijirset.com]
- 4. alfachemic.com [alfachemic.com]
- 5. biomedres.us [biomedres.us]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Analytical Methods for Sodium Chloroacetate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of sodium chloroacetate (B1199739), a critical parameter in pharmaceutical manufacturing and quality control. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering insights into their respective strengths and limitations.
Data Presentation: A Comparative Overview
The performance of different analytical techniques for the determination of sodium chloroacetate is summarized in the table below. This allows for a direct comparison of key validation parameters to aid in method selection based on specific analytical needs.
| Analytical Method | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantitation (LOQ) | Linearity (Correlation Coefficient, R²) | Accuracy (% Recovery) | Precision (% RSD) |
| Ion Chromatography (IC) | 28 µg/L (for MCA)[1] | 0.060 mg/L | >0.999[2] | 99.0% - 102.9%[3] | 1.24%[3] |
| Gas Chromatography (GC-MS) | < 1 µg/L (for HAAs)[4] | 1.40 µg/L (for DCAA) | - | 73% - 165%[4] | - |
| Capillary Electrophoresis (CZE) with preconcentration | 0.6 - 3.2 µg/L (for HAAs)[5][6] | - | >0.998[6] | 82% - 118%[6] | ≤ 7% (CVs)[6] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | < 0.8 µg/L (for HAAs)[7][8] | - | - | Bias < 10%[7][8] | < 7%[7][8] |
MCA: Monochloroacetate, DCAA: Dichloroacetic acid, HAAs: Haloacetic acids, CVs: Coefficients of Variation. Note: The presented data is a compilation from various studies and may have been obtained under different experimental conditions.
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the cross-validation of analytical methods, a critical process for ensuring the reliability and comparability of results obtained from different techniques.
Caption: General workflow for the cross-validation of analytical methods.
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed in this guide.
Ion Chromatography (IC)
Sample Preparation: Samples are pretreated using a cartridge (e.g., Dionex OnGuard II RP) to eliminate hydrophobic interfering substances.[3]
Chromatographic Conditions:
-
Column: IonPac AS19 (4 mm × 250 mm) analytical column with an AG19 (4 mm × 50 mm) guard column.[3]
-
Eluent: Gradient elution with an initial concentration of 8.0 mmol/L KOH solution.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[3]
-
Detector: Suppressed conductivity detector.[3]
Validation Parameters:
-
Linearity: Achieved in the range of 0.1-10.0 mg/L with a correlation coefficient of 0.9994.[3]
-
Limit of Quantitation (LOQ): 0.060 mg/L.[3]
-
Recovery: In the range of 99.0%-102.9%.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A liquid-liquid microextraction is performed, followed by derivatization with acidic methanol (B129727) to convert the haloacetic acids to their methyl esters.[4]
Chromatographic Conditions:
-
Injector and Transfer Line Temperatures: 200 °C and 270 °C, respectively.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity.
Validation Parameters:
-
Method Detection Limit (MDL): Less than 1 µg/L for a range of haloacetic acids.[4]
-
Recovery: Spiking recovery ranged from 73% to 165%.[4]
Capillary Zone Electrophoresis (CZE)
Sample Preparation: To enhance sensitivity, a pre-column liquid-liquid extraction (LLE) can be employed for sample preconcentration.[5][6] For some applications, sample salinity may need to be removed by Solid Phase Extraction (SPE).
Electrophoretic Conditions:
-
Capillary: Fused silica (B1680970) capillary.
-
Background Electrolyte: An optimized background electrolyte containing 3-(N, N-dimethyldodecylammonio)propanesulfonate can be used to achieve baseline separation.[5][6]
-
Preconcentration Technique: On-line isotachophoresis (ITP) can be coupled with CZE to improve detection limits.[5][6]
Validation Parameters:
-
Linearity: Excellent linearity with R² > 0.998.[6]
-
Detection Limits: 0.6–3.2 µg/L for five haloacetic acids.[6]
-
Precision: Coefficients of variation (CVs) ≤ 7%.[6]
-
Recovery: 82%–118%.[6]
High-Performance Liquid Chromatography (HPLC) / LC-MS/MS
Sample Preparation: For LC-MS/MS analysis of haloacetic acids, sample preparation can be as simple as pH adjustment.[7][8] For HPLC with UV detection, a derivatization step may be necessary to introduce a UV-absorbing chromophore.
Chromatographic Conditions (RP-LC-MS/MS):
-
Column: A reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a suitable buffer system.
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.[7][8]
Validation Parameters (LC-MS/MS):
A direct comparison between a newly developed LC-MS/MS method and a conventional GC-ECD method for haloacetic acids revealed that the LC-MS/MS method was significantly faster, easier, and demonstrated improved accuracy and precision.[7][8] This highlights the importance of cross-method comparison in advancing analytical capabilities.
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced trace detection of haloacetic acids in water using on-line isotachophoresis–capillary zone electrophoresis coupled with liquid–liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced trace detection of haloacetic acids in water using on-line isotachophoresis-capillary zone electrophoresis coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 8. iwaponline.com [iwaponline.com]
Safety Operating Guide
Proper Disposal of Sodium Chloroacetate: A Guide for Laboratory Professionals
The safe handling and disposal of sodium chloroacetate (B1199739) are critical for ensuring personnel safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of sodium chloroacetate, adhering to safety and regulatory standards.
Immediate Safety and Hazard Information
This compound is a toxic substance that requires careful handling. It is classified as toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation.[1][2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][5][4][6][7] In the event of a fire, it may decompose and emit toxic fumes, including hydrogen chloride and carbon oxides.[1][6][8]
Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3][9] In situations where dust may be generated, respiratory protection should be used.[2][10]
-
Handling: Avoid all personal contact, including inhalation of dust. Use in a well-ventilated area.[1] Do not eat, drink, or smoke when using this product.[4][9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] Keep it locked up and separated from incompatible materials such as strong oxidizing agents.[1][4][9][6][11]
Quantitative Hazard Data
The following table summarizes key toxicity and regulatory data for this compound.
| Data Point | Value | Reference Species/Condition |
| Mammalian Toxicity | ||
| Oral LD50 | 95 mg/kg | Rat |
| Oral LD50 | 165 mg/kg | Mouse |
| Oral LD50 | 156 mg/kg | Rabbit |
| Dermal LD50 | > 2000 mg/kg | Rat |
| Aquatic Toxicity | ||
| LC50 (96h) | 369 mg/L | Poecilia reticulata (guppy) |
| EC50 (48h) | 74.2 mg/L | Daphnia magna (water flea) |
| ErC50 (72h) | 0.033 mg/L | Desmodesmus subspicatus (green algae) |
| Transport Classification | ||
| UN Number | 2659 | - |
| UN Hazard Class | 6.1 (Toxic) | - |
| UN Packing Group | III | - |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%; ErC50: EC50 in terms of growth rate reduction. [1][7][11][12]
Step-by-Step Disposal Procedures
Disposal of this compound must be handled as hazardous waste, in strict accordance with all local, state, and federal regulations.[1][4][9]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is unused pure this compound, a solution, or contaminated material (e.g., spill cleanup debris).
-
Segregate: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound," including the appropriate hazard pictograms (e.g., skull and crossbones, environment).[2][5]
Step 2: Spill Management and Cleanup
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately clear the area of all personnel. Isolate the spill area, maintaining a minimum distance of 25 meters for solids.[8]
-
Personal Protection: Responders must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and full-body suits.
-
Containment: Prevent the spilled material from entering drains, sewers, or waterways using an inert absorbent material like sand, earth, or vermiculite.[1][11]
-
Cleanup:
-
Use dry cleanup methods to avoid generating dust.
-
Carefully sweep or vacuum the spilled material.[6]
-
Place the collected material and any contaminated absorbents into a clean, dry, sealable, and properly labeled container for disposal.[2][10]
-
Decontaminate the spill area and all cleanup equipment. Launder protective clothing before reuse.
-
Step 3: Final Disposal Protocol
The primary disposal route for this compound waste is through a licensed hazardous waste management facility.
-
Consult Regulations: Always consult your institution's Environmental Health & Safety (EHS) department and local waste management authorities for specific disposal requirements.
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the waste with a certified hazardous waste disposal company.[2][3]
-
Approved Disposal Methods:
-
Incineration: The preferred method is often high-temperature incineration at an approved facility equipped with afterburners and scrubbers to handle the hazardous gases produced during combustion.[3][13]
-
Recycling: Consult the manufacturer for potential recycling options, although this is less common for laboratory-scale waste.
-
-
Container Disposal: Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent. The rinsate must be collected and treated as hazardous waste. Dispose of the container itself through the hazardous waste program or recycle it according to facility guidelines.
Do NOT dispose of this compound down the drain or in regular trash. [2][6][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Sodium Monochloroacetate, this compound SDS MSDS [mubychem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemdmart.com [chemdmart.com]
- 4. fishersci.com [fishersci.com]
- 5. Details [hcis.safeworkaustralia.gov.au]
- 6. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. home.miracosta.edu [home.miracosta.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Denak Co.,Ltd.FDisposal Method [denak.co.jp]
Personal protective equipment for handling Sodium chloroacetate
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling sodium chloroacetate (B1199739). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination. Sodium chloroacetate is toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE) Specifications
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required equipment.
| Protection Type | Equipment Specification | Purpose | Citations |
| Eye & Face | Chemical safety goggles or a face shield. | Protects against dust, splashes, and vapors. | [2][3][4] |
| Hand | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber). | Prevents skin contact and absorption. | [2][4] |
| Body | Clean, body-covering clothing, a lab coat, or a complete chemical-resistant suit. A PVC apron may be necessary for larger quantities. | Minimizes skin exposure to dust and spills. | [1][2] |
| Respiratory | Use in a well-ventilated area with local exhaust. If dust is generated or ventilation is inadequate, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is required. A self-contained breathing apparatus (SCBA) may be necessary for emergencies or large-scale use. | Prevents inhalation of toxic dust particles. | [2][3][4][5] |
| Foot | Closed-toe shoes, preferably safety footwear. | Protects feet from spills and falling objects. |
Safe Handling and Disposal Protocol
This protocol outlines the step-by-step process for safely using and disposing of this compound in a laboratory setting.
1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with appropriate exhaust ventilation.[2][4]
-
Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible and have been tested.
-
Workspace Setup: Designate a specific area for handling. Cover the work surface with absorbent, disposable bench paper.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing containers), and waste containers are within reach.
2. Handling Procedure
-
Don PPE: Put on all required PPE as specified in the table above. Gloves should be inspected for integrity before use.[2][3]
-
Avoid Dust: Handle the solid material carefully to minimize dust generation.[1][2] Use dry cleanup procedures; do not dry sweep.
-
Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][6] Wash hands thoroughly with soap and water immediately after handling the chemical and before leaving the lab.[4][6]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated place away from strong acids and oxidizing agents.[1][4][5][7] The storage area should be locked or otherwise secured.[1][6][8]
3. Spill Management
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, labeled, and sealed container for disposal.[4]
-
Major Spills: In the event of a large spill, evacuate the area and restrict access.[2] Wear a full chemical-resistant suit and an appropriate respirator. Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite, then collect it into a labeled container for disposal.[1] Prevent the spilled material from entering drains or waterways.[2][8]
4. Disposal Plan
-
Waste Collection: All unused this compound and materials contaminated with it (e.g., bench paper, gloves, weighing boats) should be collected in a clearly labeled, sealed, and appropriate waste container.
-
Disposal Method: Waste must be managed by an approved waste disposal facility.[1] Acceptable disposal methods include incineration in a chemical incinerator equipped with an afterburner and scrubber or dissolving the material in a combustible solvent for incineration.[2][9]
-
Regulations: Dispose of all waste in strict accordance with all applicable federal, state, and local environmental regulations.[1] Contaminated packaging should be disposed of as unused product.[2]
This compound Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Sodium Monochloroacetate, this compound SDS MSDS [mubychem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemdmart.com [chemdmart.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ICSC 1449 - this compound [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. home.miracosta.edu [home.miracosta.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Denak Co.,Ltd.FDisposal Method [denak.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
